molecular formula C26H29ClN4O4S B2769621 AR-C141990 hydrochloride

AR-C141990 hydrochloride

Cat. No.: B2769621
M. Wt: 529.1 g/mol
InChI Key: NFFGLQDNUHBVEY-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AR-C141990 hydrochloride is a useful research compound. Its molecular formula is C26H29ClN4O4S and its molecular weight is 529.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S.ClH/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19;/h4-8,10,15,17,31H,9,11-14H2,1-3H3;1H/t17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFGLQDNUHBVEY-UNTBIKODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of AR-C141990 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of AR-C141990 hydrochloride, a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cellular metabolism in immunology and oncology.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for MCT1, a key transporter of lactate and other monocarboxylates across the plasma membrane. By blocking MCT1, AR-C141990 disrupts the metabolic processes of highly glycolytic cells, such as activated T-lymphocytes and certain cancer cells. This inhibition leads to intracellular accumulation of lactate, a decrease in intracellular pH, and subsequent impairment of cellular function and proliferation. The primary therapeutic application explored for AR-C141990 has been in immunosuppression, where it effectively inhibits T-cell proliferation and has shown efficacy in preclinical models of allograft rejection and graft-versus-host disease.

Mechanism of Action: Targeting Cellular Metabolism

The central mechanism of action of this compound is the competitive inhibition of Monocarboxylate Transporter 1 (MCT1). MCT1 is a crucial component of cellular metabolism, responsible for the proton-linked transport of monocarboxylates, most notably L-lactate, across the cell membrane.

In highly proliferative cells, such as activated T-lymphocytes, there is a metabolic shift towards aerobic glycolysis, a phenomenon also observed in many cancer cells (the Warburg effect). This results in the production of large quantities of lactic acid. To maintain intracellular pH and a high glycolytic rate, these cells rely on MCT1 to export lactate.

AR-C141990 binds to MCT1, blocking this lactate efflux. The consequences of this inhibition are twofold:

  • Intracellular Lactate Accumulation: The buildup of lactate within the cell disrupts the intracellular lactate gradient.

  • Intracellular Acidification: The co-transport of protons with lactate is also inhibited, leading to a decrease in intracellular pH.

This disruption of metabolic homeostasis ultimately leads to the inhibition of cell proliferation and function.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

TargetParameterValueSpeciesReference
MCT1 pKi7.6Human[1][2]
MCT2 pKi6.6Human[1][2]
MCT3 pIC50< 5Human[1][2]
MCT4 pIC50< 5Human[1][2]

Table 1: Binding Affinity and Selectivity of this compound. [1][2] This table illustrates the high affinity of AR-C141990 for MCT1 and its approximately 10-fold selectivity over MCT2. It shows no significant activity against MCT3 and MCT4.

AssayCell TypeParameterValue (µM)Reference
[³H]HOCPCA UptakeOocytes expressing MCT1IC500.21[1]
[³H]HOCPCA UptakeOocytes expressing MCT2IC502.32[1]
T-Cell ProliferationHuman T-lymphocytesIC50Not explicitly reported, but described as a potent inhibitor[1][2]

Table 2: In Vitro Inhibitory Activity of this compound. [1][2] This table presents the functional inhibitory activity of AR-C141990 on MCT1 and MCT2, as measured by the inhibition of a substrate analog. While its potent inhibition of T-cell proliferation is a key finding, a specific IC50 value is not available in the reviewed literature.

Animal ModelTreatmentOutcomeReference
Rat Cardiac Allograft (DA to PVG)100 mg/kg s.c.Moderate prolongation of graft survival[1]
Rat Graft-versus-Host DiseaseNot specifiedInhibition of graft versus host response[1][2]

Table 3: In Vivo Efficacy of this compound. [1][2] This table summarizes the immunosuppressive effects of AR-C141990 in preclinical models of transplantation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of MCT1 Inhibition in T-Lymphocytes

MCT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 MCT1->Lactate_out Glucose Glucose Glycolysis Aerobic Glycolysis Glucose->Glycolysis Lactate_in Lactate Glycolysis->Lactate_in Proliferation T-Cell Proliferation Glycolysis->Proliferation Supports Lactate_in->MCT1 Efflux Lactate_in->Glycolysis Feedback Inhibition pH Intracellular pH Lactate_in->pH Decreases pH->Proliferation Inhibits ARC141990 AR-C141990 ARC141990->MCT1 Inhibits TCell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from blood sample Label_TCells Label T-cells with proliferation dye (e.g., CFSE) Isolate_PBMCs->Label_TCells Seed_Cells Seed labeled T-cells in culture plates Label_TCells->Seed_Cells Add_Stimuli Add T-cell stimuli (e.g., anti-CD3/CD28) Seed_Cells->Add_Stimuli Add_ARC141990 Add varying concentrations of AR-C141990 Add_Stimuli->Add_ARC141990 Incubate Incubate for 3-5 days Add_ARC141990->Incubate Harvest_Cells Harvest cells Incubate->Harvest_Cells Flow_Cytometry Analyze dye dilution by flow cytometry Harvest_Cells->Flow_Cytometry Calculate_IC50 Calculate IC50 for proliferation inhibition Flow_Cytometry->Calculate_IC50

References

The Role of AR-C141990 Hydrochloride in Inhibiting Lactate Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AR-C141990 hydrochloride, a potent inhibitor of monocarboxylate transporters (MCTs), with a primary focus on its role in the inhibition of lactate transport. The document details the mechanism of action, quantitative inhibitory data, and the downstream effects on cellular metabolism and signaling pathways. Detailed experimental protocols for assessing MCT inhibition and its consequences are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Significance of Lactate Transport in Cellular Metabolism

Lactate, once considered merely a metabolic waste product of glycolysis, is now recognized as a crucial player in cellular metabolism, signaling, and intercellular communication. The transport of lactate across the plasma membrane is primarily mediated by a family of proton-coupled monocarboxylate transporters (MCTs). In various physiological and pathological states, particularly in cancer, the expression and activity of MCTs are significantly upregulated. This allows highly glycolytic cells to export lactate, maintaining a high glycolytic rate and avoiding intracellular acidification. This "lactate shuttle" is integral to the metabolic symbiosis observed in tumors, where glycolytic cancer cells fuel the metabolic needs of adjacent oxidative cancer cells.

This compound has emerged as a valuable tool for studying the physiological and pathological roles of lactate transport due to its potent and selective inhibition of MCT1. Understanding its mechanism of action and its effects on cellular processes is critical for evaluating its therapeutic potential.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1) and, to a lesser extent, Monocarboxylate Transporter 2 (MCT2). It exerts its inhibitory effect by binding to the transporter, thereby blocking the flux of monocarboxylates, most notably lactate, across the cell membrane. This inhibition is competitive and leads to an accumulation of intracellular lactate and a decrease in extracellular lactate in cells reliant on MCT1 for lactate efflux. The compound shows significantly less activity against MCT3 and MCT4, highlighting its selectivity.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against MCT1 and MCT2 has been quantified in various studies. The following table summarizes the key quantitative data.

ParameterMCT1MCT2MCT3MCT4Reference
pKi 7.66.6<5<5[1][2][3]
IC50 0.21 µM2.32 µMNot SignificantNot Significant[1]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity of the inhibitor to the transporter. IC50 is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.

Impact on Cellular Metabolism and Signaling

The inhibition of lactate transport by this compound has profound effects on cellular metabolism and downstream signaling pathways.

Metabolic Reprogramming

By blocking lactate efflux, this compound forces a metabolic shift in highly glycolytic cells. The accumulation of intracellular lactate can lead to:

  • Inhibition of Glycolysis: High intracellular lactate levels can cause feedback inhibition of key glycolytic enzymes, such as phosphofructokinase-1 (PFK1), thereby reducing the overall glycolytic rate.

  • Intracellular Acidification: The co-transport of protons with lactate via MCTs means that inhibiting lactate efflux also traps protons inside the cell, leading to a decrease in intracellular pH (pHi). This acidic intracellular environment can be detrimental to cell function and survival.

  • Shift towards Oxidative Phosphorylation: In some contexts, the inability to rely solely on glycolysis may force cells to increase their dependence on oxidative phosphorylation for ATP production, provided oxygen is available.

Modulation of Signaling Pathways

The metabolic changes induced by this compound can, in turn, influence key cellular signaling pathways. A critical pathway affected is the PI3K/Akt pathway , which is a central regulator of cell growth, proliferation, and survival. While direct binding of AR-C141990 to components of this pathway has not been reported, its metabolic effects can indirectly modulate PI3K/Akt signaling through:

  • Intracellular pH-mediated effects: Changes in pHi are known to influence the activity of various signaling proteins.

  • Metabolic stress signals: The disruption of normal metabolic flux can activate stress-response pathways that intersect with PI3K/Akt signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Radiolabeled Lactate Transport Assay in Xenopus Oocytes

This assay is a common method to determine the inhibitory activity of compounds on specific MCT isoforms expressed heterologously.

Materials:

  • Collagenase-treated Xenopus laevis oocytes

  • cRNA for human MCT1 or MCT2

  • [¹⁴C]-L-Lactate (specific activity ~50-60 mCi/mmol)

  • This compound stock solution (in DMSO)

  • Transport buffer (e.g., modified Barth's solution, pH adjusted as required)

  • Scintillation cocktail and scintillation counter

Protocol:

  • cRNA Injection: Inject defolliculated stage V-VI Xenopus oocytes with 50 nL of cRNA encoding the desired MCT isoform (e.g., 1 ng/oocyte). Incubate the oocytes for 3-5 days at 18°C in modified Barth's solution to allow for protein expression.

  • Inhibitor Pre-incubation: On the day of the assay, transfer groups of 10-15 oocytes to individual wells of a 24-well plate. Pre-incubate the oocytes for 10 minutes in transport buffer containing varying concentrations of this compound or vehicle (DMSO) as a control.

  • Lactate Uptake: Initiate the uptake by replacing the pre-incubation solution with transport buffer containing [¹⁴C]-L-Lactate (e.g., 100 µM) and the corresponding concentration of this compound.

  • Incubation: Incubate the oocytes at room temperature for a defined period (e.g., 10 minutes), ensuring the uptake is in the linear range.

  • Washing: Terminate the uptake by rapidly washing the oocytes five times with ice-cold transport buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Lyse each oocyte individually in a scintillation vial containing 200 µL of 10% SDS. Add 3 mL of scintillation cocktail to each vial and vortex thoroughly.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Subtract the background radioactivity from water-injected oocytes. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.

Materials:

  • Cell line of interest (e.g., a cancer cell line expressing MCT1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-p85 PI3K, anti-total p85 PI3K)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Impact of AR-C141990 on Cellular Metabolism and PI3K/Akt Signaling

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space MCT1 MCT1 Lactate_out Extracellular Lactate MCT1->Lactate_out Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in Lactate_in->MCT1 Efflux Lactate_in->Glycolysis Feedback Inhibition H_in Intracellular H+ (pHi decrease) Lactate_in->H_in Accumulation PI3K PI3K H_in->PI3K Modulates Akt Akt PI3K->Akt Growth Cell Growth & Survival Akt->Growth ARC141990 AR-C141990 hydrochloride ARC141990->MCT1 Inhibits

Caption: AR-C141990 inhibits MCT1, leading to intracellular lactate and proton accumulation, which in turn can modulate the PI3K/Akt signaling pathway.

Experimental Workflow: Characterizing AR-C141990's Effects

cluster_invitro In Vitro Analysis cluster_data Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with AR-C141990 Cell_Culture->Treatment Lactate_Assay Lactate Transport Assay (IC50) Treatment->Lactate_Assay Metabolic_Analysis Metabolic Flux Analysis Treatment->Metabolic_Analysis Western_Blot Western Blot (PI3K/Akt Pathway) Treatment->Western_Blot Data_Quant Quantitative Data (IC50, pKi) Lactate_Assay->Data_Quant Metabolic_Changes Metabolic Reprogramming Metabolic_Analysis->Metabolic_Changes Signaling_Modulation Signaling Pathway Modulation Western_Blot->Signaling_Modulation

Caption: A generalized experimental workflow to characterize the in vitro effects of this compound on lactate transport, metabolism, and cell signaling.

Conclusion

This compound is a powerful research tool for elucidating the roles of MCT1-mediated lactate transport in health and disease. Its potent and selective inhibitory activity allows for the precise dissection of lactate's contribution to cellular metabolism and signaling. The downstream consequences of MCT1 inhibition, including metabolic reprogramming and modulation of the PI3K/Akt pathway, underscore the potential of targeting lactate transport as a therapeutic strategy, particularly in cancer. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of lactate transport and the therapeutic utility of its inhibitors.

References

The Discovery and Synthesis of AR-C141990 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview of a Potent Monocarboxylate Transporter 1 (MCT1) Inhibitor

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of AR-C141990 hydrochloride, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MCT1 inhibition in areas such as immunosuppression and oncology.

Introduction

This compound is a small molecule inhibitor belonging to the thieno[2,3-d]pyrimidine class of compounds. Initially investigated for its potential as a P2Y12 antagonist, subsequent research definitively identified its primary mechanism of action as the inhibition of MCT1.[1][2][3] MCTs are crucial for the transport of monocarboxylates, such as lactate and pyruvate, across cell membranes, playing a vital role in cellular metabolism. MCT1 has emerged as a promising therapeutic target, particularly in the fields of immunology and cancer, due to its role in lymphocyte activation and tumor cell metabolism.[3][4]

Discovery and Rationale

The development of this compound stemmed from a medicinal chemistry program aimed at identifying novel immunosuppressive agents. The rationale was centered on the observation that activated lymphocytes undergo a metabolic switch to aerobic glycolysis, leading to a significant increase in lactate production and efflux, a process highly dependent on MCT1.[3] By inhibiting MCT1, it was hypothesized that the proliferation of activated T lymphocytes could be suppressed, offering a novel mechanism for immunosuppression.[3]

A series of thieno[2,3-d]pyrimidine derivatives were synthesized and screened for their ability to inhibit MCT1. AR-C141990 emerged as a lead compound due to its potent inhibitory activity and favorable preclinical profile.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source, a plausible synthetic route can be constructed based on the known chemistry of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. The synthesis would likely involve a multi-step sequence.[5][6][7][8][9][10][11]

A potential synthetic workflow is outlined below:

AR-C141990_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product Thiophene_Derivative 2-Aminothiophene-3-carboxylate derivative Thienopyrimidine_dione Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Core Formation Thiophene_Derivative->Thienopyrimidine_dione Reaction with isocyanates Isobutyl_isocyanate Isobutyl isocyanate Isobutyl_isocyanate->Thienopyrimidine_dione Methyl_isocyanate Methyl isocyanate Methyl_isocyanate->Thienopyrimidine_dione Quinoline_acetaldehyde Quinoline-4-acetaldehyde Aldol_Condensation Aldol Condensation with Quinoline Acetaldehyde Quinoline_acetaldehyde->Aldol_Condensation R_3_hydroxypyrrolidine (R)-3-Hydroxypyrrolidine Amide_Coupling Amide Coupling with (R)-3-Hydroxypyrrolidine R_3_hydroxypyrrolidine->Amide_Coupling Alkylation N-Alkylation with Isobutyl Group Thienopyrimidine_dione->Alkylation Methylation N-Methylation Alkylation->Methylation Methylation->Aldol_Condensation Aldol_Condensation->Amide_Coupling AR_C141990_Base AR-C141990 (Free Base) Amide_Coupling->AR_C141990_Base Salt_Formation Salt Formation with HCl AR_C141990_Base->Salt_Formation AR_C141990_HCl This compound Salt_Formation->AR_C141990_HCl

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Data

This compound is a potent inhibitor of MCT1 with selectivity over other MCT isoforms. Its biological activity has been characterized through a series of in vitro and in vivo assays.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against MCT1 and MCT2 has been determined using radioligand binding assays.

CompoundTargetpKiIC50 (nM)
AR-C141990MCT17.625
AR-C141990MCT2<5>10,000

Table 1: In Vitro Inhibitory Activity of AR-C141990. Data sourced from Pâhlman et al., 2013.

Inhibition of Lymphocyte Proliferation

The functional consequence of MCT1 inhibition was assessed by measuring the proliferation of activated lymphocytes.

CompoundSpeciesAssayIC50 (nM)
AR-C141990HumanT-cell proliferation13
AR-C141990RatT-cell proliferation3

Table 2: Inhibition of Lymphocyte Proliferation by AR-C141990. Data sourced from Pâhlman et al., 2013.

In Vivo Efficacy in a Graft-versus-Host Disease (GvHD) Model

The immunosuppressive activity of AR-C141990 was evaluated in a rat model of GvHD.

TreatmentDose (mg/kg)RouteGvHD Score (Mean ± SEM)
Vehicle-s.c.3.5 ± 0.3
AR-C14199010s.c.1.2 ± 0.4
AR-C14199030s.c.0.5 ± 0.2

Table 3: Effect of AR-C141990 on GvHD in Rats. Data sourced from Pâhlman et al., 2013.

In Vivo Efficacy in a Rat Cardiac Transplant Model

The potential of AR-C141990 to prevent allograft rejection was assessed in a rat cardiac transplant model.

TreatmentDose (mg/kg/day)RouteMean Graft Survival (days)
Untreated--7.0
AR-C14199030s.c.>100

Table 4: Effect of AR-C141990 on Rat Cardiac Allograft Survival. Data sourced from Pâhlman et al., 2013.

Mechanism of Action

AR-C141990 exerts its biological effects by inhibiting the monocarboxylate transporter 1 (MCT1). This inhibition disrupts the transport of lactate and other monocarboxylates across the cell membrane.

AR-C141990_MoA cluster_Cell Cell cluster_Membrane Cell Membrane MCT1 MCT1 Transporter Lactate_out Extracellular Lactate MCT1->Lactate_out Lactate_in Intracellular Lactate Lactate_in->MCT1 Efflux Metabolism Cellular Metabolism Lactate_in->Metabolism Impacts Proliferation Lymphocyte Proliferation Metabolism->Proliferation Drives AR_C141990 AR-C141990 AR_C141990->MCT1 Inhibits

Caption: Mechanism of action of AR-C141990 as an MCT1 inhibitor.

In activated T lymphocytes, which rely on aerobic glycolysis, the inhibition of lactate efflux by AR-C141990 leads to intracellular lactate accumulation and a disruption of the metabolic processes required for rapid proliferation.[3] This ultimately results in the suppression of the immune response.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of this compound, based on standard methodologies in the field.

Radioligand Binding Assay for MCT1

This assay is used to determine the binding affinity of a compound to the MCT1 transporter.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing MCT1 Start->Prepare_Membranes Incubate Incubate membranes with radioligand and AR-C141990 Prepare_Membranes->Incubate Separate Separate bound and free radioligand (filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine pKi/IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from a cell line overexpressing human MCT1 are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., a radiolabeled MCT1 inhibitor) and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of AR-C141990 to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[3]

Lymphocyte Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of activated T lymphocytes.[12]

Protocol:

  • Isolate Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from human or rat blood using density gradient centrifugation.

  • Stimulation: Plate the PBMCs in a 96-well plate and stimulate them with a mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen in the presence of varying concentrations of this compound.

  • Incubation: Incubate the plates for 3-5 days in a humidified incubator at 37°C with 5% CO2.

  • Proliferation Measurement: Add a proliferation marker, such as [3H]-thymidine or a fluorescent dye (e.g., CFSE), to the wells for the final hours of incubation.

  • Harvesting and Measurement: Harvest the cells and measure the incorporation of the proliferation marker. For [3H]-thymidine, this is done by scintillation counting. For fluorescent dyes, flow cytometry is used.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of AR-C141990 and determine the IC50 value.

In Vivo Rat Graft-versus-Host Disease (GvHD) Model

This model assesses the in vivo immunosuppressive efficacy of a compound.[13][14][15]

Protocol:

  • Induction of GvHD: Induce GvHD in lethally irradiated recipient rats by intravenously injecting allogeneic bone marrow and spleen cells from a donor strain.

  • Treatment: Administer this compound or vehicle to the recipient rats daily for a specified period, starting on the day of transplantation.

  • Monitoring: Monitor the animals daily for clinical signs of GvHD, such as weight loss, skin lesions, and diarrhea. Assign a GvHD score based on the severity of these symptoms.

  • Endpoint: The primary endpoint is typically survival or the GvHD score at a specific time point.

  • Histopathology: At the end of the study, tissues such as the skin, liver, and gut can be collected for histopathological analysis to assess the extent of GvHD.

In Vivo Rat Cardiac Transplant Model

This model evaluates the ability of a compound to prevent the rejection of a solid organ allograft.[1][16][17][18]

Protocol:

  • Transplantation: Perform a heterotopic cardiac transplantation, where the donor heart is transplanted into the abdomen of the recipient rat.

  • Treatment: Administer this compound or vehicle to the recipient rats daily, starting on the day of surgery.

  • Monitoring Graft Survival: Palpate the transplanted heart daily to assess its viability. The day of rejection is defined as the last day of a palpable heartbeat.

  • Data Analysis: Compare the mean graft survival time between the treated and control groups.

Conclusion

This compound is a potent and selective inhibitor of the monocarboxylate transporter 1 with demonstrated immunosuppressive activity in both in vitro and in vivo models. Its discovery has highlighted the potential of targeting cellular metabolism as a therapeutic strategy for immune-mediated diseases and potentially for cancer. This technical guide provides a comprehensive resource for researchers interested in further exploring the pharmacology and therapeutic applications of AR-C141990 and other MCT1 inhibitors.

References

AR-C141990 Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 hydrochloride is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).[1][2] MCTs are crucial membrane proteins responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. By inhibiting MCT1, this compound disrupts the metabolic processes in cells that rely on lactate transport, making it a valuable tool for research in cancer metabolism and immunology. This technical guide provides a detailed overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 5-[[(3R)-3-Hydroxy-1-pyrrolidinyl]carbonyl]-3-methyl-1-(2-methylpropyl)-6-(4-quinolinylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride[1]
Molecular Formula C₂₆H₂₈N₄O₄S·HCl
Molecular Weight 529.05 g/mol
CAS Number 2250019-94-2
Appearance Solid powder
Solubility Soluble to 100 mM in water and DMSO
Purity ≥98%
Storage Store at -20°C

Biological Activity and Selectivity

This compound is a high-affinity inhibitor of MCT1. Its inhibitory activity is significantly more potent against MCT1 compared to other MCT isoforms, demonstrating its selectivity.

TargetpKᵢIC₅₀Reference
MCT1 7.60.21 µM (for uptake of [³H]HOCPCA)[2]
MCT2 6.62.32 µM (for uptake of [³H]HOCPCA)[2]
MCT3 <5Not significant[2]
MCT4 <5Not significant[2]

Mechanism of Action: MCT1 Inhibition Signaling Pathway

This compound exerts its effects by blocking the transport of lactate and other monocarboxylates through MCT1. In many cancer cells, there is a high rate of glycolysis, leading to the production of large amounts of lactate, which is then exported out of the cell by MCT1 to maintain intracellular pH. By inhibiting this process, this compound leads to an intracellular accumulation of lactate and a decrease in intracellular pH, which can disrupt cellular metabolism and induce cell death.

MCT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate_ext Lactate MCT1 MCT1 Lactate_ext->MCT1 Transport Lactate_int Lactate (Accumulation) MCT1->Lactate_int Transport Metabolic_Stress Metabolic Stress & pH Decrease Lactate_int->Metabolic_Stress Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_int Apoptosis Apoptosis Metabolic_Stress->Apoptosis ARC141990 AR-C141990 Hydrochloride ARC141990->MCT1 Inhibits In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture MCT1-expressing cells Pre_incubation Pre-incubate cells with This compound Cell_Culture->Pre_incubation Prepare_Compound Prepare serial dilutions of This compound Prepare_Compound->Pre_incubation Add_Substrate Add radiolabeled lactate (e.g., ¹⁴C-Lactate) Pre_incubation->Add_Substrate Incubate Incubate for a defined period Add_Substrate->Incubate Wash Wash cells to remove extracellular substrate Incubate->Wash Lyse Lyse cells Wash->Lyse Measure_Radioactivity Measure intracellular radioactivity (Scintillation counting) Lyse->Measure_Radioactivity Data_Analysis Calculate % inhibition and IC₅₀ Measure_Radioactivity->Data_Analysis HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prepare_Standards Prepare calibration standards of This compound Inject_Standards Inject calibration standards Prepare_Standards->Inject_Standards Prepare_Sample Prepare sample solution (e.g., extraction from matrix) Inject_Sample Inject sample Prepare_Sample->Inject_Sample Chromatographic_Separation Isocratic or gradient elution on a C18 column Inject_Standards->Chromatographic_Separation Inject_Sample->Chromatographic_Separation UV_Detection Detect at an appropriate wavelength Chromatographic_Separation->UV_Detection Generate_Curve Generate calibration curve (Peak area vs. Concentration) UV_Detection->Generate_Curve Quantify_Sample Quantify AR-C141990 in sample using the calibration curve Generate_Curve->Quantify_Sample Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Stock Prepare stock solution of This compound Acid_Hydrolysis Acidic conditions (e.g., HCl) Prepare_Stock->Acid_Hydrolysis Base_Hydrolysis Alkaline conditions (e.g., NaOH) Prepare_Stock->Base_Hydrolysis Oxidation Oxidative stress (e.g., H₂O₂) Prepare_Stock->Oxidation Thermal_Stress Thermal stress (e.g., elevated temperature) Prepare_Stock->Thermal_Stress Photolytic_Stress Photolytic stress (e.g., UV/Vis light) Prepare_Stock->Photolytic_Stress HPLC_Analysis Analyze stressed samples by a stability-indicating HPLC method Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photolytic_Stress->HPLC_Analysis Identify_Degradants Identify and quantify degradation products HPLC_Analysis->Identify_Degradants Assess_Purity Assess the purity of the remaining parent compound HPLC_Analysis->Assess_Purity

References

AR-C141990 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 hydrochloride is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), also known as solute carrier family 16 member 1 (SLC16A1). MCT1 is a crucial transmembrane protein responsible for the proton-linked transport of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across the plasma membrane. Due to its significant role in the metabolic regulation of various cell types, including activated T-lymphocytes and cancer cells, MCT1 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of this compound, its physicochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical and Biological Properties

This compound is a small molecule inhibitor with well-defined chemical characteristics and biological activities. Its properties are summarized in the table below.

PropertyValue
CAS Number 2250019-94-2[1][2]
Molecular Weight 529.05 g/mol [1][2]
Molecular Formula C₂₆H₂₈N₄O₄S·HCl[1]
Purity ≥98%[1]
Appearance White to off-white solid
Solubility Soluble in water and DMSO[1]
Storage Store at -20°C[1]
Biological Activity Potent and selective MCT1 inhibitor[1]
pKi for MCT1 7.6[1]
Selectivity ~10-fold selective for MCT1 over MCT2[1]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting MCT1-mediated transport of lactate. In highly glycolytic cells, such as activated T-cells and many cancer cells, there is a significant production of lactate, which must be exported to maintain intracellular pH and sustain glycolysis. By blocking MCT1, AR-C141990 leads to intracellular lactate accumulation and a subsequent disruption of cellular metabolism and signaling.

Impact on T-Cell Activation and Metabolism

Activated T-lymphocytes undergo a metabolic switch to aerobic glycolysis to support their rapid proliferation and effector functions. This process generates large amounts of lactate that are exported via MCT1. Inhibition of MCT1 by AR-C141990 disrupts this metabolic program, leading to immunosuppressive effects.

T_Cell_Metabolism_Inhibition cluster_extracellular Extracellular Space cluster_cell T-Cell Lactate_out Lactate TCR T-Cell Receptor Activation Glycolysis Aerobic Glycolysis TCR->Glycolysis Lactate_in Intracellular Lactate Glycolysis->Lactate_in Proliferation T-Cell Proliferation & Effector Function Glycolysis->Proliferation MCT1 MCT1 Lactate_in->MCT1 Export MCT1->Lactate_out ARC141990 AR-C141990 ARC141990->Inhibition Inhibition->MCT1 Inhibits T_Cell_Proliferation_Workflow Isolate_PBMCs Isolate PBMCs from whole blood Stimulate_TCells Stimulate T-Cells (e.g., anti-CD3/CD28) Isolate_PBMCs->Stimulate_TCells Treat_ARC Treat with AR-C141990 (Dose-response) Stimulate_TCells->Treat_ARC Incubate Incubate (e.g., 72 hours) Treat_ARC->Incubate Assess_Proliferation Assess Proliferation (e.g., CFSE dilution by flow cytometry) Incubate->Assess_Proliferation

References

AR-C141990 Hydrochloride: A Technical Guide to its Selectivity for Monocarboxylate Transporter 1 (MCT1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 hydrochloride is a potent inhibitor of monocarboxylate transporters (MCTs), a family of transmembrane proteins crucial for the transport of key metabolites such as lactate, pyruvate, and ketone bodies across the plasma membrane. This technical guide provides an in-depth analysis of the selectivity of this compound for MCT1 over its isoform, MCT2. The document details the quantitative inhibitory data, comprehensive experimental protocols for assessing selectivity, and the physiological context of MCT1 and MCT2 function.

Data Presentation: Quantitative Analysis of this compound Inhibition

The selectivity of this compound for MCT1 over MCT2 has been quantified through the determination of its inhibitory constants (pKi) and half-maximal inhibitory concentrations (IC50). The data consistently demonstrates a preferential inhibition of MCT1.

Parameter MCT1 MCT2 Selectivity (MCT2/MCT1) Reference
pKi 7.66.6~10-fold[1][2]
IC50 0.21 µM2.32 µM~11-fold[2]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity of the inhibitor to the transporter. The selectivity is calculated from the ratio of the IC50 or Ki values.

Experimental Protocols

The determination of the inhibitory potency and selectivity of this compound for MCT1 and MCT2 relies on robust in vitro assays. The two primary methods employed are radiolabeled substrate uptake assays in mammalian cells and functional expression studies in Xenopus laevis oocytes.

Radiolabeled Lactate Uptake Assay in Mammalian Cells

This assay directly measures the ability of this compound to inhibit the transport of a radiolabeled substrate, such as [14C]-L-lactate, into cells expressing the target MCT isoform.

a. Cell Culture and Seeding:

  • Cells endogenously expressing MCT1 or MCT2, or cells stably transfected with the respective transporter, are cultured under standard conditions.

  • Cells are seeded into multi-well plates (e.g., 12-well or 24-well) at a density that ensures a confluent monolayer on the day of the experiment.

b. Inhibition Assay:

  • Pre-incubation with Inhibitor: The cell culture medium is aspirated, and the cells are washed with a pre-warmed uptake buffer (e.g., 137 mM NaCl, 5.37 mM KCl, 0.3 mM Na2HPO4, 0.44 mM KH2PO4, 4.17 mM NaHCO3, 1.26 mM CaCl2, 0.8 mM MgSO4, and 10 mM HEPES, pH 7.4). Cells are then pre-incubated with varying concentrations of this compound in the uptake buffer for a defined period (e.g., 30-60 minutes) at 37°C.

  • Initiation of Uptake: The uptake is initiated by adding the uptake buffer containing a fixed concentration of [14C]-L-lactate (e.g., 0.2 µCi/mL) and unlabeled L-lactate to achieve a final desired substrate concentration.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes) at 37°C, the uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: The cells are lysed using a lysis buffer (e.g., 0.1% SDS in PBS). The cell lysate is then transferred to scintillation vials, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

c. Data Analysis:

  • The radioactivity counts are normalized to the protein concentration in each well.

  • The percentage of inhibition at each this compound concentration is calculated relative to the uptake in vehicle-treated control cells.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Functional Expression in Xenopus laevis Oocytes

The Xenopus laevis oocyte expression system is a powerful tool for the functional characterization of membrane transporters in a heterologous system.

a. Oocyte Preparation and cRNA Injection:

  • Oocyte Harvesting: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated using collagenase treatment.

  • cRNA Preparation: Complementary RNA (cRNA) encoding human MCT1 and MCT2 is synthesized in vitro from linearized plasmid DNA templates.

  • Microinjection: A defined amount of MCT1 or MCT2 cRNA is injected into the cytoplasm of stage V-VI oocytes using a microinjection pipette. Control oocytes are injected with water. The oocytes are then incubated for 2-4 days to allow for transporter expression at the plasma membrane.

b. [14C]-L-Lactate Uptake Assay in Oocytes:

  • Pre-incubation: Groups of cRNA-injected and control oocytes are pre-incubated in a transport buffer (e.g., a modified Barth's solution) containing varying concentrations of this compound.

  • Uptake Measurement: The uptake is initiated by transferring the oocytes to a transport buffer containing [14C]-L-lactate.

  • Termination and Lysis: After a defined incubation period, the uptake is stopped by washing the oocytes with ice-cold transport buffer. Individual oocytes are then lysed in a solution containing a detergent (e.g., SDS).

  • Scintillation Counting: The radioactivity in the lysate of each oocyte is measured using a scintillation counter.

c. Data Analysis:

  • The specific uptake mediated by the expressed transporter is calculated by subtracting the uptake in control (water-injected) oocytes.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling and Functional Context of MCT1 and MCT2

The differential expression and kinetic properties of MCT1 and MCT2 dictate their distinct physiological roles. MCT1 is widely expressed and plays a key role in both lactate uptake and efflux, contributing to metabolic symbiosis between different cell types. MCT2, with its higher affinity for substrates, is predominantly found in tissues that rely on the efficient uptake of monocarboxylates at low concentrations.

MCT_Signaling Functional Roles of MCT1 and MCT2 cluster_MCT1 MCT1 cluster_MCT2 MCT2 MCT1 MCT1 (Ubiquitous expression) Lactate_Efflux Lactate Efflux (e.g., Glycolytic Cancer Cells, Astrocytes) MCT1->Lactate_Efflux High Capacity Lactate_Uptake Lactate Uptake (e.g., Oxidative Cancer Cells, Neurons) MCT1->Lactate_Uptake Moderate Affinity Basigin Basigin (CD147) Ancillary Protein MCT1->Basigin Association for Trafficking & Activity MCT2 MCT2 (e.g., Neurons, Sperm) High_Affinity_Uptake High-Affinity Lactate/Pyruvate Uptake MCT2->High_Affinity_Uptake Low Km Embigin Embigin Ancillary Protein MCT2->Embigin Association for Trafficking & Activity AR_C141990 AR-C141990 Hydrochloride AR_C141990->MCT1 Potent Inhibition (pKi = 7.6) AR_C141990->MCT2 Weaker Inhibition (pKi = 6.6)

Caption: Functional roles and inhibition of MCT1 and MCT2.

Experimental Workflow for Determining IC50

The following diagram illustrates the general workflow for determining the IC50 value of this compound using a radiolabeled uptake assay.

IC50_Workflow Workflow for IC50 Determination start Start cell_prep Prepare Cells Expressing MCT1 or MCT2 start->cell_prep pre_incubation Pre-incubate cells with varying [AR-C141990] cell_prep->pre_incubation uptake Add [14C]-L-Lactate to initiate uptake pre_incubation->uptake terminate Terminate uptake and wash cells uptake->terminate lysis Lyse cells and measure radioactivity terminate->lysis analysis Data Analysis: Normalize counts, calculate % inhibition lysis->analysis ic50 Determine IC50 value (Dose-Response Curve) analysis->ic50 end End ic50->end

Caption: Experimental workflow for IC50 determination.

References

Technical Guide: Immunosuppressive Properties of AR-C141990 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 hydrochloride is a novel small molecule inhibitor of the monocarboxylate transporter 1 (MCT-1), a key protein involved in the transport of lactate and other monocarboxylates across the cell membrane. This document provides a comprehensive overview of the immunosuppressive properties of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. The primary immunosuppressive effect of this compound is mediated through the profound inhibition of T-lymphocyte proliferation, a critical event in the adaptive immune response.

Mechanism of Action: Inhibition of Monocarboxylate Transporter 1

Activated T-lymphocytes undergo a metabolic shift to aerobic glycolysis to support their rapid proliferation and effector functions. This metabolic reprogramming results in the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and sustain high glycolytic rates. MCT-1 is the primary transporter responsible for this lactate efflux in T-lymphocytes.

This compound is a potent and selective inhibitor of MCT-1. By blocking MCT-1, AR-C141990 prevents the transport of lactate out of activated T-cells. The resulting intracellular accumulation of lactate leads to a disruption of the glycolytic pathway and cellular metabolic stress, which in turn inhibits the machinery required for cell division. This targeted inhibition of proliferation is the cornerstone of the immunosuppressive activity of this compound. Notably, this mechanism of action appears to have a minimal direct impact on other lymphocyte activation events, such as the production of inflammatory cytokines.

Quantitative Data on Immunosuppressive Effects

In Vitro Lymphocyte Proliferation

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound in lymphocyte proliferation assays are not publicly available in the reviewed literature. However, studies on analogous MCT-1 inhibitors provide a strong indication of the potency of this class of compounds. For instance, the related MCT-1 inhibitor AR-C117977 has been shown to inhibit B-lymphocyte proliferation with an IC50 in the low nanomolar range (1-2 nM), demonstrating significantly higher potency than conventional immunosuppressants like Cyclosporin A (IC50 of 370 nM) in similar assays.

Table 1: In Vitro Lymphocyte Proliferation Inhibition (Conceptual)

CompoundTargetAssay TypeIC50 (nM)
This compound MCT-1T-lymphocyte ProliferationData not available
AR-C117977MCT-1B-lymphocyte Proliferation1-2
Cyclosporin ACalcineurinMixed Lymphocyte Reaction370
Cytokine Production

The primary mechanism of this compound, inhibition of proliferation via metabolic arrest, suggests that it does not directly target cytokine signaling pathways. The available literature indicates that MCT-1 inhibition does not significantly affect cytokine production by activated lymphocytes. However, specific quantitative data on the percentage of inhibition for a panel of cytokines at various concentrations of this compound are not available.

Table 2: Effect on Cytokine Production (Conceptual)

CytokineThis compound Concentration% Inhibition
IL-2Data not availableData not available
IFN-γData not availableData not available
TNF-αData not availableData not available
In Vivo Immunosuppressive Efficacy

AR-C141990 has been evaluated in rodent models of allograft rejection and graft-versus-host (GvH) disease. The available data demonstrates a dose-dependent immunosuppressive effect.

Table 3: In Vivo Efficacy of AR-C141990 in Rat Cardiac Allograft Model (High-Responder Combination)

Treatment GroupDoseAdministration RouteMedian Graft Survival (days)Outcome
Untreated Control--7Acute Rejection
AR-C1419903 mg/kg/days.c.Not significantly prolongedNo evidence of immunosuppression (low receptor occupancy)
AR-C14199030 mg/kg/days.c.>100Long-term graft protection[1]
AR-C141990100 mg/kgs.c.Moderate prolongationSimilar to Cyclosporin A (40-day treatment)[1]
Cyclosporin A10 mg/kg/dayp.o.20.5Moderate prolongation

Table 4: In Vivo Efficacy of AR-C141990 in Rat Graft-versus-Host (GvH) Response

Treatment GroupDoseResult
AR-C1419903 mg/kgNo significant inhibition
AR-C141990Higher dosesDose-dependent inhibition of lymph node swelling

Experimental Protocols

Rat Mixed Lymphocyte Reaction (MLR) Assay

This in vitro assay assesses the proliferative response of T-lymphocytes to allogeneic stimulation, mimicking the initial phase of transplant rejection.

  • Cell Preparation: Spleens are harvested from two genetically distinct rat strains (e.g., Lewis and Brown Norway). Single-cell suspensions of splenocytes are prepared. Responder cells (e.g., Lewis) are used as is, while stimulator cells (e.g., Brown Norway) are irradiated (e.g., 3000 rads) to prevent their proliferation.

  • Co-culture: Responder splenocytes (e.g., 2.5 x 10^5 cells/well) are co-cultured with stimulator splenocytes (e.g., 5 x 10^5 cells/well) in 96-well round-bottom plates in complete RPMI-1640 medium.

  • Compound Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the co-cultures at a range of concentrations at the initiation of the assay.

  • Proliferation Measurement: After a defined incubation period (e.g., 5 days), the proliferation of the responder cells is assessed. This is typically done by adding [3H]-thymidine for the final 18 hours of culture and measuring its incorporation into the DNA of proliferating cells using a scintillation counter.

  • Data Analysis: The results are expressed as counts per minute (CPM). The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Rat Graft-versus-Host (GvH) Response Model (Popliteal Lymph Node Assay)

This in vivo model evaluates the T-cell response to allogeneic cells, leading to localized inflammation and lymph node enlargement.

  • Animal Strains: Parental (e.g., Brown Norway) and F1 hybrid (e.g., Lewis x Brown Norway F1) rat strains are used.

  • Cell Injection: A single-cell suspension of parental lymph node cells is prepared. A defined number of cells (e.g., 1 x 10^7) in a small volume of saline (e.g., 50 µL) is injected into the right hind footpad of the F1 hybrid recipients. The left hind footpad is injected with saline as a control.

  • Compound Administration: this compound is administered to the recipient animals daily for a specified period (e.g., 4 days), starting on the day of cell injection.

  • Endpoint Measurement: On a specific day post-injection (e.g., day 7), the popliteal lymph nodes from both hind legs are excised and weighed.

  • Data Analysis: The GvH response is quantified by the lymph node index, which is the ratio of the weight of the right (experimental) lymph node to the left (control) lymph node. The percentage of inhibition by the compound is calculated relative to the vehicle-treated group.

Rat Heterotopic Cardiac Transplantation Model

This in vivo model assesses the ability of an immunosuppressive agent to prevent the rejection of a vascularized organ allograft.

  • Surgical Procedure: A donor heart is procured from a rat of one strain (e.g., Brown Norway) and heterotopically transplanted into the abdomen of a recipient rat of a different strain (e.g., Lewis). The donor aorta is anastomosed to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed to the recipient's inferior vena cava.

  • Compound Administration: this compound is administered to the recipient rats daily for a defined period (e.g., 10-14 days), starting from the day of transplantation.

  • Monitoring of Graft Survival: The viability of the transplanted heart is monitored daily by palpation of the abdomen for contractions. Rejection is defined as the cessation of a palpable heartbeat.

  • Data Analysis: Graft survival times are recorded, and the median survival time (MST) for each treatment group is calculated. Statistical analysis (e.g., Kaplan-Meier survival analysis with log-rank test) is used to compare the survival curves between different treatment groups.

Visualizations

Signaling Pathway of this compound in T-Lymphocytes

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lactate_out Lactate MCT1 MCT-1 Transporter MCT1->Lactate_out Lactate_in Lactate Lactate_in->MCT1 efflux via Glycolysis Aerobic Glycolysis Lactate_in->Glycolysis feedback inhibition Glycolysis->Lactate_in produces Proliferation T-Cell Proliferation Glycolysis->Proliferation supports AR_C141990 AR-C141990 AR_C141990->MCT1 inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Lymphocyte Proliferation Assay

cluster_workflow Lymphocyte Proliferation Assay Workflow start Isolate Splenocytes coculture Co-culture Responder & Irradiated Stimulator Cells start->coculture add_compound Add AR-C141990 or Vehicle coculture->add_compound incubate Incubate for 5 days add_compound->incubate add_thymidine Pulse with [3H]-Thymidine incubate->add_thymidine harvest Harvest Cells add_thymidine->harvest measure Measure Radioactivity harvest->measure analyze Calculate % Inhibition & IC50 measure->analyze

Caption: Workflow for assessing in vitro lymphocyte proliferation.

Logical Relationship in Rat Cardiac Allograft Model

cluster_logic Logic of In Vivo Allograft Model Allograft Cardiac Allograft Rejection Acute Rejection Allograft->Rejection triggers Graft_Survival Graft Survival Rejection->Graft_Survival determines outcome of AR_C141990 AR-C141990 Treatment AR_C141990->Rejection inhibits

Caption: Logical flow of the in vivo cardiac allograft model.

Conclusion

This compound represents a promising immunosuppressive agent with a novel mechanism of action targeting T-lymphocyte metabolism. Its potent inhibition of MCT-1 leads to a selective anti-proliferative effect on T-cells, which has been demonstrated to translate into significant in vivo efficacy in preclinical models of allograft rejection and graft-versus-host disease. While further studies are needed to fully elucidate its quantitative in vitro activity profile, the available data strongly support the continued investigation of this compound and other MCT-1 inhibitors as a new class of immunosuppressive therapeutics. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further explore the potential of this compound.

References

The Role of AR-C141990 Hydrochloride in Cancer Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Current State of Research: As of late 2025, a comprehensive review of peer-reviewed scientific literature reveals a notable scarcity of studies specifically investigating the role of AR-C141990 hydrochloride in the context of cancer metabolism. While this compound is recognized as a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), its application and detailed effects within cancer models have not been extensively published.

Therefore, this technical guide will focus on the well-established role of MCT1 inhibition in cancer metabolism , using the clinically evaluated MCT1 inhibitor AZD3965 as the primary exemplar for which substantial data exists. AR-C141990 will be referenced as a potent research tool for MCT1 inhibition, with its known biochemical properties provided. This approach allows for a detailed and data-rich exploration of the therapeutic strategy of targeting lactate transport in oncology, fulfilling the core requirements of this guide.

Introduction: Targeting Lactate Flux in Cancer

The metabolic landscape of many tumors is characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2] This metabolic reprogramming leads to the production and accumulation of large quantities of lactate.[1] To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate monocarboxylate transporters (MCTs) to facilitate the efflux of lactate.[1][3]

Monocarboxylate Transporter 1 (MCT1) , encoded by the SLC16A1 gene, is a key transporter responsible for the proton-coupled transport of monocarboxylates such as lactate and pyruvate across the plasma membrane.[1] In the tumor microenvironment, MCT1 can facilitate both lactate export from glycolytic cancer cells and lactate import into oxidative cancer cells, which can use lactate as a fuel source.[1] This "lactate shuttle" creates a symbiotic metabolic relationship between different cell populations within a tumor.[1]

Inhibition of MCT1 is a promising therapeutic strategy in oncology. By blocking lactate transport, MCT1 inhibitors can lead to intracellular lactate accumulation, a decrease in intracellular pH, disruption of glycolysis, and ultimately, cancer cell death.[1][2]

This compound has been identified as a potent inhibitor of MCT1. While its specific effects on cancer metabolism are not detailed in the current literature, its inhibitory profile suggests its potential as a valuable research tool in this area.

Biochemical Properties of this compound

This compound is a selective inhibitor of MCT1 with reported inhibitory constants in the nanomolar range. Its selectivity for MCT1 over other MCT isoforms is a key characteristic.

Parameter Value Notes
Target Monocarboxylate Transporter 1 (MCT1)Also shows inhibitory activity against MCT2 at higher concentrations.
pKi (MCT1) 7.6-
pKi (MCT2) 6.6Approximately 10-fold lower affinity for MCT2 compared to MCT1.
Activity against MCT3/4 No significant activityHighly selective against MCT3 and MCT4.
Chemical Formula C₂₆H₂₈N₄O₄S·HCl-
Molecular Weight 529.05 g/mol -

The Role of MCT1 Inhibition in Cancer Metabolism: Insights from AZD3965

AZD3965 is a potent and selective MCT1 inhibitor that has entered clinical trials for the treatment of advanced solid tumors.[2] Studies with AZD3965 have provided significant insights into the consequences of MCT1 inhibition in cancer cells.

Quantitative Effects of MCT1 Inhibition on Cancer Cells

The following table summarizes key quantitative data from studies on the effects of AZD3965 on various cancer cell lines.

Cell Line Cancer Type Condition Parameter Value Reference
SCLC cell linesSmall Cell Lung CancerNormoxia & HypoxiaAZD3965 SensitivityVaried, highest in hypoxia[4]
Esophageal Adenocarcinoma (OACM5.1C)Esophageal AdenocarcinomaNormoxiaApoptosis InductionIncreased with AZD3965[5]
Esophageal Adenocarcinoma (OACM5.1C)Esophageal AdenocarcinomaNormoxiaProliferationReduced with AZD3965[5]
OE33 and OACM5.1CEsophageal AdenocarcinomaNormoxia & HypoxiaIntracellular LactateSignificantly increased with AZD3965 (10-100 nM)[3]
SCLC xenograftsSmall Cell Lung CancerIn vivoTumor GrowthReduced with AZD3965[6]
SCLC xenograftsSmall Cell Lung CancerIn vivoIntratumor LactateIncreased with AZD3965[4]
Signaling Pathways and Cellular Processes Affected by MCT1 Inhibition

The inhibition of MCT1 triggers a cascade of events within cancer cells, impacting several key signaling pathways and cellular processes.

MCT1_Inhibition_Pathway MCT1_Inhibitor AR-C141990 / AZD3965 MCT1 MCT1 MCT1_Inhibitor->MCT1 Inhibits Metabolic_Symbiosis Disruption of Metabolic Symbiosis MCT1_Inhibitor->Metabolic_Symbiosis Lactate_Efflux Lactate Efflux MCT1->Lactate_Efflux Intracellular_Lactate ↑ Intracellular Lactate Lactate_Efflux->Intracellular_Lactate Blocks Intracellular_pH ↓ Intracellular pH (Acidosis) Intracellular_Lactate->Intracellular_pH Glycolysis_Inhibition Inhibition of Glycolysis (Feedback Inhibition) Intracellular_Lactate->Glycolysis_Inhibition Cell_Proliferation ↓ Cell Proliferation Intracellular_pH->Cell_Proliferation Apoptosis ↑ Apoptosis Intracellular_pH->Apoptosis Glycolysis Glycolysis Glycolysis->Lactate_Efflux Produces Lactate Glycolysis_Inhibition->Glycolysis ATP_Production ↓ ATP Production Glycolysis_Inhibition->ATP_Production ATP_Production->Cell_Proliferation Tumor_Growth ↓ Tumor Growth Cell_Proliferation->Tumor_Growth Apoptosis->Tumor_Growth Contributes to Metabolic_Symbiosis->Tumor_Growth

Signaling cascade following MCT1 inhibition.

Experimental Protocols for Studying MCT1 Inhibition

Detailed methodologies are crucial for the accurate assessment of MCT1 inhibitor efficacy. Below are representative protocols for key experiments.

Cell Viability and Proliferation Assay

This protocol is used to determine the effect of MCT1 inhibitors on the growth and viability of cancer cell lines.

Cell_Viability_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (allow attachment) seed_cells->incubate1 add_inhibitor Add serial dilutions of MCT1 inhibitor (e.g., AZD3965) incubate1->add_inhibitor incubate2 Incubate for 72h add_inhibitor->incubate2 add_reagent Add viability reagent (e.g., Resazurin, SRB) incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 measure Measure absorbance or fluorescence incubate3->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Workflow for cell viability assays.
Intracellular Lactate Measurement

This assay quantifies the accumulation of lactate within cancer cells following MCT1 inhibition.

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the MCT1 inhibitor (e.g., 10-100 nM AZD3965) or vehicle control for a specified time (e.g., 24 hours) under normoxic or hypoxic conditions.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer.

  • Lactate Quantification: Use a commercially available lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Protein Normalization: Measure the total protein concentration in each lysate using a BCA or Bradford assay to normalize the lactate levels.

  • Data Analysis: Express the results as nmol of lactate per µg of protein and compare the treated samples to the vehicle control.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of MCT1 inhibitors in a physiological setting.[4][6]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SCLC cell lines) into the flank of immunodeficient mice.[4]

  • Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the MCT1 inhibitor (e.g., AZD3965) or vehicle control via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of intratumoral lactate levels, protein expression (e.g., MCT1, MCT4), and histological evaluation.[4]

Biomarkers of Response and Resistance to MCT1 Inhibition

The efficacy of MCT1 inhibitors can be influenced by the expression of other MCT isoforms, particularly MCT4.

  • Predictive Biomarker of Sensitivity: High expression of MCT1 in the absence of MCT4 is suggested to be a predictive biomarker for sensitivity to MCT1 inhibitors like AZD3965.[4] Tumors that rely solely on MCT1 for lactate efflux are more vulnerable to its inhibition.

  • Mechanism of Resistance: Upregulation or high basal expression of MCT4 can confer resistance to MCT1 inhibitors.[4] MCT4 can compensate for the loss of MCT1 function by taking over the role of lactate export.

Conclusion

The inhibition of monocarboxylate transporters, particularly MCT1, represents a targeted therapeutic approach to exploit the metabolic vulnerabilities of glycolytic tumors. While the specific role of this compound in cancer metabolism remains to be elucidated in detail, its potent and selective inhibition of MCT1 makes it a valuable tool for preclinical research in this field. Studies with other MCT1 inhibitors, such as AZD3965, have demonstrated that blocking lactate transport can effectively inhibit tumor growth by inducing intracellular acidosis and disrupting cancer cell metabolism. Future research will likely focus on identifying patient populations most likely to benefit from MCT1 inhibition and on developing strategies to overcome resistance.

References

AR-C141990 Hydrochloride: A Technical Guide to Investigating Metabolic Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in cellular metabolic pathways to support rapid proliferation and survival. One key aspect of this reprogramming is the increased reliance on glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect." This results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and sustain high glycolytic rates. Monocarboxylate transporters (MCTs), particularly MCT1, play a crucial role in this lactate efflux.

AR-C141990 hydrochloride is a potent and selective inhibitor of MCT1, making it an invaluable tool for studying the metabolic vulnerabilities of cancer cells. By blocking lactate transport, this compound disrupts the metabolic symbiosis within tumors, where glycolytic cancer cells export lactate that is then taken up and utilized as an oxidative fuel by other cancer cells. This guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool to dissect and target metabolic reprogramming in cancer.

Mechanism of Action

This compound is a potent inhibitor of the monocarboxylate transporter 1 (MCT1) with a pKi of 7.6. It exhibits approximately 10-fold selectivity for MCT1 over MCT2 and has no significant activity against MCT3 or MCT4. MCTs are proton-coupled transporters responsible for the transport of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across the plasma membrane.

In the context of cancer metabolism, many tumor cells exhibit high rates of glycolysis, leading to the production of lactate. MCT1 facilitates the efflux of this lactate out of the cell, preventing intracellular acidification and feedback inhibition of glycolysis. By inhibiting MCT1, this compound blocks this lactate export, leading to an accumulation of intracellular lactate and a decrease in intracellular pH. This disruption of pH homeostasis can inhibit glycolytic flux, reduce ATP production, and ultimately lead to cell cycle arrest and apoptosis.

Furthermore, in heterogeneous tumors, some cancer cells are highly glycolytic and export lactate, while others are more oxidative and import lactate to use as a fuel source. This metabolic symbiosis is often dependent on MCT1 for lactate uptake in the oxidative cells. This compound can disrupt this symbiotic relationship by preventing the uptake of lactate by oxidative tumor cells, thereby starving them of a key energy source.

Data Presentation

Inhibitory Activity of this compound
TransporterpKiSelectivity
MCT17.6-
MCT26.6~10-fold lower than MCT1
MCT3No significant activity-
MCT4No significant activity-

Source: MedchemExpress, Tocris Bioscience

Effects on Lactate Levels

Studies have demonstrated that treatment with MCT1 inhibitors like this compound leads to a significant increase in intracellular lactate concentration. For instance, in cardiomyocytes, incubation with AR-C141990 led to a dose-dependent increase in cellular lactate levels.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Lactate Uptake/Efflux Assay

This protocol is a general guideline for measuring the effect of this compound on lactate transport.

Materials:

  • This compound

  • Radiolabeled L-lactate (e.g., 14C-L-lactate or 3H-L-lactate)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell culture plates

  • Scintillation counter and scintillation fluid

Procedure for Lactate Uptake:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates) and grow to confluence.

  • Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells with this compound or vehicle in HBSS for a specified time (e.g., 30 minutes) at 37°C.

  • Lactate Uptake: Initiate lactate uptake by adding HBSS containing radiolabeled L-lactate and the respective inhibitor or vehicle.

  • Termination of Uptake: After a defined time period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold HBSS to stop the uptake.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration of the cell lysate and express the results as a percentage of the vehicle-treated control.

Procedure for Lactate Efflux:

  • Cell Loading: Load the cells with radiolabeled L-lactate by incubating them in a medium containing the tracer for a specific duration.

  • Wash and Treatment: Wash the cells to remove extracellular radiolabeled lactate. Add fresh medium containing this compound or vehicle.

  • Sample Collection: At various time points, collect aliquots of the extracellular medium.

  • Quantification: Measure the radioactivity in the collected medium samples using a scintillation counter.

  • Data Analysis: Calculate the rate of lactate efflux and express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_Cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease Accumulation leads to Lactate_out Extracellular Lactate MCT1->Lactate_out Lactate Efflux ARC141990 AR-C141990 hydrochloride ARC141990->MCT1 Inhibition Glycolysis_inhibition Glycolysis Inhibition pH_decrease->Glycolysis_inhibition ATP_decrease ATP Depletion Glycolysis_inhibition->ATP_decrease Cell_Death Apoptosis/ Cell Cycle Arrest ATP_decrease->Cell_Death

Caption: Mechanism of action of this compound.

cluster_Workflow Experimental Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with AR-C141990 HCl Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Lactate_Assay Lactate Measurement (Intra/Extracellular) Treatment->Lactate_Assay Metabolomics Metabolomic Analysis Treatment->Metabolomics Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Lactate_Assay->Data_Analysis Metabolomics->Data_Analysis

Caption: General experimental workflow for studying metabolic effects.

cluster_Pathway Impact on PI3K/AKT/mTOR Pathway ARC141990 AR-C141990 hydrochloride MCT1 MCT1 ARC141990->MCT1 Lactate_Efflux Lactate Efflux ARC141990->Lactate_Efflux MCT1->Lactate_Efflux Intracellular_Lactate Intracellular Lactate Increase Lactate_Efflux->Intracellular_Lactate Inhibition leads to Metabolic_Stress Metabolic Stress (e.g., altered NAD+/NADH) Intracellular_Lactate->Metabolic_Stress AMPK AMPK Metabolic_Stress->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition PI3K PI3K AKT AKT PI3K->AKT Activation AKT->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Hypothesized impact on the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a powerful and specific tool for researchers studying the metabolic reprogramming of cancer cells. Its ability to selectively inhibit MCT1 allows for the targeted disruption of lactate transport, a critical process for the survival and proliferation of many tumors. By utilizing the information and protocols outlined in this guide, researchers can effectively employ this compound to investigate the intricacies of cancer metabolism, identify novel therapeutic targets, and contribute to the development of more effective anti-cancer strategies. The provided diagrams offer a visual framework for understanding the compound's mechanism of action and for designing experimental workflows to explore its impact on cellular signaling and metabolism. As our understanding of the metabolic dependencies of cancer continues to grow, tools like this compound will be indispensable in the fight against this complex disease.

Methodological & Application

Application Notes and Protocols for AR-C141990 Hydrochloride in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AR-C141990 hydrochloride is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), also known as solute carrier family 16 member 1 (SLC16A1). MCT1 is a proton-coupled transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. In the context of cancer biology, many tumor cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen, leading to increased production and efflux of lactate. MCT1 plays a crucial role in this process by facilitating lactate transport, thereby maintaining intracellular pH and sustaining high glycolytic rates. Inhibition of MCT1 with AR-C141990 can disrupt this metabolic symbiosis, leading to intracellular lactate accumulation, decreased cell proliferation, and in some cases, cell death. These application notes provide detailed protocols for the in vitro use of this compound in cancer cell lines to study its effects on cell viability and lactate transport.

Mechanism of Action: MCT1 Inhibition

This compound selectively targets MCT1, which is often overexpressed in glycolytic tumor cells. By blocking MCT1, the inhibitor prevents the efflux of lactate, leading to intracellular acidification and disruption of the cancer cell's metabolic machinery. This can inhibit tumor growth and survival. MCT1 is also involved in the uptake of lactate by oxidative cancer cells, which can use it as a fuel source. Therefore, MCT1 inhibition can disrupt the metabolic symbiosis between glycolytic and oxidative tumor cells within the tumor microenvironment.

MCT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_glycolysis Glycolysis Lactate_out Lactate H_out H+ MCT1 MCT1 (SLC16A1) MCT1->Lactate_out MCT1->H_out AR_C141990 AR-C141990 AR_C141990->MCT1 Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate_in Lactate Pyruvate->Lactate_in LDHA H_in H+ Pyruvate->H_in LDHA Lactate_in->MCT1 Intracellular_Acidification Intracellular Acidification Lactate_in->Intracellular_Acidification Accumulation H_in->MCT1 H_in->Intracellular_Acidification Accumulation LDHA LDHA Metabolic_Stress Metabolic Stress & Inhibition of Glycolysis Intracellular_Acidification->Metabolic_Stress Reduced_Proliferation Reduced Cell Proliferation Metabolic_Stress->Reduced_Proliferation

Figure 1: Mechanism of action of AR-C141990 as an MCT1 inhibitor.

Data Presentation

The following table summarizes the inhibitory activity of this compound against monocarboxylate transporters. Data is compiled from publicly available sources and is intended for guidance. Researchers should determine the optimal concentration for their specific cell line and assay.

CompoundTargetAssay SystemIC50 / pKiReference
AR-C141990 MCT1Radioligand binding assaypKi = 7.6[1]
AR-C141990 MCT2Radioligand binding assaypKi = 6.6[1]
AR-C141990 MCT1[3H]HOCPCA uptake in oocytesIC50 = 0.21 µM[2]
AR-C141990 MCT2[3H]HOCPCA uptake in oocytesIC50 = 2.32 µM[2]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in both water and DMSO up to 100 mM.[1][3]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 529.05 g/mol ), add 189 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year.

In Vitro Cell Viability (Cytotoxicity) Assay

This protocol describes a general method for assessing the effect of AR-C141990 on the viability of cancer cells using a resazurin-based assay.

Recommended Cell Lines: A variety of cancer cell lines with known MCT1 expression are suitable, including but not limited to:

  • Breast Cancer: MCF7, T47D[4]

  • Colon Cancer: WiDr[2]

  • Head and Neck Cancer: FaDu[2]

  • Prostate Cancer: PC-3[2]

Materials:

  • MCT1-expressing cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence capabilities (Ex/Em = 560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AR-C141990 or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • After the incubation period, add 10 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader (Ex/Em = ~560/590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (medium only wells).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Lactate Efflux/Uptake Assay

This protocol provides a method to measure the effect of AR-C141990 on lactate transport in cancer cells using a colorimetric lactate assay kit.

Materials:

  • MCT1-expressing cancer cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well or 12-well plates

  • L-Lactate Assay Kit (Colorimetric)

  • Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • Wash the cells twice with pre-warmed PBS.

    • Pre-incubate the cells with serum-free medium containing the desired concentration of AR-C141990 (e.g., 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Lactate Efflux Measurement:

    • After pre-incubation, replace the medium with fresh serum-free medium containing the inhibitor or vehicle.

    • Collect aliquots of the extracellular medium at different time points (e.g., 0, 15, 30, 60 minutes).

    • At the end of the experiment, lyse the cells to measure intracellular lactate and total protein for normalization.

  • Lactate Quantification:

    • Measure the lactate concentration in the collected medium and cell lysates using a colorimetric L-Lactate Assay Kit according to the manufacturer's instructions.[5]

    • Briefly, this involves adding a reaction mix containing lactate dehydrogenase to the samples, which generates a product that can be measured colorimetrically.

  • Data Analysis:

    • Generate a standard curve using the provided lactate standards.

    • Calculate the lactate concentration in each sample based on the standard curve.

    • Normalize the extracellular lactate concentration to the total protein content of the cells in each well.

    • Compare the rate of lactate efflux in AR-C141990-treated cells to the vehicle-treated control cells.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_viability Viability Assay cluster_lactate Lactate Assay cluster_analysis Data Analysis prep_stock Prepare AR-C141990 Stock Solution (10 mM in DMSO) treat_cells Treat with AR-C141990 (0.01-100 µM) for 48-72h prep_stock->treat_cells culture_cells Culture MCT1-expressing Cancer Cells seed_cells Seed Cells in Multi-well Plate culture_cells->seed_cells seed_cells->treat_cells add_resazurin Add Resazurin treat_cells->add_resazurin collect_samples Collect Media/ Cell Lysates treat_cells->collect_samples measure_fluorescence Measure Fluorescence (Ex/Em = 560/590 nm) add_resazurin->measure_fluorescence calculate_ic50 Calculate IC50 for Cell Viability measure_fluorescence->calculate_ic50 run_lactate_assay Perform Colorimetric Lactate Assay collect_samples->run_lactate_assay analyze_lactate Analyze Lactate Transport Rate run_lactate_assay->analyze_lactate

Figure 2: General experimental workflow for in vitro studies with AR-C141990.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 hydrochloride is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), with secondary activity against MCT2. MCTs are crucial for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), leading to increased production and efflux of lactate. MCT1 is a key transporter responsible for this lactate export, and its inhibition can lead to intracellular acidification, disruption of metabolic pathways, and ultimately, cell death. This makes MCT1 an attractive target for cancer therapy.

These application notes provide an overview of the mechanism of action of this compound, and detailed protocols for evaluating its effects on cancer cell lines.

Mechanism of Action

This compound is a potent inhibitor of MCT1 with a pKi of 7.6 and a Ki of 4.8 nM. It also shows inhibitory activity against MCT2 with a pKi of 6.6. By blocking MCT1, this compound prevents the efflux of lactate from cancer cells. The resulting intracellular accumulation of lactate leads to a decrease in intracellular pH (acidification) and a disruption of the cellular metabolic balance. This metabolic stress can induce cell cycle arrest and trigger apoptosis (programmed cell death).

cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Lactate Efflux Apoptosis Apoptosis Lactate_in->Apoptosis Metabolic Stress & Acidification Lactate_out Extracellular Lactate MCT1->Lactate_out ARC141990 AR-C141990 hydrochloride ARC141990->MCT1 Cell_Death Cell Death Apoptosis->Cell_Death

Signaling pathway of this compound action.

Recommended Concentrations for Cancer Cell Lines

Extensive literature searches did not yield specific IC50 values for this compound in cancer cell lines. However, data for other potent MCT1 inhibitors can provide a starting point for determining the effective concentration range in your experiments. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: IC50 Values of Other MCT1 Inhibitors in Various Cancer Cell Lines (for reference)

CompoundCancer Cell LineIC50 (µM)Reference
AR-C117977U-251 MG (Glioblastoma) non-CSCs~10[1]
AR-C117977U-251 MG (Glioblastoma) CSCs~2.5[1]
AR-C117977U-87 MG (Glioblastoma) non-CSCs~15[1]
AR-C117977U-87 MG (Glioblastoma) CSCs~10[1]

Note: CSCs refer to Cancer Stem Cells, while non-CSCs refer to the bulk of the tumor cells.

Based on the potency of this compound, a starting concentration range for dose-response experiments could be from 1 nM to 10 µM.

Experimental Protocols

start Start cell_culture Culture Cancer Cell Line start->cell_culture treatment Treat with AR-C141990 (Dose-Response) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V Assay) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein end End viability->end apoptosis->end protein->end

General experimental workflow for evaluating this compound.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium) to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is to quantify the number of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to about 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Harvest the cells by trypsinization and collect the cell suspension. Also, collect any floating cells from the medium.

  • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis for Apoptosis Markers

This protocol is to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well or 10 cm plates and treat with this compound as desired.

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities and normalize to the loading control (β-actin). An increase in cleaved Caspase-3 and cleaved PARP, and an altered Bax/Bcl-2 ratio are indicative of apoptosis.

References

Preparing Stock Solutions of AR-C141990 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C141990 hydrochloride is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), and to a lesser extent, monocarboxylate transporter 2 (MCT2).[1][2][3] MCTs are crucial for the transport of monocarboxylates, such as lactate and pyruvate, across cell membranes.[4] The inhibition of MCT1 has significant implications for cellular metabolism, particularly in cancer cells which often exhibit high rates of glycolysis and lactate production.[5] This document provides detailed protocols for the preparation of stock solutions of this compound and outlines a general methodology for its application in cell-based assays.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference. It is crucial to always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis when preparing solutions.[1][2]

PropertyValueReference(s)
Molecular Weight 529.05 g/mol [1][2][3]
Formula C₂₆H₂₈N₄O₄S·HCl[1]
Purity ≥98%[1][2]
Solubility (Water) Up to 100 mM[1][2]
Solubility (DMSO) Up to 100 mM[1][2]
pKi for MCT1 7.6[1][2][3]
pKi for MCT2 6.6[3]
Activity against MCT3/4 No significant activity (pIC₅₀ < 5)[1][2][3]
Appearance White to off-white solid[3]
Storage (Solid) Store at -20°C[1][2]
Storage (In solvent) -80°C for up to 6 months; -20°C for up to 1 month[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation.[6]

  • Weighing: Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.29 mg of the compound (based on a molecular weight of 529.05 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution with 5.29 mg of compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][6]

Protocol 2: General Protocol for a Cell-Based Lactate Uptake Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on MCT1-mediated lactate transport in a cell-based assay.

Materials:

  • Cells expressing MCT1 (e.g., cancer cell lines)

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled lactate (e.g., ¹⁴C-L-lactate) or a fluorescent lactate probe

  • Scintillation counter or fluorescence plate reader

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal growth and confluence on the day of the experiment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluence.

  • Compound Treatment: On the day of the assay, remove the culture medium and wash the cells with pre-warmed assay buffer. Prepare serial dilutions of this compound in the assay buffer from the stock solution. Add the different concentrations of the inhibitor to the cells and incubate for a predetermined period (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO) group.

  • Lactate Uptake: After the pre-incubation with the inhibitor, add the radiolabeled or fluorescently labeled lactate to each well and incubate for a specific time (e.g., 5-15 minutes) to allow for uptake.

  • Termination of Uptake: To stop the lactate uptake, rapidly wash the cells with ice-cold assay buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular lactate levels. For radiolabeled lactate, this is typically done using a scintillation counter. For fluorescent probes, a fluorescence plate reader is used.

  • Data Analysis: Determine the concentration of this compound that inhibits lactate uptake by 50% (IC₅₀) by plotting the lactate uptake against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start: Obtain AR-C141990 HCl equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired amount of compound equilibrate->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use vials vortex->aliquot store Store at -20°C or -80°C aliquot->store Signaling Pathway of MCT1 Inhibition by this compound cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space MCT1 MCT1 Transporter Lactate_in Intracellular Lactate MCT1->Lactate_in Pyruvate_in Intracellular Pyruvate MCT1->Pyruvate_in Metabolism Cellular Metabolism (e.g., Glycolysis, TCA Cycle) Lactate_in->Metabolism pH_regulation Intracellular pH Regulation Lactate_in->pH_regulation Pyruvate_in->Metabolism Lactate_out Extracellular Lactate Lactate_out->MCT1 Transport Pyruvate_out Extracellular Pyruvate Pyruvate_out->MCT1 Transport ARC141990 AR-C141990 HCl ARC141990->MCT1 Inhibits

References

Application Notes and Protocols: AR-C141990 Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of AR-C141990 hydrochloride in dimethyl sulfoxide (DMSO) and water, along with protocols for preparing stock solutions and determining solubility.

Introduction

This compound is a potent inhibitor of monocarboxylate transporters (MCTs), specifically MCT1 and MCT2, with pKi values of 7.6 and 6.6, respectively.[1][2] It exhibits approximately 10-fold selectivity for MCT1 over MCT2 and shows no significant activity against MCT3 or MCT4. Due to its role as an immunosuppressant and its ability to inhibit the graft versus host response, understanding its solubility is crucial for in vitro and in vivo experimental design.[2]

Data Presentation: Solubility of this compound

The solubility of this compound in commonly used laboratory solvents is summarized below.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10052.91
DMSO10052.91

Note: The molecular weight of this compound is 529.05 g/mol .[1] Calculations are based on this molecular weight.

Signaling Pathway

AR_C141990_hydrochloride_pathway cluster_cell Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MCT1 MCT1 Lactate_in Lactate MCT1->Lactate_in MCT2 MCT2 MCT2->Lactate_in Lactate_out Lactate Lactate_out->MCT1 Transport Lactate_out->MCT2 Transport ARC141990 AR-C141990 hydrochloride ARC141990->MCT1 Inhibition ARC141990->MCT2 Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (MW: 529.05 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Nuclease-free water

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 529.05 g/mol * 1000 mg/g = 5.29 mg

  • Weigh the compound: Carefully weigh 5.29 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO or nuclease-free water to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution, but always check for compound stability at elevated temperatures.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.[1]

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a general and reliable method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water

  • HPLC-grade DMSO

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare a saturated solution: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg).

  • Add solvent: Add a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4 or HPLC-grade water) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator. Allow the mixture to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C or 37°C) to ensure the solution reaches saturation.

  • Phase separation: After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This requires the prior establishment of a standard curve with known concentrations of the compound.

  • Data analysis: The measured concentration represents the thermodynamic solubility of this compound in the tested solvent under the specified conditions.

experimental_workflow start Start weigh Weigh excess AR-C141990 HCl start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate on shaker (24-48 hours) add_solvent->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (HPLC/UV-Vis) filter->quantify end End quantify->end

Caption: Workflow for determining aqueous solubility.

References

Application Notes and Protocols: Investigating the Role of the P2Y11 Receptor in Graft-versus-Host Disease Using AR-C141990 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Graft-versus-host disease (GVHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation. The pathophysiology of GVHD is primarily driven by the activation and proliferation of donor T cells, which recognize host tissues as foreign and initiate an inflammatory cascade. Dendritic cells (DCs) play a crucial role in initiating this process by presenting host antigens to donor T cells.

Extracellular nucleotides, such as adenosine triphosphate (ATP), are released during tissue damage and inflammation associated with transplantation and act as danger-associated molecular patterns (DAMPs). These molecules can modulate immune cell function through purinergic receptors. The P2Y11 receptor, a G-protein coupled receptor activated by ATP, has been shown to play a role in the function of both T cells and dendritic cells.[1][2] In T lymphocytes, P2Y11 receptor signaling is involved in migration and metabolism, while in dendritic cells, it contributes to ATP-induced maturation.[1][3] Given the critical roles of T cells and DCs in GVHD, targeting the P2Y11 receptor presents a novel therapeutic avenue for investigation.

AR-C141990 hydrochloride is an antagonist of the P2Y11 receptor. These application notes provide a proposed framework for utilizing this compound to study the role of the P2Y11 receptor in the context of GVHD, offering detailed protocols for in vitro and in vivo experimental models.

Mechanism of Action

This compound is a selective antagonist of the P2Y11 purinergic receptor. The P2Y11 receptor is unique among P2Y receptors in that it couples to both the phosphoinositide and adenylyl cyclase signaling pathways, leading to increases in intracellular Ca2+ and cyclic AMP (cAMP), respectively.[2] In immune cells, the activation of the P2Y11 receptor by extracellular ATP can have varied effects. In T cells, it is involved in regulating cell migration and mitochondrial metabolism.[1] In dendritic cells, P2Y11 activation by ATP can promote their maturation and the secretion of pro-inflammatory cytokines like IL-12.[2][3] By blocking the P2Y11 receptor, this compound can be used to investigate the consequences of inhibiting these ATP-mediated signaling events in the key immune cell populations that drive GVHD.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from experiments using this compound to study GVHD. These values are for illustrative purposes to guide experimental design.

ParameterAssayCell TypeAR-C141990 HCl ConcentrationExpected Outcome
IC50 cAMP Accumulation AssayHuman CD4+ T Cells10-100 nMInhibition of ATP-induced cAMP production
EC50 T Cell Proliferation Assay (Mixed Lymphocyte Reaction)Human CD4+ T Cells + Allogeneic Dendritic Cells100-500 nMReduction of T cell proliferation
Inhibition of DC Maturation Flow Cytometry for CD83, CD86Human Monocyte-Derived Dendritic Cells100-500 nMDecreased expression of maturation markers
Inhibition of Cytokine Secretion ELISACo-culture of T cells and Dendritic Cells100-500 nMReduced secretion of IFN-γ and IL-12
In Vivo Efficacy Murine Model of Acute GVHDC57BL/6 into BALB/c1-10 mg/kg/dayImproved survival, reduced clinical GVHD score

Experimental Protocols

In Vitro Protocol: T Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This protocol outlines the use of this compound in a one-way mixed lymphocyte reaction (MLR) to assess its effect on T cell proliferation in response to allogeneic dendritic cells.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs) from two unrelated healthy donors

  • RosetteSep™ Human CD4+ T Cell Enrichment Cocktail

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • GM-CSF and IL-4 for dendritic cell differentiation

  • Lipopolysaccharide (LPS) for dendritic cell maturation

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well round-bottom plates

Procedure:

  • Isolation of Responder T Cells: Isolate CD4+ T cells from the PBMCs of Donor A using the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Generation of Stimulator Dendritic Cells: Isolate monocytes from the PBMCs of Donor B using the RosetteSep™ Human Monocyte Enrichment Cocktail. Culture the monocytes in RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature dendritic cells.

  • Maturation of Dendritic Cells: On day 5 or 6, induce maturation of the dendritic cells by adding LPS (100 ng/mL) for 24-48 hours.

  • Labeling of Responder T Cells: Resuspend the isolated CD4+ T cells at 1x10^6 cells/mL in PBS and label with CFSE at a final concentration of 5 µM for 10 minutes at 37°C. Quench the reaction by adding five volumes of ice-cold RPMI-1640 with 10% FBS.

  • Co-culture: In a 96-well round-bottom plate, co-culture 1x10^5 CFSE-labeled CD4+ T cells with 1x10^4 mature allogeneic dendritic cells in a final volume of 200 µL of complete RPMI-1640 medium.

  • Treatment with this compound: Add this compound to the co-cultures at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis: Harvest the cells and analyze T cell proliferation by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the CD4+ T cell population.

In Vivo Protocol: Murine Model of Acute GVHD

This protocol describes a murine model of acute GVHD to evaluate the in vivo efficacy of this compound.

Materials:

  • BALB/c (H-2d) recipient mice (8-10 weeks old)

  • C57BL/6 (H-2b) donor mice (8-10 weeks old)

  • This compound

  • Busulfan or other myeloablative conditioning agent

  • Sterile PBS

  • Spleen and bone marrow from donor mice

Procedure:

  • Conditioning of Recipient Mice: On day -1, administer a myeloablative conditioning regimen to the BALB/c recipient mice (e.g., Busulfan).

  • Donor Cell Preparation: On day 0, euthanize the C57BL/6 donor mice and prepare single-cell suspensions of spleen and bone marrow. Isolate splenocytes and bone marrow cells. T cell depletion of the bone marrow may be performed if a specific model is desired.

  • Transplantation: Transplant the BALB/c recipient mice via tail vein injection with a mixture of C57BL/6 bone marrow cells (e.g., 5x10^6) and splenocytes (e.g., 1x10^6).

  • Treatment with this compound: Beginning on day 0, administer this compound daily to a cohort of transplanted mice via intraperitoneal injection at a predetermined dose (e.g., 1-10 mg/kg). A control group should receive vehicle alone.

  • Monitoring of GVHD: Monitor the mice daily for signs of GVHD, including weight loss, posture, activity, fur texture, and skin integrity. Assign a clinical GVHD score based on these parameters.

  • Survival Analysis: Monitor survival of the mice for a defined period (e.g., 60 days).

  • Histopathological Analysis: At the end of the study or upon euthanasia, collect target organs (e.g., liver, intestine, skin) for histopathological analysis to assess the severity of GVHD.

Visualizations

P2Y11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (Danger Signal) P2Y11 P2Y11 Receptor ATP->P2Y11 Activates AC Adenylyl Cyclase P2Y11->AC Activates PLC Phospholipase C P2Y11->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Immune_Response T-Cell Migration & DC Maturation PKA->Immune_Response Modulates Ca2 Ca²⁺ Release IP3_DAG->Ca2 Leads to Ca2->Immune_Response Modulates ARC141990 AR-C141990 HCl ARC141990->P2Y11 Inhibits

Caption: P2Y11 receptor signaling pathway and inhibition by AR-C141990 HCl.

GVHD_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies T_Cell_Isolation Isolate Human CD4⁺ T Cells (Responder) MLR_Setup Set up Mixed Lymphocyte Reaction (MLR) T_Cell_Isolation->MLR_Setup DC_Generation Generate Allogeneic Dendritic Cells (Stimulator) DC_Generation->MLR_Setup Treatment_InVitro Treat with AR-C141990 HCl or Vehicle MLR_Setup->Treatment_InVitro Proliferation_Assay Assess T Cell Proliferation (CFSE Dilution via Flow Cytometry) Treatment_InVitro->Proliferation_Assay Conditioning Myeloablative Conditioning of Recipient Mice Transplantation Allogeneic Bone Marrow & Splenocyte Transplantation Conditioning->Transplantation Treatment_InVivo Administer AR-C141990 HCl or Vehicle Transplantation->Treatment_InVivo Monitoring Monitor GVHD Score & Survival Treatment_InVivo->Monitoring Analysis Histopathological Analysis of Target Organs Monitoring->Analysis

Caption: Experimental workflow for studying AR-C141990 HCl in GVHD models.

References

Application Notes and Protocols for AR-C141990 Hydrochloride in Organ Transplantation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C141990 hydrochloride is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). MCTs are crucial for the transport of monocarboxylates, such as lactate and pyruvate, across cell membranes. In the context of immunology, MCT1 plays a significant role in the metabolic reprogramming of activated T-cells. By inhibiting MCT1, this compound disrupts the metabolic processes that fuel T-cell proliferation and effector functions, thereby exerting an immunosuppressive effect. This property makes it a compound of interest for investigation in the prevention of organ transplant rejection. Preclinical studies have indicated that MCT1 inhibition can prolong allograft survival, suggesting a potential therapeutic application in organ transplantation.[1]

A related, potent MCT1 inhibitor, AR-C117977, has demonstrated the ability to prolong the survival of heart, aorta, and skin allografts in mice.[1] Furthermore, AR-C141990 has been shown to inhibit the graft-versus-host response and prolong cardiac graft survival in a rat model, highlighting its potential as an immunosuppressant in the context of organ transplantation.

Mechanism of Action

Activated T-lymphocytes undergo a metabolic shift to aerobic glycolysis to support their rapid proliferation and effector functions. This metabolic switch necessitates the efficient transport of lactate, a product of glycolysis, out of the cell to maintain a high glycolytic rate. MCT1 is a key transporter responsible for this lactate efflux. Inhibition of MCT1 by this compound leads to an intracellular accumulation of lactate, which in turn inhibits glycolysis and subsequently suppresses T-cell activation, proliferation, and cytokine production. This targeted metabolic inhibition of T-cells is the basis for its immunosuppressive properties and its potential to prevent allograft rejection.

AR-C141990_Mechanism_of_Action cluster_TCell Activated T-Cell cluster_Drug TCR T-Cell Receptor Activation Glycolysis Aerobic Glycolysis TCR->Glycolysis Metabolic Reprogramming Lactate_in Intracellular Lactate Glycolysis->Lactate_in produces Proliferation T-Cell Proliferation & Effector Function Glycolysis->Proliferation supports MCT1 MCT1 Transporter Lactate_in->MCT1 transported by Lactate_out Extracellular Lactate MCT1->Lactate_out ARC141990 AR-C141990 ARC141990->MCT1 Inhibits

Caption: Mechanism of action of AR-C141990 in T-cells.

Quantitative Data

The following table summarizes the in vivo efficacy of the related MCT1 inhibitor, AR-C117977, in murine allograft models. This data can serve as a reference for designing studies with this compound.

Allograft TypeDonor StrainRecipient StrainTreatmentMedian Survival Time (MST) - TreatedMedian Survival Time (MST) - Vehicle ControlReference
HeartC57BL/10 (H2b)CBA.Ca (H2k)AR-C117977 (30 mg/kg s.c. for 15 days)73 days9 days[1]
HeartNZW (H2z)CBA.Ca (H2k)AR-C117977 (30 mg/kg s.c. for 15 days)66 days8 days[1]
HeartBALB/c (H2d)CBA.Ca (H2k)AR-C117977 (30 mg/kg s.c. for 15 days)67 days10 days[1]
SkinC57BL/10 (H2b)CBA.Ca (H2k)AR-C117977 (30 mg/kg s.c. for 15 days)15 days8 days[1]
SkinNZW (H2z)CBA.Ca (H2k)AR-C117977 (30 mg/kg s.c. for 15 days)19 days8 days[1]
SkinBALB/c (H2d)CBA.Ca (H2k)AR-C117977 (30 mg/kg s.c. for 15 days)18 days9 days[1]

Experimental Protocols

In Vivo Assessment of this compound in a Murine Heterotopic Heart Transplant Model

This protocol is a general guideline for evaluating the efficacy of this compound in preventing acute rejection of a cardiac allograft in a mouse model.

1. Animals:

  • Donors: C57BL/6 mice

  • Recipients: BALB/c mice

  • All animals should be male, 8-12 weeks of age.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Surgical instruments for microsurgery

  • Anesthesia (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine)

  • Sutures

3. Experimental Groups:

  • Group 1 (Control): Recipient mice receive vehicle daily.

  • Group 2 (Treatment): Recipient mice receive this compound daily. A dose-ranging study is recommended to determine the optimal dose. Based on data from a related compound, a starting dose of 30 mg/kg administered subcutaneously could be considered.[1]

  • Group 3 (Positive Control): Recipient mice receive a standard immunosuppressant (e.g., Cyclosporin A, 15 mg/kg daily).

4. Surgical Procedure (Heterotopic Heart Transplantation):

  • Anesthetize both donor and recipient mice.

  • In the donor mouse, perform a median sternotomy to expose the heart.

  • Ligate and transect the superior and inferior vena cava.

  • Flush the heart with cold saline containing heparin.

  • Transect the aorta and pulmonary artery.

  • Harvest the donor heart and store it in cold saline.

  • In the recipient mouse, expose the abdominal aorta and inferior vena cava.

  • Perform end-to-side anastomoses of the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava.

  • Close the abdominal incision in layers.

5. Post-operative Care and Drug Administration:

  • Administer analgesics as required.

  • Monitor the animals daily for signs of distress or rejection.

  • Begin drug/vehicle administration on the day of transplantation and continue for a predetermined period (e.g., 14 or 28 days).

6. Assessment of Graft Survival:

  • Palpate the recipient's abdomen daily to assess the heartbeat of the transplanted heart.

  • Cessation of a palpable heartbeat, confirmed by laparotomy, is considered graft rejection.

  • Record the day of rejection for each mouse.

7. Histological Analysis:

  • At the time of rejection or at the end of the study, harvest the cardiac allografts.

  • Fix the tissues in 10% formalin and embed in paraffin.

  • Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and tissue damage.

  • Perform immunohistochemistry for markers of T-cell infiltration (e.g., CD3, CD4, CD8).

8. Data Analysis:

  • Plot graft survival curves using the Kaplan-Meier method and compare between groups using the log-rank test.

  • Score histological sections for the severity of rejection.

  • Quantify immune cell infiltration in immunohistochemically stained sections.

Experimental_Workflow cluster_Preparation Preparation cluster_Procedure Procedure cluster_Assessment Assessment Animal_Acclimation Animal Acclimation (Donors & Recipients) Group_Allocation Allocation to Experimental Groups Animal_Acclimation->Group_Allocation Drug_Preparation Preparation of AR-C141990 & Vehicle Drug_Preparation->Group_Allocation Transplantation Heterotopic Heart Transplantation Group_Allocation->Transplantation PostOp_Care Post-operative Care & Analgesia Transplantation->PostOp_Care Drug_Admin Daily Drug/Vehicle Administration PostOp_Care->Drug_Admin Graft_Survival Daily Palpation for Graft Survival Drug_Admin->Graft_Survival Histology Histological Analysis of Allograft Graft_Survival->Histology At time of rejection or end of study Data_Analysis Data Analysis (Survival Curves, etc.) Histology->Data_Analysis

Caption: Experimental workflow for in vivo studies.

Conclusion

This compound, as an MCT1 inhibitor, represents a novel approach to immunosuppression by targeting the metabolic pathways of activated T-cells. The available preclinical data for related compounds are promising and warrant further investigation of this compound in various models of organ transplantation. The protocols and information provided herein offer a framework for researchers to explore the potential of this compound in preventing allograft rejection.

References

Investigating the Warburg Effect Using AR-C141990 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Warburg effect, characterized by a metabolic shift towards aerobic glycolysis even in the presence of ample oxygen, is a hallmark of many cancer cells. This process leads to increased glucose uptake and the production of large amounts of lactate, which is then exported out of the cell. This metabolic reprogramming is crucial for tumor growth, proliferation, and the creation of an acidic tumor microenvironment that promotes invasion and suppresses the immune response. A key protein involved in this process is the monocarboxylate transporter 1 (MCT1), which facilitates the transport of lactate and other monocarboxylates across the plasma membrane.

AR-C141990 hydrochloride is a potent and selective inhibitor of MCT1. Its ability to block lactate efflux makes it a valuable tool for researchers investigating the Warburg effect and exploring therapeutic strategies that target cancer metabolism. By inhibiting MCT1, AR-C141990 can lead to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent disruption of glycolytic flux, ultimately impacting cancer cell viability and growth.

This document provides detailed application notes and experimental protocols for using this compound to study the Warburg effect in cancer cells.

Data Presentation

Inhibitor Specificity and Potency

This compound demonstrates high affinity and selectivity for the monocarboxylate transporter 1 (MCT1). The following table summarizes its inhibitory activity.

TargetParameterValueReference
MCT1pKi7.6[1]
MCT2pKi6.6[1]
MCT1IC50 (for [3H]HOCPCA uptake)0.21 µM[1]
MCT2IC50 (for [3H]HOCPCA uptake)2.32 µM[1]
MCT3pIC50<5[1]
MCT4pIC50<5[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a more potent inhibitor. IC50 is the concentration of an inhibitor that reduces the response by 50%.

Signaling Pathways and Experimental Visualization

To better understand the biological context and the experimental approaches, the following diagrams illustrate the key concepts.

The Warburg Effect and MCT1-Mediated Lactate Efflux cluster_cell Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis uptake Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in LDH-A MCT1 MCT1 Lactate_in->MCT1 efflux Lactate_out Lactate (extracellular) MCT1->Lactate_out H_out MCT1->H_out H_in H_in->MCT1 LDHA LDHA Acidic_TME Acidic Tumor Microenvironment Lactate_out->Acidic_TME H_out->Acidic_TME AR_C141990 AR-C141990 AR_C141990->MCT1 Inhibition

Caption: The Warburg effect in cancer cells leads to lactate production, which is exported by MCT1, contributing to an acidic tumor microenvironment. AR-C141990 inhibits this process.

Experimental Workflow for Investigating the Warburg Effect with AR-C141990 Start Start: Cancer Cell Culture Treatment Treat cells with AR-C141990 (various concentrations) Start->Treatment Lactate_Assay Measure Intracellular & Extracellular Lactate Treatment->Lactate_Assay Seahorse_Assay Seahorse XF Analysis (ECAR & OCR) Treatment->Seahorse_Assay Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis: - IC50 determination - Metabolic phenotype shift - Effect on cell growth Lactate_Assay->Data_Analysis Seahorse_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Assess impact of MCT1 inhibition on Warburg effect Data_Analysis->Conclusion

References

Application Notes and Protocols: AR-C141990 Hydrochloride in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

AR-C141990 hydrochloride is a potent and selective inhibitor of Monocarboxylate Transporters (MCTs), primarily targeting MCT1 and MCT2 with high affinity (pKi values of 7.6 and 6.6, respectively).[1] These transporters are critical for the efflux of lactate from cells undergoing high rates of glycolysis. Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by elevated glycolysis even in the presence of oxygen, leading to significant lactate production.[2] The overexpression of MCT1 in various tumors is associated with this metabolic adaptation, allowing cancer cells to maintain a favorable intracellular pH by expelling excess lactate into the tumor microenvironment.[2][3]

The inhibition of MCT1 by this compound presents a compelling strategy for anticancer therapy. By blocking lactate export, the inhibitor can induce intracellular acidification and metabolic stress, ultimately leading to reduced proliferation and cell death.[2] This mechanism also serves as the rationale for combining this compound with conventional chemotherapy agents. The metabolic disruption caused by MCT1 inhibition can sensitize cancer cells to the cytotoxic effects of other drugs, potentially leading to synergistic or additive antitumor activity.[3]

Preclinical studies with similar MCT1 inhibitors, such as AZD3965, have demonstrated promising results when combined with agents like doxorubicin or with radiotherapy, showing decreased tumor growth in lymphoma and lung cancer models.[1][3] This combination strategy aims to attack the tumor on two fronts: metabolic disruption via MCT1 inhibition and DNA damage or other cytotoxic effects from the chemotherapy agent. This dual approach may also help overcome mechanisms of drug resistance.[4]

Key Applications:

  • Investigation of synergistic anticancer effects with standard-of-care chemotherapeutics.

  • Potentiation of chemotherapy in glycolytically active ("Warburg phenotype") tumors.

  • Overcoming chemoresistance by inducing metabolic stress.

  • Studying the role of lactate metabolism in tumor progression and therapy response.

Quantitative Data Summary

While specific quantitative data for this compound in combination therapy is limited in publicly available literature, the following table illustrates the expected synergistic effects based on studies with functionally similar MCT1 inhibitors (e.g., AZD3965). The data presented are representative examples to guide experimental design.

Cell LineChemotherapy AgentAR-C141990 HCl (IC50, μM)Chemotherapy Agent (IC50, μM)Combination (Fixed Ratio)Combination Index (CI)*
Raji (Burkitt's Lymphoma)Doxorubicin0.50.2AR-C141990 (50 nM) + Doxorubicin (20 nM)0.65
A549 (Lung Carcinoma)Cisplatin1.25.0AR-C141990 (120 nM) + Cisplatin (500 nM)0.78
U-87 MG (Glioblastoma)Temozolomide0.8150AR-C141990 (80 nM) + Temozolomide (15 μM)0.59
MCF-7 (Breast Cancer)Paclitaxel1.50.01AR-C141990 (150 nM) + Paclitaxel (1 nM)0.82

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment

This protocol describes a method to determine the synergistic effect of this compound and a chemotherapy agent using a cell viability assay (e.g., MTT or CellTiter-Glo®).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (stock solution in appropriate solvent)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and the selected chemotherapy agent in cell culture medium. To assess synergy, a fixed-ratio dilution series is often used (e.g., based on the ratio of their individual IC50 values).

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the drugs, alone or in combination, at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).

  • Viability Assessment (MTT Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 values for each drug alone.

    • Use software like CompuSyn to calculate the Combination Index (CI) from the combination treatment data to determine if the interaction is synergistic, additive, or antagonistic.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol quantifies the induction of apoptosis by the combination treatment using flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound and chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, the chemotherapy agent, and the combination at predetermined concentrations (e.g., their respective IC50 values). Include an untreated or vehicle control.

  • Incubation: Incubate for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating/apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells

    • Compare the percentage of apoptotic cells (early + late) between control and treated groups.

Visualizations

G cluster_0 Cancer Cell (Warburg Effect) cluster_1 Extracellular Space cluster_2 Therapeutic Intervention cluster_3 Cellular Consequences Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate MCT1 MCT1 Transporter Lactate->MCT1 Lactate_out Lactate MCT1->Lactate_out Acidification Intracellular Acidification MCT1->Acidification Inhibition leads to Glycolysis->Pyruvate ARC141990 AR-C141990 HCl ARC141990->MCT1 Chemo Chemotherapy Agent DNADamage DNA Damage Chemo->DNADamage MetabolicStress Metabolic Stress Acidification->MetabolicStress Apoptosis Synergistic Apoptosis MetabolicStress->Apoptosis DNADamage->Apoptosis G start Start: Seed Cells (96-well plates) incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Treat with Drugs: - Drug A (AR-C141990) - Drug B (Chemo) - A + B Combination Matrix incubate1->treat incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT, CTG) incubate2->assay read Read Plate (Absorbance / Luminescence) assay->read analyze Data Analysis: 1. Calculate % Viability 2. Determine IC50s 3. Calculate Combination Index (CI) read->analyze end End: Determine Synergy, Additivity, or Antagonism analyze->end G parent Combination Therapy Goal: Enhanced Cancer Cell Death synergy Synergistic Effect parent->synergy child1 AR-C141990 HCl sub1 Inhibits MCT1/2 (Lactate Export Block) child1->sub1 child2 Chemotherapy Agent sub2 Induces Cytotoxicity (e.g., DNA Damage) child2->sub2 sub1_effect Metabolic Collapse & Intracellular Acidification sub1->sub1_effect sub2_effect Cell Cycle Arrest & Apoptotic Signaling sub2->sub2_effect sub1_effect->parent sub2_effect->parent synergy->child1 synergy->child2

References

Troubleshooting & Optimization

Troubleshooting AR-C141990 hydrochloride insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using AR-C141990 hydrochloride in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, with a focus on resolving solubility challenges.

Q1: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

This compound is soluble in both water and DMSO.[1] For initial stock solutions, using DMSO is a common practice.

Quantitative Solubility Data:

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10052.91
DMSO10052.91

Note: The molecular weight of this compound is 529.05 g/mol .[1]

If you are still experiencing issues, consider the following troubleshooting steps:

  • Ensure Proper Solvent Quality: Use high-purity, anhydrous DMSO, as water content can affect the solubility and stability of the compound.

  • Gentle Warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Brief sonication in a water bath can help break up any precipitate and facilitate dissolution.

  • Vortexing: Ensure thorough mixing by vortexing the solution.

Q2: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

Precipitation in aqueous solutions like cell culture media is a common issue when diluting a concentrated DMSO stock. This is often due to the compound's lower solubility in the aqueous environment compared to the DMSO stock.

Here is a workflow to minimize precipitation:

G cluster_0 Preparation of Working Solution High_Conc_Stock Prepare High-Concentration Stock in 100% DMSO (e.g., 50-100 mM) Intermediate_Dilution Create an Intermediate Dilution in 100% DMSO (e.g., 10 mM) High_Conc_Stock->Intermediate_Dilution Reduces volume of DMSO added to medium Final_Dilution Add Intermediate Stock Dropwise to Warmed Medium While Gently Mixing Intermediate_Dilution->Final_Dilution Pre_warm_Medium Pre-warm Cell Culture Medium to 37°C Pre_warm_Medium->Final_Dilution Final_Concentration Ensure Final DMSO Concentration is Non-toxic to Cells (typically <0.5%) Final_Dilution->Final_Concentration

Workflow for preparing the final working solution.

Additional Tips:

  • Stepwise Dilution: Perform serial dilutions in your cell culture medium rather than a single large dilution.

  • Increase Serum Concentration: If your experiment allows, a higher serum percentage in the medium can sometimes help to keep the compound in solution.

  • pH of the Medium: Ensure the pH of your cell culture medium is stable, as pH shifts can affect compound solubility.

Q3: My this compound solution appears cloudy or has visible particles after storage. What should I do?

Cloudiness or precipitation after storage can indicate several issues:

  • Improper Storage: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Moisture Contamination: If using DMSO as a solvent, ensure it is anhydrous. Moisture can lead to the hydrolysis and precipitation of the compound over time.

  • Concentration Issues: If the solution was stored at a concentration close to its solubility limit, temperature fluctuations during storage could cause it to fall out of solution.

If you observe precipitation, you can try to redissolve the compound by gentle warming (37°C) and sonication. If this is unsuccessful, it is recommended to prepare a fresh stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AR-C141990?

AR-C141990 is a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1).[1] MCT1 is a protein responsible for transporting monocarboxylates, such as lactate and pyruvate, across the cell membrane. By inhibiting MCT1, AR-C141990 disrupts cellular metabolism, particularly in cells that are highly dependent on glycolysis.

G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space MCT1 MCT1 Lactate_in Lactate/H+ MCT1->Lactate_in Lactate_out Lactate/H+ Lactate_out->MCT1 Transport ARC141990 AR-C141990 ARC141990->MCT1 Inhibits

Inhibition of MCT1 by AR-C141990.

Q2: What is the recommended storage condition for this compound?

  • Solid Form: Store the solid compound at -20°C.

  • Stock Solutions: Prepare aliquots of your stock solution in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions for extended periods may be limited. For cell culture experiments, it is best to prepare fresh dilutions from a frozen DMSO stock just before use.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, you will need 52.91 mg.

  • Add DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube containing the compound.

  • Dissolve: Vortex the tube for 1-2 minutes until the compound is fully dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes. The solution should be clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in DMSO. For example, dilute the 100 mM stock to 10 mM by adding 10 µL of the stock to 90 µL of DMSO.

  • Final Dilution: While gently vortexing the pre-warmed cell culture medium, add the required volume of the this compound stock (or intermediate dilution) dropwise to achieve the desired final concentration.

  • Mix Gently: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is not toxic to your cells (typically below 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Use Immediately: Use the freshly prepared working solution for your experiments.

References

Optimizing AR-C141990 hydrochloride treatment duration in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR-C141990 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of this potent and selective monocarboxylate transporter 1 (MCT1) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of monocarboxylate transporter 1 (MCT1), a protein responsible for transporting monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane.[1][2] In highly glycolytic cells, such as activated lymphocytes and certain cancer cells, MCT1-mediated efflux of lactate is crucial for maintaining a high rate of glycolysis and preventing intracellular acidification.[1][3] By inhibiting MCT1, this compound blocks lactate export, leading to intracellular lactate accumulation, disruption of cellular metabolism, and subsequent inhibition of cell proliferation.[1][4]

Q2: What is the optimal in vitro concentration of this compound to use?

A2: The optimal in vitro concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, based on studies with similar MCT1 inhibitors like AR-C155858 and AZD3965, concentrations in the nanomolar to low micromolar range are typically effective. For instance, in some studies, MCT1 inhibitors have been used at concentrations around 100 nM.[5] A good starting point for a dose-response curve would be a range from 1 nM to 10 µM.

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment duration depends on the specific assay and the biological question being addressed. Based on in vitro studies with MCT1 inhibitors, here are some general guidelines:

  • Metabolic studies: Short-term incubations of 6 to 24 hours are often sufficient to observe changes in intracellular lactate levels and metabolic fluxes.[6]

  • Cytotoxicity and apoptosis assays: Treatment durations of 48 to 72 hours are commonly used to assess the effects on cell viability.[4][5][7]

  • Proliferation and functional assays (e.g., lymphocyte proliferation): Longer-term incubations, typically ranging from 72 hours to 7 days, are necessary to observe significant effects on cell division.[5][8]

It is highly recommended to perform a time-course experiment to determine the optimal treatment duration for your specific cell type and assay.

Q4: I am not observing a significant effect of this compound on my cells. What are the possible reasons?

A4: Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common reasons include low MCT1 expression in the target cells, suboptimal treatment duration or concentration, or issues with the compound's stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low efficacy Low or no expression of MCT1 in the target cell line.Verify MCT1 expression levels in your cells using techniques like Western blot, qPCR, or flow cytometry. Choose a cell line with known high MCT1 expression as a positive control.
Suboptimal concentration of this compound.Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the GI50 (half-maximal growth inhibition) for your cells.[4]
Inappropriate treatment duration.Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal incubation time for the desired effect.
Compound degradation.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles.
High variability between replicates Inconsistent cell seeding density.Ensure a uniform cell number is seeded across all wells and that cells are in the logarithmic growth phase at the start of the experiment.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Unexpected cytotoxicity Off-target effects at high concentrations.Use the lowest effective concentration determined from your dose-response studies. Ensure the final solvent concentration is not toxic to the cells.
Cell type is highly dependent on MCT1 for survival.This may be an expected outcome. Consider using a lower concentration or a shorter treatment duration to study more subtle metabolic effects.

Experimental Protocols

Protocol 1: In Vitro Lymphocyte Proliferation Assay

This protocol is adapted from studies on the effects of MCT1 inhibitors on T-cell proliferation.[1][2]

  • Cell Preparation: Isolate primary lymphocytes (e.g., human peripheral blood mononuclear cells - PBMCs) or use a lymphocyte cell line (e.g., Jurkat).

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 5 x 10^4 cells/well).

  • Treatment: Add this compound at various concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate T-cell proliferation using anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or phorbol myristate acetate (PMA) and ionomycin.

  • Incubation: Incubate the cells for 72 to 96 hours at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement: Assess cell proliferation using a standard method such as:

    • MTS/XTT assay: Add the reagent and measure absorbance according to the manufacturer's protocol.

    • CFSE or BrdU incorporation: Analyze by flow cytometry.

Protocol 2: Cytotoxicity Assay

This protocol is based on general methods for assessing cell viability after drug treatment.[5][7]

  • Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight (for adherent cells).

  • Treatment: Add serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate for 48 hours at 37°C.

  • Viability Assessment: Measure cell viability using one of the following methods:

    • Flow cytometry: Stain cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and Annexin V to distinguish between live, apoptotic, and necrotic cells.

    • Caspase activity assay: Measure the activity of caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.

Data Presentation

Table 1: Representative In Vitro Treatment Durations for MCT1 Inhibitors
Assay Type Typical Treatment Duration Endpoint Measurement Reference Compound(s)
Cell Proliferation72 hoursCell number, MTS assayAZD3965[4][8]
4-7 daysCell countAR-C155858[5]
Cytotoxicity48 hoursCell viability (flow cytometry)AR-C155858, AZD3965[5][7]
Metabolic Analysis6 hoursGlucose uptake, lactate productionAZD3965[6]
24 hoursIntracellular lactate levelsAZD3965[4]
48 hoursIntracellular pHAR-C155858[5]

Mandatory Visualizations

Signaling Pathways

MCT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 Transport Lactate_in Lactate MCT1->Lactate_in pH Intracellular pH (Acidification) Lactate_in->pH Accumulation leads to Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_in TCA TCA Cycle Pyruvate->TCA Proliferation Cell Proliferation TCA->Proliferation Supports pH->Proliferation Inhibition of ARC141990 AR-C141990 ARC141990->MCT1 Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_timecourse Time-Course Incubation cluster_analysis Endpoint Analysis Start Start Seed Seed Cells Start->Seed Treat Treat with AR-C141990 Seed->Treat Incubate_24h 24h Incubation Treat->Incubate_24h Incubate_48h 48h Incubation Treat->Incubate_48h Incubate_72h 72h+ Incubation Treat->Incubate_72h Metabolism Metabolic Assays Incubate_24h->Metabolism Cytotoxicity Cytotoxicity Assays Incubate_48h->Cytotoxicity Proliferation Proliferation Assays Incubate_72h->Proliferation

References

Potential off-target effects of AR-C141990 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AR-C141990 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inhibitor of the monocarboxylate transporter 1 (MCT1)[1]. Its inhibitory activity is quantified by a pKi of 7.6[1]. MCTs are responsible for the transport of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across the plasma membrane.

Q2: What is the selectivity profile of this compound against other MCT isoforms?

This compound exhibits approximately 10-fold selectivity for MCT1 over MCT2. It does not show significant activity against MCT3 or MCT4[1].

Q3: I am observing effects in my experiment that are inconsistent with MCT1 inhibition. Could these be off-target effects?

While AR-C141990 is selective for MCT1 over other MCT isoforms, the possibility of off-target effects on other, unrelated proteins cannot be entirely ruled out, as is common with small molecule inhibitors[2][3]. If you observe unexpected phenotypes, it is recommended to perform counter-screening experiments to assess the compound's activity against a panel of common off-target candidates, such as kinases or G-protein coupled receptors.

Q4: What are the known in vivo effects of this compound?

In rat models, AR-C141990 has demonstrated immunosuppressive properties. It has been shown to inhibit the graft-versus-host response and prolong cardiac graft survival[1][4].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Lower than expected potency in cell-based assays. 1. Incorrect dosage calculation.2. Compound degradation.3. Low MCT1 expression in the cell line.1. Verify calculations for dilutions and molarity.2. Prepare fresh stock solutions. Store the compound at -20°C[1].3. Confirm MCT1 expression levels in your cell model using techniques like qPCR or Western blotting.
High cell toxicity at expected effective concentrations. 1. Off-target effects.2. Cell line is highly dependent on MCT1 activity for survival.1. Perform a dose-response curve to determine the therapeutic window.2. Consider using a lower concentration or a shorter exposure time.3. Test the compound in a cell line with low or no MCT1 expression to distinguish between on-target and off-target toxicity.
Inconsistent results between experimental replicates. 1. Variability in cell density or metabolic state.2. Inconsistent compound concentration.1. Standardize cell seeding density and ensure cells are in a consistent growth phase.2. Prepare a single batch of diluted compound for all replicates.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Target Activity (pKi) Selectivity
MCT17.6[1]~10-fold over MCT2[1]
MCT2Not specified-
MCT3No significant activity[1]-
MCT4No significant activity[1]-

Table 2: In Vivo Efficacy of AR-C141990 in a Rat Cardiac Transplant Model

Treatment Group Dosage Median Graft Survival Time
Untreated Control-7 days[4]
AR-C14199030 mg/kg/day>100 days (in low-responder model)[4]
AR-C141990100 mg/kg s.c.Moderate prolongation[4]
Cyclosporin A5 mg/kg/day>100 days (in low-responder model)[4]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects using a Kinase Profiling Assay

This protocol provides a general workflow for identifying potential off-target kinase interactions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Use a commercial kinase profiling service or an in-house assay. The assay plate should contain a panel of purified kinases.

  • Compound Addition: Add this compound to the assay plate at one or more concentrations (e.g., 1 µM and 10 µM). Include appropriate positive and negative controls.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase substrate and ATP. Incubate under conditions recommended by the assay manufacturer.

  • Detection: Measure kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to the vehicle control. Hits are typically defined as kinases with >50% inhibition at a given concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare AR-C141990 Stock add_compound Add Compound and Controls prep_compound->add_compound prep_assay Prepare Kinase Assay Plate prep_assay->add_compound initiate_reaction Initiate Kinase Reaction add_compound->initiate_reaction detect_signal Measure Kinase Activity initiate_reaction->detect_signal calc_inhibition Calculate % Inhibition detect_signal->calc_inhibition identify_hits Identify Off-Target Hits (>50% Inhibition) calc_inhibition->identify_hits

Caption: Workflow for Kinase Profiling Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCT1 MCT1 Lactate_in Lactate (in) MCT1->Lactate_in ARC141990 AR-C141990 ARC141990->MCT1 Inhibition Metabolism Cellular Metabolism Lactate_in->Metabolism Lactate_out Lactate (out) Lactate_out->MCT1 Transport troubleshooting_logic start Unexpected Experimental Result check_protocol Verify Experimental Protocol and Reagents start->check_protocol is_on_target Is the effect consistent with on-target MCT1 inhibition? check_protocol->is_on_target off_target_screen Perform Off-Target Screening (e.g., Kinase Panel) is_on_target->off_target_screen No confirm_mct1 Confirm MCT1 expression and activity in the model system is_on_target->confirm_mct1 Yes end_off_target Potential Off-Target Effect off_target_screen->end_off_target end_on_target Likely On-Target Effect in a sensitive model confirm_mct1->end_on_target

References

How to assess the stability of AR-C141990 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of AR-C141990 hydrochloride in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store stock solutions of this compound, typically prepared in DMSO, at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Solid this compound should be stored at -20°C.[2] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in both water and DMSO up to 100 mM.[2][3] For biological experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium.

Q3: I observed precipitation in my aqueous working solution. What could be the cause and how can I prevent it?

A3: Precipitation of hydrochloride salts in aqueous solutions can occur due to several factors:

  • Common-ion effect: If your aqueous buffer contains chloride ions, it can decrease the solubility of this compound, leading to precipitation.[4][5]

  • pH of the medium: The pH of your solution can affect the ionization state and solubility of the compound. For weakly basic compounds, an increase in pH can lead to the formation of the less soluble free base.

  • Low temperature: Storing aqueous solutions at low temperatures (e.g., 4°C) can sometimes lead to precipitation if the concentration is close to the solubility limit at that temperature.

To prevent precipitation, consider the following:

  • Use buffers that do not contain chloride ions if you suspect a common-ion effect.

  • Ensure the pH of your final working solution is compatible with the solubility of the compound. A slight acidification of the buffer might help in some cases.

  • Prepare fresh working solutions from your DMSO stock just before use.

  • If you need to store aqueous solutions, do so for a minimal amount of time and visually inspect for precipitates before use.

Q4: How can I assess the chemical stability of this compound in my specific experimental conditions?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is the recommended approach to assess the chemical stability of this compound.[6][7] This involves monitoring the concentration of the parent compound and detecting the appearance of any degradation products over time under your specific experimental conditions (e.g., in your chosen buffer, at a certain temperature).

Troubleshooting Guides

Guide 1: Investigating Unexpected Loss of Compound Activity

If you observe a decrease or loss of the expected biological activity of this compound in your experiments, it could be due to compound instability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of AR-C141990 activity.

Guide 2: Setting up a Basic Stability Study

To proactively assess the stability of this compound in a new buffer system or under specific experimental conditions, a basic stability study can be performed.

Experimental Workflow:

Caption: Workflow for a basic stability study of AR-C141990.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound. Method optimization will be required for specific equipment and conditions.

Objective: To quantify the amount of this compound remaining in a solution over time and to detect the formation of degradation products.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV or PDA detector

Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where AR-C141990 has maximum absorbance (determine by UV scan).

    • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point to separate the parent compound from potential degradation products.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer at the intended experimental concentration.

    • At each time point of your stability study, take an aliquot of the sample, and if necessary, dilute it with the mobile phase to fall within the linear range of the standard curve.

  • Analysis:

    • Generate a standard curve by injecting known concentrations of freshly prepared this compound.

    • Inject the samples from the stability study.

    • Integrate the peak area of this compound in each sample.

    • Calculate the concentration of the remaining compound at each time point by comparing the peak area to the standard curve.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Data Presentation:

Time PointTemperature (°C)% AR-C141990 RemainingPeak Area of Degradant 1Peak Area of Degradant 2
0 hr25100%00
2 hr2598.5%15000
4 hr2596.2%3200500
8 hr2592.1%68001200
24 hr2585.4%125002800
Protocol 2: Forced Degradation Studies

Forced degradation studies are used to intentionally degrade the compound to understand its degradation pathways and to ensure the analytical method can separate the parent drug from its degradants.[8][9]

Objective: To generate potential degradation products of this compound.

Conditions:

  • Acidic Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate the drug solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.

Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1 to observe the degradation profile and ensure the separation of degradation products from the parent peak.

Signaling Pathway

AR-C141990 is an inhibitor of the Monocarboxylate Transporter 1 (MCT1). MCT1 is responsible for the transport of lactate and other monocarboxylates across the plasma membrane. In many cancer cells, aerobic glycolysis (the Warburg effect) leads to high levels of lactate production. This lactate is then exported out of the cell by MCT1. Inhibition of MCT1 by AR-C141990 blocks this lactate efflux, leading to intracellular lactate accumulation and a disruption of cellular pH and metabolism, which can ultimately inhibit cancer cell proliferation.

G cluster_extracellular Extracellular Space cluster_cell Cell Lactate_out Lactate Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Lactate Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Metabolic_Disruption Metabolic Disruption (pH decrease, etc.) Lactate_in->Metabolic_Disruption MCT1->Lactate_out ARC141990 AR-C141990 ARC141990->MCT1 Inhibits Glycolysis->Pyruvate Proliferation Cell Proliferation Metabolic_Disruption->Proliferation Inhibits

Caption: Mechanism of action of AR-C141990 as an MCT1 inhibitor.

References

Technical Support Center: Overcoming Resistance to MCT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Monocarboxylate Transporter 1 (MCT1) inhibitors, such as AR-C141990.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the MCT1 inhibitor AR-C141990?

A1: AR-C141990 is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1) and, to a lesser extent, MCT2.[1] MCTs are transmembrane proteins responsible for the proton-linked transport of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across the plasma membrane.[2] In the context of cancer, many tumor cells exhibit high rates of glycolysis, producing large amounts of lactate (the Warburg effect).[3] MCT1 can either export lactate from these glycolytic cells to prevent intracellular acidification or import lactate into oxidative cancer cells, which use it as a fuel source.[4][5] By blocking MCT1, AR-C141990 disrupts this metabolic symbiosis, leading to intracellular lactate accumulation, a drop in intracellular pH, and inhibition of cancer cell growth and survival.[3][6]

cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer Cell Glucose Glucose Pyruvate_g Pyruvate Glucose->Pyruvate_g Glycolysis Lactate_g Lactate Pyruvate_g->Lactate_g MCT1_export MCT1 Lactate_g->MCT1_export Lactate_o Lactate Pyruvate_o Pyruvate Lactate_o->Pyruvate_o MCT1_import MCT1 Lactate_o->MCT1_import TCA TCA Cycle (Energy) Pyruvate_o->TCA MCT1_export->Lactate_o Lactate Shuttle ARC141990 AR-C141990 ARC141990->MCT1_export ARC141990->MCT1_import Start Cells Develop Acquired Resistance CheckMCT1 1. Confirm MCT1 Expression (Western Blot) Start->CheckMCT1 InvestigateMCT4 2. Investigate MCT4 Upregulation (Western Blot / qPCR) CheckMCT1->InvestigateMCT4 If target is present MetabolicAssay 3. Assess Metabolic Changes (Seahorse Assay, Metabolomics) InvestigateMCT4->MetabolicAssay If MCT4 is unchanged Upregulated MCT4 is upregulated InvestigateMCT4->Upregulated MetabolicShift Metabolic shift detected MetabolicAssay->MetabolicShift DualInhibition Consider Dual MCT1/MCT4 Inhibition Strategy (e.g., with Syrosingopine) MetabolicTarget Identify and Target Alternative Metabolic Pathways NoChange MCT1 expression is unchanged Upregulated->DualInhibition MetabolicShift->MetabolicTarget

References

Interpreting unexpected results with AR-C141990 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR-C141990 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to help interpret unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).[1][2] MCT1 is a proton-linked plasma membrane transporter responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane. By inhibiting MCT1, this compound blocks the efflux of lactate from highly glycolytic cells, leading to intracellular acidification and metabolic stress.[2][3]

Q2: What are the main research applications for this compound?

This compound is primarily used in research related to:

  • Cancer Metabolism: Investigating the role of lactate transport in tumor cell survival and proliferation.[2]

  • Immunosuppression: Studying the metabolic requirements of activated T-lymphocytes and the potential for MCT1 inhibition to modulate immune responses.[1][4][5] It has been explored in models of graft-versus-host disease and allograft survival.[1][5]

  • Neurological Disorders: Exploring the role of MCTs in neuronal metabolism and function.

Q3: What is the selectivity profile of this compound?

This compound exhibits selectivity for MCT1 over other MCT isoforms, particularly MCT2. It is important to note that cell types can express multiple MCT isoforms, which may influence the experimental outcome.

Q4: How should I prepare and store this compound?

For optimal stability, this compound should be stored at -20°C. Stock solutions can be prepared in aqueous solutions or DMSO. Refer to the manufacturer's product data sheet for specific solubility information.

Troubleshooting Guide

Scenario 1: Inconsistent or Lower-Than-Expected Inhibition of Lactate Transport

Problem: You are observing variable or weak inhibition of lactate transport in your cell-based assays despite using the recommended concentrations of this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
MCT Isoform Expression: 1. Profile MCT Expression: Perform qPCR or Western blotting to determine the expression levels of MCT1, MCT2, MCT3, and MCT4 in your cell line. High expression of other MCT isoforms, particularly MCT4, can compensate for MCT1 inhibition and lead to apparent resistance.[3] 2. Select Appropriate Cell Line: If possible, choose a cell line with high MCT1 expression and low expression of other MCT isoforms for your initial experiments.
Compound Stability: 1. Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 2. Verify Storage Conditions: Ensure the compound has been stored correctly at -20°C.
Assay Conditions: 1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal pre-incubation time with this compound before adding the lactate substrate. 2. Check pH of Media: Ensure the pH of your assay buffer is within the optimal range for both cell health and inhibitor activity.

Experimental Protocol: Lactate Uptake Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound in KRH buffer for 30-60 minutes at 37°C.

  • Lactate Uptake: Add radiolabeled lactate (e.g., ¹⁴C-lactate) to each well and incubate for 5-10 minutes at 37°C.

  • Wash and Lyse: Rapidly wash the cells with ice-cold KRH buffer to stop the uptake. Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Normalize the data to the protein concentration in each well. Calculate the IC50 value for this compound.

Scenario 2: Unexpected Cytotoxicity at Low Concentrations

Problem: You are observing significant cell death at concentrations of this compound that are expected to be non-toxic.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High Glycolytic Rate: 1. Assess Cellular Metabolism: Characterize the metabolic profile of your cells. Highly glycolytic cells are more dependent on lactate efflux and are therefore more sensitive to MCT1 inhibition.[2] 2. Adjust Glucose Concentration: Culture cells in media with physiological glucose concentrations to avoid artificially inflating the glycolytic rate.
Intracellular pH Dysregulation: 1. Monitor Intracellular pH: Use a pH-sensitive fluorescent dye (e.g., BCECF-AM) to measure changes in intracellular pH upon treatment with this compound. Excessive intracellular acidification can trigger apoptosis. 2. Buffer Capacity: Ensure your cell culture medium has adequate buffering capacity.
Off-Target Effects: 1. Titrate Compound Concentration: Perform a detailed dose-response curve to identify a concentration range that inhibits MCT1 activity without causing significant cytotoxicity. 2. Use Control Compounds: Include a structurally unrelated MCT1 inhibitor in your experiments to confirm that the observed cytotoxicity is due to MCT1 inhibition.

Experimental Protocol: Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.

Scenario 3: Lack of Efficacy in an In Vivo Model

Problem: this compound showed promising results in vitro, but there is no significant effect in your animal model.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Pharmacokinetics/Pharmacodynamics (PK/PD): 1. Verify Compound Exposure: Measure the plasma and tumor concentrations of this compound to ensure adequate drug exposure at the target site. 2. Optimize Dosing Regimen: Adjust the dose, frequency, and route of administration based on PK/PD data. A study on similar MCT1 inhibitors provides examples of dosing regimens in rodents.[1]
Tumor Microenvironment: 1. Analyze Tumor Metabolism: The metabolic heterogeneity of the tumor microenvironment can influence the response to MCT1 inhibition. Analyze lactate levels and MCT isoform expression in tumor tissue. 2. Consider Combination Therapies: MCT1 inhibition may be more effective when combined with other therapies, such as radiation or immunotherapy.[6][7]
Animal Model Selection: 1. MCT Expression in Xenograft: Confirm that the xenografted tumor cells express MCT1. 2. Host Metabolism: The metabolism of the host animal can impact the efficacy of metabolic inhibitors.

Visualizations

cluster_cell Glycolytic Cell (e.g., Cancer Cell, Activated T-Cell) cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate MCT1 MCT1 Lactate->MCT1 H_plus_intra H+ H_plus_intra->MCT1 Lactate_out Lactate MCT1->Lactate_out Lactate Efflux H_plus_out H+ MCT1->H_plus_out H+ Efflux ARC141990 AR-C141990 hydrochloride ARC141990->MCT1 Inhibition

Caption: Mechanism of action of this compound.

start Start: Unexpected Result Observed q1 Is the issue related to inconsistent inhibition? start->q1 q2 Is there unexpected cytotoxicity? q1->q2 No a1 Check MCT isoform expression. Verify compound stability. Optimize assay conditions. q1->a1 Yes q3 Is there a lack of in vivo efficacy? q2->q3 No a2 Assess cell's glycolytic rate. Monitor intracellular pH. Perform dose-response for toxicity. q2->a2 Yes a3 Conduct PK/PD studies. Analyze tumor microenvironment. Re-evaluate animal model. q3->a3 Yes

Caption: Troubleshooting decision tree for this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed cells in 96-well plate e1 Pre-incubate cells with compound p1->e1 p2 Prepare serial dilutions of This compound p2->e1 e2 Add radiolabeled lactate e1->e2 e3 Incubate for uptake e2->e3 e4 Wash to stop uptake e3->e4 e5 Lyse cells e4->e5 a1 Measure radioactivity (Scintillation counter) e5->a1 a2 Normalize to protein concentration a1->a2 a3 Calculate IC50 a2->a3

Caption: Experimental workflow for a lactate uptake assay.

References

Impact of serum concentration on AR-C141990 hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-C141990 hydrochloride. The information is designed to address specific issues that may be encountered during experiments, with a particular focus on the impact of serum concentration on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Monocarboxylate Transporter 1 (MCT1). MCT1 is a transmembrane protein responsible for the proton-linked transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. By inhibiting MCT1, this compound blocks the efflux and influx of these metabolites, leading to an intracellular accumulation of lactate and disruption of cellular metabolism, particularly in highly glycolytic cells like many cancer cells.

Q2: What is the selectivity profile of this compound?

This compound exhibits selectivity for MCT1 over other MCT isoforms. It has been shown to be approximately 10-fold more selective for MCT1 compared to MCT2 and has no significant activity against MCT3 or MCT4. This selectivity is crucial for targeted experiments aimed at understanding the specific role of MCT1.

Q3: How does the expression of other MCT isoforms, like MCT4, affect the activity of this compound?

The expression of other MCT isoforms, particularly MCT4, can be a significant factor in cellular resistance to MCT1 inhibition.[1][2][3] MCT4 is also a lactate transporter and its expression can compensate for the blockade of MCT1, allowing cells to continue exporting lactate and maintain their metabolic functions.[2][3][4] Therefore, it is essential to characterize the MCT expression profile of the cell lines being used.

Q4: What are the expected downstream effects of MCT1 inhibition by this compound?

Inhibition of MCT1 by this compound is expected to cause:

  • Intracellular lactate accumulation: This is a primary and direct consequence of blocking lactate efflux.[1]

  • Feedback inhibition of glycolysis: The buildup of intracellular lactate can lead to a slowdown of the glycolytic pathway.[5]

  • Increased mitochondrial metabolism: To compensate for reduced glycolytic flux, cells may increase their reliance on mitochondrial oxidative phosphorylation.[6]

  • Changes in intracellular pH: The co-transport of protons with lactate means that inhibiting lactate efflux can lead to intracellular acidification.

Troubleshooting Guides

Issue 1: I am observing lower than expected activity of this compound in my cell culture experiments, especially at higher serum concentrations.

  • Question: Could serum proteins be binding to the compound and reducing its effective concentration? Answer: Yes, this is a strong possibility. Many small molecule inhibitors are known to bind to serum proteins, particularly albumin.[7] This binding is reversible, but it reduces the concentration of the free, active compound available to interact with the cells. The extent of this binding can be influenced by the specific drug and the concentration of proteins in the media.[8]

  • Question: How can I test if serum protein binding is affecting the activity of this compound? Answer: You can perform a dose-response experiment where you test the activity of this compound at various concentrations in cell culture media containing different percentages of serum (e.g., 0.5%, 2%, 5%, 10% FBS). If protein binding is a significant factor, you should observe a rightward shift in the dose-response curve (i.e., a higher IC50 value) as the serum concentration increases.

  • Question: What can I do to mitigate the impact of serum protein binding? Answer:

    • Reduce Serum Concentration: If your cell line can tolerate it, perform your experiments in media with a lower serum concentration. However, be aware that this can also affect cell health and metabolism.

    • Increase Compound Concentration: Based on your dose-response experiments, you may need to use a higher concentration of this compound in high-serum conditions to achieve the desired biological effect.

    • Use Serum-Free Media: For short-term experiments, consider using serum-free media. This will eliminate the variable of protein binding but may introduce other cellular stresses.

    • Consider using purified albumin: To specifically test the effect of the major serum protein, you can supplement serum-free media with known concentrations of bovine serum albumin (BSA) or human serum albumin (HSA).

Issue 2: My results with this compound are inconsistent across different experiments or different cell lines.

  • Question: What are the potential sources of this variability? Answer:

    • MCT1 and MCT4 Expression Levels: As mentioned in the FAQs, the relative expression of MCT1 and MCT4 is a critical determinant of sensitivity to MCT1 inhibitors.[3] Different cell lines will have different expression profiles, and this can even vary within the same cell line under different culture conditions. We recommend performing qPCR or western blotting to quantify MCT1 and MCT4 expression in your experimental models.

    • Metabolic State of the Cells: The metabolic phenotype of your cells (glycolytic vs. oxidative) will influence their dependence on MCT1. Cells that are highly glycolytic and rely on lactate efflux for survival will be more sensitive. The metabolic state can be influenced by factors like cell density and passage number.

    • pH of the Culture Medium: Lactate transport is proton-linked, and the pH of the extracellular environment can influence transporter activity.[9] Ensure that your culture medium is properly buffered and that the pH is consistent across experiments.

  • Question: How can I improve the reproducibility of my experiments? Answer:

    • Characterize Your Cell Lines: Before starting your experiments, determine the expression levels of MCT1 and MCT4 in your chosen cell lines.

    • Standardize Culture Conditions: Use a consistent seeding density, passage number, and media formulation for all experiments.

    • Monitor Lactate Levels: Measure intracellular and extracellular lactate concentrations as a direct readout of MCT1 inhibition. This can help confirm target engagement and normalize for metabolic variations.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Target Monocarboxylate Transporter 1 (MCT1)--INVALID-LINK--
pKi for MCT1 7.6--INVALID-LINK--
Selectivity ~10-fold for MCT1 over MCT2--INVALID-LINK--
Molecular Weight 529.05 g/mol --INVALID-LINK--
Solubility (in DMSO) ≥ 50 mg/mL (≥ 94.5 mM)--INVALID-LINK--
Storage Store at -20°C--INVALID-LINK--

Table 2: Experimental Template for Assessing the Impact of Serum Concentration on this compound IC50

Serum Concentration (%)AR-C141990 HCl IC50 (µM) - Replicate 1AR-C141990 HCl IC50 (µM) - Replicate 2AR-C141990 HCl IC50 (µM) - Replicate 3Mean IC50 (µM)Standard Deviation
0.5
2.0
5.0
10.0

Experimental Protocols

Protocol: Determining the Effect of Serum Concentration on this compound Activity

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Media Preparation: Prepare complete growth media with varying concentrations of Fetal Bovine Serum (FBS), for example, 0.5%, 2%, 5%, and 10%.

  • Compound Dilution: Prepare a serial dilution of this compound in each of the prepared media formulations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound and varying serum levels. Include a vehicle control (e.g., DMSO) for each serum condition.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a commercial kit.

  • Data Analysis: For each serum concentration, plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

  • Comparison: Compare the IC50 values across the different serum concentrations. A significant increase in IC50 with increasing serum concentration suggests that serum components are reducing the effective concentration of the inhibitor.

Visualizations

MCT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lactate_out Lactate / Pyruvate MCT1 MCT1 Lactate_out->MCT1 Transport H_out H+ H_out->MCT1 Lactate_in Lactate / Pyruvate (Accumulation) MCT1->Lactate_in H_in H+ (Accumulation) MCT1->H_in ARC141990 AR-C141990 HCl ARC141990->MCT1 Inhibition Glycolysis Glycolysis Lactate_in->Glycolysis Feedback Inhibition TCA TCA Cycle & OxPhos Lactate_in->TCA Substrate pH_decrease Intracellular pH Decrease H_in->pH_decrease Glycolysis->Lactate_in Production

Caption: Mechanism of MCT1 inhibition by this compound.

Experimental_Workflow start Start: Hypothesis Serum affects inhibitor activity cell_culture 1. Cell Culture Seed cells in 96-well plate start->cell_culture media_prep 2. Media Preparation Create media with varying serum concentrations (e.g., 0.5%, 2%, 5%, 10%) cell_culture->media_prep compound_prep 3. Compound Dilution Prepare serial dilutions of AR-C141990 HCl in each serum-containing media media_prep->compound_prep treatment 4. Cell Treatment Add compound dilutions to cells compound_prep->treatment incubation 5. Incubation (e.g., 24-72 hours) treatment->incubation assay 6. Viability Assay (e.g., MTT, Resazurin) incubation->assay analysis 7. Data Analysis Calculate IC50 for each serum concentration assay->analysis conclusion Conclusion: Compare IC50 values analysis->conclusion

Caption: Workflow for testing the impact of serum on inhibitor activity.

Troubleshooting_Guide start Problem: Low/Variable Activity of AR-C141990 HCl check_serum Is activity lower in high serum? start->check_serum serum_issue Potential Issue: Serum Protein Binding check_serum->serum_issue Yes check_cell_line Is variability seen across cell lines? check_serum->check_cell_line No solution_serum Solution: - Perform dose-response in varying serum - Reduce serum concentration - Increase compound dose serum_issue->solution_serum cell_line_issue Potential Issue: Differential MCT1/MCT4 Expression check_cell_line->cell_line_issue Yes check_reproducibility Are results inconsistent in the same cell line? check_cell_line->check_reproducibility No solution_cell_line Solution: - Characterize MCT1/MCT4 expression (qPCR/WB) - Choose appropriate cell model cell_line_issue->solution_cell_line reproducibility_issue Potential Issue: - Inconsistent cell state - Variable culture conditions check_reproducibility->reproducibility_issue Yes solution_reproducibility Solution: - Standardize cell density and passage number - Monitor media pH reproducibility_issue->solution_reproducibility

References

AR-C141990 hydrochloride degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of AR-C141990 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: To ensure the stability and integrity of this compound, it is recommended to store the solid compound at -20°C in a tightly sealed container.[1][2] The compound is known to be hygroscopic; therefore, storage in a dry environment is crucial to prevent moisture absorption.[3] For long-term storage, protection from light is also advised, as some similar compounds have shown sensitivity to photodegradation.[4]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in water and DMSO.[1][2] For aqueous solutions, use purified, sterile water. For organic stock solutions, anhydrous DMSO is recommended. Once prepared, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. For short-term use (within a few days), refrigerated storage at 2-8°C may be acceptable, but stability under these conditions should be verified.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure of this compound, which contains a thieno[2,3-d]pyrimidine core, and general knowledge of drug degradation, the potential degradation pathways include:

  • Hydrolysis: The molecule contains amide and other functional groups that could be susceptible to hydrolysis under acidic or alkaline conditions.

  • Oxidation: The sulfur atom in the thiophene ring and other electron-rich moieties could be prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to the degradation of the compound.

Forced degradation studies are necessary to definitively identify the specific degradation products and pathways for this compound.

Q4: Is this compound sensitive to light?

A4: There are conflicting reports regarding the photosensitivity of similar compounds. One source suggests potential decomposition under long-term light influence[4], while another indicates stability under photolytic conditions.[5] Given this, it is a best practice to handle the solid compound and its solutions with protection from light. Use amber vials or wrap containers with aluminum foil.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify that the solid compound has been stored at -20°C in a desiccated environment. 2. Prepare fresh stock solutions from a new vial of the compound. 3. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. 4. Protect solutions from light during preparation and use.
Precipitate formation in aqueous solution Exceeding the solubility limit or pH-dependent solubility changes.1. Ensure the concentration does not exceed the solubility limit. Gentle warming and sonication may aid dissolution. 2. Check the pH of your experimental buffer, as the solubility of hydrochloride salts can be pH-dependent. Adjusting the pH may be necessary.
Loss of compound activity over time in solution Chemical instability in the chosen solvent or buffer at the storage temperature.1. Perform a small-scale stability study of the compound in your experimental medium. Analyze the solution at different time points using a stability-indicating method like HPLC. 2. Consider preparing fresh solutions immediately before each experiment.

Quantitative Data on Degradation (Illustrative)

The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data is intended to serve as a guide for what researchers might observe.

Table 1: Hydrolytic Degradation of this compound (72 hours)

Condition Temperature % Degradation Major Degradation Products
0.1 M HCl60°C15.2%DP-H1, DP-H2
Purified Water60°C3.5%DP-H1
0.1 M NaOH60°C25.8%DP-A1, DP-A2

Table 2: Oxidative, Photolytic, and Thermal Degradation of this compound

Stress Condition Details Duration % Degradation Major Degradation Products
Oxidative3% H₂O₂ at RT24 hours8.9%DP-O1
PhotolyticICH Option 1N/A5.1%DP-P1
Thermal (Solid)80°C48 hours2.1%Minor impurities
Thermal (Solution)80°C in Water48 hours6.7%DP-H1

DP = Degradation Product; H = Hydrolytic (Acid); A = Hydrolytic (Alkaline); O = Oxidative; P = Photolytic

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Hydrolytic Degradation:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 72 hours.

    • Alkaline: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 72 hours.

    • Neutral: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 72 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in water or methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.

  • Thermal Degradation:

    • Solid State: Store the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Solution State: Incubate a solution of the compound at 80°C for 48 hours.

  • Sample Analysis: After the specified time points, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program (Illustrative):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

G Experimental Workflow: Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->alkali neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photodegradation (ICH Q1B) stock->photo thermal Thermal Degradation (80°C, Solid & Solution) stock->thermal neutralize Neutralize Samples (Acid/Alkaline) acid->neutralize alkali->neutralize dilute Dilute Samples neutral->dilute oxidation->dilute photo->dilute thermal->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/DAD dilute->hplc lcms Characterize Degradants (LC-MS/TOF, NMR) hplc->lcms

Caption: Workflow for a forced degradation study of this compound.

G Signaling Pathway: Inhibition of MCT1 by this compound cluster_cell Cell cluster_extracellular cluster_membrane cluster_intracellular Lactate_out Lactate MCT1 MCT1 Transporter Lactate_out->MCT1 Transport In/Out Lactate_in Lactate Accumulation MCT1->Lactate_in Transport In/Out Glycolysis Glycolysis Lactate_in->Glycolysis Feedback Inhibition TCA TCA Cycle (Mitochondria) Lactate_in->TCA Reduced Fuel T_cell T-Cell Proliferation Lactate_in->T_cell Inhibition pH Intracellular pH Decrease Lactate_in->pH Leads to ARC141990 AR-C141990 Hydrochloride ARC141990->MCT1 Inhibits

References

Cell line-specific responses to AR-C141990 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR-C141990 hydrochloride, a potent inhibitor of monocarboxylate transporter 1 (MCT1) and 2 (MCT2). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the monocarboxylate transporters MCT1 and MCT2, with pKi values of 7.6 and 6.6, respectively. It shows high selectivity for MCT1 over MCT2 and has no significant activity against MCT3 or MCT4. By inhibiting these transporters, this compound blocks the transport of monocarboxylates like lactate and pyruvate across the cell membrane. This disruption of cellular metabolism can lead to various downstream effects, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest, particularly in cancer cells that rely on aerobic glycolysis (the Warburg effect).

Q2: Why do different cell lines show varying sensitivity to this compound?

A2: The sensitivity of cancer cell lines to MCT1 inhibitors like this compound is often dependent on their metabolic phenotype and the expression levels of MCT1 and MCT4.

  • High MCT1/Low MCT4 Expression: Cell lines with high expression of MCT1 and low or absent expression of MCT4 are generally more sensitive.[1][2] These cells rely heavily on MCT1 for lactate efflux to maintain intracellular pH and a high glycolytic rate. Inhibition of MCT1 in these cells leads to intracellular lactate accumulation, disruption of glycolysis, and subsequent cell death.[3]

  • MCT4 Co-expression: Cell lines that co-express MCT4 may exhibit resistance to MCT1 inhibition.[1][2][4][5] MCT4 can compensate for the loss of MCT1 function by continuing to export lactate, thus allowing the cells to maintain their glycolytic metabolism.[6]

  • Metabolic Plasticity: Some cancer cells can adapt to MCT1 inhibition by shifting their metabolism from glycolysis towards oxidative phosphorylation, using alternative fuel sources.[6][7] This metabolic flexibility can contribute to resistance.

Q3: What are the expected effects of this compound on cell metabolism?

A3: Inhibition of MCT1 by this compound is expected to cause significant metabolic reprogramming in sensitive cancer cells:

  • Increased Intracellular Lactate: Blockade of lactate efflux leads to a rapid accumulation of lactate inside the cell.[3][4][8]

  • Disruption of Glycolysis: The buildup of intracellular lactate can cause feedback inhibition of key glycolytic enzymes, leading to a reduction in the overall glycolytic rate.[3][4]

  • Altered Redox State: The accumulation of lactate can shift the intracellular NADH/NAD+ ratio.[9]

  • Reduced Glutathione Levels: MCT1 inhibition has been shown to lead to a decrease in intracellular glutathione (GSH) levels, which can increase oxidative stress.[3][9]

  • Increased Oxidative Metabolism: In some cell lines, MCT1 inhibition can paradoxically lead to an increase in mitochondrial respiration as cells attempt to compensate for the reduced glycolytic flux.[7][8]

  • Inhibition of Pyruvate Export: Besides lactate, MCT1 also transports pyruvate. Its inhibition can block pyruvate export, forcing more pyruvate into the mitochondria for oxidative phosphorylation.[7]

Q4: Can this compound induce apoptosis and/or cell cycle arrest?

A4: Yes, by disrupting cellular metabolism and inducing cellular stress, MCT1 inhibition can lead to both apoptosis and cell cycle arrest.

  • Apoptosis: The accumulation of intracellular lactate, increased oxidative stress, and depletion of ATP can trigger programmed cell death.[10][11] In some contexts, MCT1 inhibition can also promote ferroptosis, a form of iron-dependent cell death.[10][11]

  • Cell Cycle Arrest: While the effects on the cell cycle can be cell-type specific, some studies with MCT inhibitors have reported an increase in the proportion of cells in the sub-G1 phase, indicative of apoptosis.[12] The metabolic stress induced by MCT1 inhibition can activate cell cycle checkpoints.

Troubleshooting Guide

Problem 1: My cell line of interest is not responding to this compound treatment.

  • Possible Cause 1: Low MCT1 or high MCT4 expression.

    • Troubleshooting Step: Perform Western blotting or qPCR to determine the expression levels of MCT1 and MCT4 in your cell line. Compare these levels to sensitive (e.g., some lymphoma and colon cancer cell lines) and resistant cell lines reported in the literature. Cell lines with low MCT1 or high MCT4 are likely to be resistant.[1][2][4][5]

  • Possible Cause 2: Metabolic plasticity of the cell line.

    • Troubleshooting Step: Assess the metabolic profile of your cells in response to treatment. Measure changes in glucose consumption, lactate production, and oxygen consumption rate (OCR) to determine if the cells are shifting their metabolism to evade the effects of MCT1 inhibition.[7][8]

  • Possible Cause 3: Inappropriate drug concentration or treatment duration.

    • Troubleshooting Step: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Start with a broad range of concentrations based on reported IC50 values for sensitive cell lines (see Table 1).

Problem 2: I am observing inconsistent results between experiments.

  • Possible Cause 1: Variation in cell culture conditions.

    • Troubleshooting Step: Ensure that cell density, passage number, and media composition are consistent across all experiments. The metabolic state of cells can be influenced by these factors, which in turn can affect their sensitivity to metabolic inhibitors.

  • Possible Cause 2: Drug stability and storage.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound and store them appropriately as recommended by the supplier. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the in vitro sensitivity of various cancer cell lines to different MCT1 inhibitors. While not all data is for this compound specifically, it provides a representative overview of the expected potency of MCT1 inhibition.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to MCT1 Inhibitors

Cell LineCancer TypeMCT1 InhibitorIC50 (nM)NotesReference
RajiBurkitt's LymphomaAZD3965~25Sensitive, high MCT1, low MCT4[8]
HT29Colon CarcinomaAZD3965~500Sensitive[8]
COR-L103Small Cell Lung CancerAZD3965Varies (higher in hypoxia)Sensitivity correlates with low MCT4[5]
DMS114Small Cell Lung CancerAZD3965Resistant (in hypoxia)High MCT4 expression[5]
DMS79Small Cell Lung CancerAZD3965Resistant (in hypoxia)High MCT4 expression[5]
KellyNeuroblastomaSR13800~17,000-[9]
LA-N-1NeuroblastomaSR13800~18,000-[9]
T47DBreast CancerAZD3965Not directly cytotoxicIncreased MCT4 upon treatment[6]
MCF7Breast CancerAZD3965Not directly cytotoxicIncreased MCT4 upon treatment[6]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for MCT1 and MCT4 Expression

This protocol allows for the determination of MCT1 and MCT4 protein levels, which are key determinants of sensitivity to this compound.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT1 and MCT4 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

MCT1_Inhibition_Signaling cluster_extracellular Extracellular cluster_cell Cancer Cell Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 MCT4 MCT4 (Resistance) Lactate_out->MCT4 Pyruvate_out Pyruvate Pyruvate_out->MCT1 AR_C141990 AR-C141990 hydrochloride AR_C141990->MCT1 Inhibits Lactate_in Intracellular Lactate MCT1->Lactate_in Pyruvate_in Intracellular Pyruvate MCT1->Pyruvate_in MCT4->Lactate_in Glycolysis Glycolysis Lactate_in->Glycolysis Feedback Inhibition GSH Glutathione (GSH) Synthesis Lactate_in->GSH Depletes Apoptosis Apoptosis Lactate_in->Apoptosis Induces TCA TCA Cycle (Oxidative Phos.) Pyruvate_in->TCA Glycolysis->Lactate_in Produces Glycolysis->Pyruvate_in Proliferation Cell Proliferation Glycolysis->Proliferation Supports TCA->Proliferation Supports GSH->Apoptosis Inhibits Apoptosis->Proliferation Inhibits

Caption: Signaling pathway of this compound via MCT1 inhibition.

Experimental_Workflow start Start: Hypothesize cell line sensitivity wb_mct Western Blot: Determine MCT1/MCT4 expression start->wb_mct mtt_assay MTT Assay: Determine IC50 of AR-C141990 wb_mct->mtt_assay Based on expression profile metabolic_analysis Metabolic Analysis: Measure lactate, glucose, OCR mtt_assay->metabolic_analysis For sensitive lines apoptosis_assay Apoptosis/Cell Cycle Assay: (e.g., Flow Cytometry) metabolic_analysis->apoptosis_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis conclusion Conclusion: Characterize cell line response data_analysis->conclusion

Caption: Experimental workflow for characterizing cell line responses.

References

Validation & Comparative

A Comparative Guide to MCT1 Inhibitors: AR-C141990 Hydrochloride vs. AZD3965

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monocarboxylate transporter 1 (MCT1) has emerged as a critical target in cancer therapy due to its role in facilitating the transport of lactate, a key metabolite in the tumor microenvironment. Inhibiting MCT1 disrupts the metabolic symbiosis between glycolytic and oxidative cancer cells, leading to intracellular acidification and reduced tumor growth.[1][2] This guide provides a detailed comparison of two prominent MCT1 inhibitors, AR-C141990 hydrochloride and the clinical-stage compound AZD3965, to aid researchers in selecting the appropriate tool for their preclinical studies.

Executive Summary

Both this compound (and its close analog AR-C155858) and AZD3965 are potent and selective inhibitors of MCT1. AZD3965 has advanced to Phase I clinical trials and has been extensively characterized in various cancer models.[3] Data for this compound is less abundant in the public domain; therefore, data from its well-studied analog, AR-C155858, is included for a more comprehensive comparison. Both compounds demonstrate efficacy in inhibiting lactate transport, leading to antiproliferative effects in cancer cells that are dependent on MCT1 for lactate efflux.[1][4] A key differentiator appears to be their cellular uptake mechanism, with AR-C155858 showing characteristics of a substrate for MCT1, while AZD3965 appears to enter cells via passive diffusion.[4][5] The choice between these inhibitors may depend on the specific experimental context, such as the desired mechanism of cellular entry and the need for a clinically relevant compound.

Data Presentation: Quantitative Comparison of MCT1 Inhibitors

The following tables summarize the available quantitative data for AR-C155858 (as an analog for this compound) and AZD3965.

Table 1: Inhibitor Potency and Selectivity

ParameterAR-C155858AZD3965Reference
MCT1 Ki 2.3 nM1.6 nM[4][6]
MCT2 Ki >10 nM~9.6 nM (6-fold selective for MCT1)[6][7]
MCT3/4 Inhibition No significant inhibitionNo significant inhibition at 10 µM[1][4]

Table 2: In Vitro Efficacy (Cell Growth Inhibition)

Cell LineCancer TypeAZD3965 GI50Reference
RajiBurkitt's Lymphoma3.91 ± 1.37 nM[8]
WSU-DLCL-2Diffuse Large B-cell LymphomaNot specified, but sensitive[1]
Karpas-422Diffuse Large B-cell LymphomaNot specified, but sensitive[1]
HBL-1Diffuse Large B-cell LymphomaRelatively resistant (expresses MCT4)[1]
HTDiffuse Large B-cell LymphomaRelatively resistant (expresses MCT4)[1]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

Cancer ModelInhibitorDosing RegimenTumor Growth InhibitionReference
Raji xenograftAZD3965100 mg/kg, p.o., twice daily85%[1]
COR-L103 xenograftAZD3965100 mg/kg, p.o.Significant reduction[9]
Raji xenograftAZD396550 mg/kg, p.o., twice daily for 5 daysSignificant reduction in tumor volume[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by MCT1 inhibition and a general workflow for evaluating MCT1 inhibitors.

MCT1_Inhibition_Pathway MCT1 Inhibition and Downstream Effects cluster_cell Cancer Cell cluster_extracellular Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle MCT1 MCT1 Lactate_in->MCT1 Cell_Death Apoptosis / Necrosis Lactate_in->Cell_Death Intracellular Acidification Proliferation_Inhibition Inhibition of Proliferation Lactate_in->Proliferation_Inhibition Feedback Inhibition of Glycolysis Lactate_out Extracellular Lactate MCT1->Lactate_out Lactate Efflux MCT1_Inhibitor AR-C141990 / AZD3965 MCT1_Inhibitor->MCT1 Inhibition

Mechanism of MCT1 Inhibition in Cancer Cells.

Experimental_Workflow Workflow for Evaluating MCT1 Inhibitors Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Lactate_Transport_Assay Lactate Transport Inhibition Assay In_Vitro_Assays->Lactate_Transport_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) In_Vitro_Assays->Cell_Viability_Assay In_Vivo_Studies In Vivo Studies Lactate_Transport_Assay->In_Vivo_Studies Cell_Viability_Assay->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model Pharmacokinetics Pharmacokinetic Analysis Xenograft_Model->Pharmacokinetics Efficacy_Assessment Tumor Growth Inhibition Assessment Xenograft_Model->Efficacy_Assessment End End Pharmacokinetics->End Efficacy_Assessment->End

References

A Comparative Guide to the Validation of AR-C141990 Hydrochloride's Inhibitory Effect on MCT1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the inhibition of monocarboxylate transporter 1 (MCT1), this guide provides an objective comparison of AR-C141990 hydrochloride with other notable MCT1 inhibitors. This comparison is supported by experimental data and detailed protocols to aid in the validation of its inhibitory effects.

Introduction to MCT1 and Its Inhibitors

Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-coupled transmembrane protein responsible for the transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane.[1][2] Its bidirectional nature allows it to function in both the uptake and efflux of these metabolites, playing a crucial role in cellular metabolism.[3][4] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), MCT1 is essential for extruding the large amounts of lactate produced, thereby preventing intracellular acidification.[2][5] This makes MCT1 a compelling target for cancer therapy.

A number of small molecule inhibitors have been developed to target MCT1. This guide focuses on this compound and provides a comparative analysis with other well-characterized MCT1 inhibitors, including AZD3965 and AR-C155858.

Quantitative Comparison of MCT1 Inhibitors

The following table summarizes the key quantitative parameters of this compound and its alternatives, providing a basis for direct comparison of their potency and selectivity.

InhibitorTarget(s)Ki (nM)IC50 (nM)SelectivityKey Features
This compound MCT1, MCT2MCT1: ~2.5 (pKi=7.6)0.21 µM (in oocytes expressing MCT1)~10-fold selective for MCT1 over MCT2; no significant activity against MCT3 or MCT4.Potent MCT1 inhibitor with immunosuppressive properties.
AZD3965 MCT1, MCT2MCT1: 1.6Varies by cell line (e.g., GI50 of 3.91 nM in Raji cells)6-fold selective for MCT1 over MCT2; no inhibition of MCT3 or MCT4 at 10 µM.[6]Orally bioavailable; currently in clinical trials for advanced cancers.[6]
AR-C155858 MCT1, MCT2MCT1: 2.3, MCT2: <10~1-2 µM (for mammosphere formation)Potent inhibitor of both MCT1 and MCT2.[7][8]Precursor to AZD3965; binds to an intracellular site on MCT1.[9][10]
α-Cyano-4-hydroxycinnamate (CHC) MCT1, MCT2, MCT4, MPC>100,000VariesNon-specific inhibitor.Also inhibits the mitochondrial pyruvate carrier (MPC).[3]

Experimental Protocols

Validation of MCT1 inhibition typically involves assessing the inhibitor's ability to block the transport of a labeled monocarboxylate substrate, such as L-lactate, into cells expressing the transporter. Below are detailed methodologies for key experiments.

In Vitro Lactate Uptake Assay in Cancer Cell Lines

This protocol is designed to measure the inhibition of MCT1-mediated lactate uptake in a cancer cell line known to express MCT1.

1. Cell Culture and Plating:

  • Culture the selected cancer cell line (e.g., Raji, COR-L103) in appropriate media and conditions.[2][11]

  • Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.

2. Inhibitor Treatment:

  • On the day of the assay, wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

  • Pre-incubate the cells with varying concentrations of the MCT1 inhibitor (e.g., this compound, AZD3965) or vehicle control for a specified time (e.g., 1 hour) at 37°C.

3. Lactate Uptake Measurement:

  • Prepare an uptake buffer containing a known concentration of radiolabeled L-lactate (e.g., 14C-L-lactate) and the corresponding concentrations of the inhibitor.

  • Remove the pre-incubation solution and add the uptake buffer to the cells.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled lactate.

4. Quantification and Analysis:

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Normalize the radioactivity counts to the protein concentration.

  • Plot the normalized uptake against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Xenopus Oocyte Expression System for MCT Isoform Selectivity

This protocol allows for the specific assessment of an inhibitor's effect on different MCT isoforms expressed in a controlled environment.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and prepare Xenopus laevis oocytes.

  • Microinject oocytes with cRNA encoding for the desired human MCT isoform (e.g., MCT1, MCT2, MCT4) and its ancillary protein, CD147.

  • Incubate the injected oocytes for 2-3 days to allow for protein expression.

2. Inhibitor Incubation and Lactate Uptake:

  • Pre-incubate the oocytes with the MCT inhibitor at various concentrations in a transport buffer (e.g., pH 6.0) for a defined period.

  • Initiate the uptake by adding a solution containing radiolabeled L-lactate and the inhibitor.

  • After a set time, stop the uptake by washing the oocytes with ice-cold buffer.

3. Data Analysis:

  • Lyse individual oocytes and measure the incorporated radioactivity.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle-treated control.

  • Determine the IC50 or Ki values for each MCT isoform to assess selectivity.[9][10]

Visualizing the Impact of MCT1 Inhibition

Signaling Pathway Perturbation

MCT1 inhibition leads to the intracellular accumulation of lactate, which can have significant downstream effects on cellular metabolism. This includes feedback inhibition of key glycolytic enzymes and a potential compensatory shift towards increased reliance on the tricarboxylic acid (TCA) cycle.

MCT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Lactate_out Lactate MCT1 MCT1 MCT1->Lactate_out Efflux Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate (Accumulates) Pyruvate->Lactate_in TCA TCA Cycle Pyruvate->TCA Enters Mitochondrion Lactate_in->MCT1 Efflux Lactate_in->Glycolysis Feedback Inhibition OXPHOS Oxidative Phosphorylation TCA->OXPHOS AR-C141990 AR-C141990 AR-C141990->MCT1 Inhibits

Caption: Impact of AR-C141990 on cellular lactate metabolism.

Experimental Workflow for Inhibitor Validation

The process of validating a novel MCT1 inhibitor follows a logical progression from initial screening to more complex cellular and in vivo models.

Experimental_Workflow cluster_A cluster_B cluster_C cluster_D cluster_E A Step 1: Primary Screening B Step 2: IC50 Determination A->B A1 High-throughput screening (e.g., fluorescence-based uptake assay) C Step 3: Selectivity Profiling B->C B1 Dose-response curves in MCT1-expressing cells D Step 4: Cellular Assays C->D C1 Test against other MCT isoforms (MCT2, MCT4) in Xenopus oocytes E Step 5: In Vivo Studies D->E D1 Measure intracellular lactate accumulation E1 Pharmacokinetic studies B2 Radiolabeled lactate uptake assay D2 Assess effects on cell proliferation and viability D3 Metabolomic analysis (Glycolysis, TCA cycle) E2 Tumor xenograft models E3 Pharmacodynamic biomarker analysis (e.g., intratumoral lactate)

Caption: Workflow for validating the efficacy of an MCT1 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of MCT1. Its validation requires a systematic approach, beginning with in vitro assays to determine its potency and selectivity, followed by cellular studies to understand its impact on cancer cell metabolism and viability. The provided comparative data and experimental protocols offer a framework for researchers to rigorously evaluate this compound and other MCT1 inhibitors, ultimately aiding in the development of novel therapeutic strategies targeting cancer metabolism.

References

Validating the Mechanism of AR-C141990 Hydrochloride: A Guide to MCT1 Knockdown Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the mechanism of action of AR-C141990 hydrochloride, a known inhibitor of the Monocarboxylate Transporter 1 (MCT1). The primary focus is on utilizing MCT1 knockdown as a definitive method to validate that the pharmacological effects of AR-C141990 are directly mediated through its intended target. This guide includes comparative data, detailed experimental protocols, and visualizations to support the design and interpretation of such validation studies.

Introduction to AR-C141990 and MCT1

This compound is a potent and selective inhibitor of MCT1, a protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[1][2] In many cancer cells, which exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), MCT1 plays a crucial role in extruding lactate to maintain intracellular pH and support continued energy production.[3] By inhibiting MCT1, AR-C141990 and its analogs, like AZD3965, can lead to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, inhibition of tumor growth.[4][5][6]

To rigorously demonstrate that the anti-cancer effects of AR-C141990 are a direct result of MCT1 inhibition, a target validation study using MCT1 knockdown is the gold standard. This approach involves silencing the gene that codes for MCT1 (SLC16A1) and observing whether the cells become resistant to the effects of the drug.

Signaling Pathway and Drug Mechanism

The following diagram illustrates the proposed mechanism of AR-C141990 in a cancer cell. Under normal conditions, MCT1, in conjunction with its chaperone protein CD147, exports lactate produced from glycolysis. Inhibition of MCT1 by AR-C141990 blocks this export, leading to intracellular lactate accumulation and metabolic stress.

cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Cell Membrane Lactate_out Lactate Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in Metabolic_Stress Metabolic Stress (pH decrease, Glycolytic feedback) Lactate_in->Metabolic_Stress MCT1 MCT1 Lactate_in->MCT1 Export MCT1->Lactate_out ARC141990 AR-C141990 Hydrochloride ARC141990->MCT1 Inhibition

Caption: Mechanism of AR-C141990 action on MCT1-mediated lactate export.

Comparative Data: Validating On-Target Effects

The most direct way to confirm AR-C141990's mechanism is to compare its effect on cancer cells with normal MCT1 expression (wild-type or control) versus cells where MCT1 has been knocked down using techniques like siRNA. The expected outcome is that MCT1 knockdown cells will show significantly reduced sensitivity to the drug. While direct data for AR-C141990 is sparse in publicly available literature, extensive studies on its close and potent analog, AZD3965, and other MCT1 inhibitors provide a strong basis for comparison.

Table 1: Effect of MCT1 Inhibition on Lactate Levels and Cell Viability (Data synthesized from studies on MCT1 inhibitors like AZD3965)

ConditionCell Line (MCT1 Status)TreatmentIntracellular Lactate ChangeCell Viability (IC50)Reference
ControlRaji (MCT1+/MCT4-)AZD3965Significant Increase~3.9 nM[7]
MCT1 KnockdownU251 shMCT1AR-C155858No significant changeInsensitive[4]
ControlU251 shCTRLAR-C155858Significant IncreaseSensitive[4]
ControlHGC27 (Gastric Cancer)AZD3965 (100 nM)~2.5-fold increaseN/A[8]
ControlDMS114 (SCLC)AZD3965 (100 nM)~2-fold increaseN/A[8]

These data illustrate a key principle: the efficacy of MCT1 inhibitors is contingent on the presence of their target. In cells where MCT1 is silenced, the inhibitor has no target and thus, its cellular effects are abrogated.[4]

Experimental Workflow for Target Validation

The following diagram outlines the typical workflow for a target validation study using siRNA-mediated knockdown.

Start Start: Cancer Cell Line (e.g., Raji, U251) Transfection Transfection Start->Transfection siRNA_MCT1 siRNA targeting MCT1 Transfection->siRNA_MCT1 Group 1 siRNA_Scramble Scrambled siRNA (Control) Transfection->siRNA_Scramble Group 2 Incubation Incubate for 48-72h for protein knockdown siRNA_MCT1->Incubation siRNA_Scramble->Incubation Verification Verify Knockdown Incubation->Verification WesternBlot Western Blot for MCT1 Protein Verification->WesternBlot qPCR qPCR for MCT1 mRNA Verification->qPCR Treatment Treat cells with AR-C141990 (Dose-response) WesternBlot->Treatment qPCR->Treatment Assays Perform Functional Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assays->Viability Lactate Lactate Transport Assay (e.g., ¹⁴C-Lactate Uptake) Assays->Lactate Analysis Data Analysis & Comparison Viability->Analysis Lactate->Analysis

Caption: Experimental workflow for MCT1 knockdown and drug treatment.

Detailed Experimental Protocols

siRNA-Mediated Knockdown of MCT1

This protocol describes the transient knockdown of MCT1 in a cultured cancer cell line.

Materials:

  • MCT1-targeting siRNA and non-targeting (scrambled) control siRNA (20 µM stock).

  • Lipofectamine RNAiMAX or similar transfection reagent.

  • Opti-MEM I Reduced Serum Medium.

  • 6-well tissue culture plates.

  • Appropriate cell culture medium.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 2.5 x 10^5 cells/well).

  • Prepare siRNA-Lipid Complexes:

    • For each well, prepare two tubes.

    • Tube A: Dilute 5 µL of 20 µM siRNA stock (final concentration ~50-100 nM) in 250 µL of Opti-MEM.

    • Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[9]

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Add the 500 µL siRNA-lipid complex mixture dropwise to each well.

    • Add 1.5 mL of fresh, antibiotic-free culture medium.

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a CO2 incubator. After 24 hours, the medium can be replaced with fresh, complete medium.[10]

  • Verification: After incubation, harvest the cells to verify knockdown efficiency via Western Blot or qPCR.

Western Blot for MCT1 Protein Verification

Materials:

  • RIPA buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Primary antibody against MCT1.

  • Primary antibody against a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Lyse the transfected cells with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity to confirm the reduction of MCT1 protein in the siRNA-treated group compared to the scrambled control.[11]

Lactate Transport Assay (using ¹⁴C-Lactate)

This assay measures the ability of cells to take up lactate, a process inhibited by AR-C141990.

Materials:

  • ¹⁴C-L-Lactate.

  • Transport buffer (e.g., Krebs-Ringer-HEPES buffer, pH 6.0-7.4).

  • Ice-cold stop buffer (e.g., PBS with 0.5 mM phloretin).

  • Scintillation fluid and counter.

Procedure:

  • Cell Preparation: Plate cells (control and MCT1 knockdown) in 24-well plates and grow to confluency.

  • Pre-incubation: Wash cells with transport buffer. Pre-incubate with either vehicle or AR-C141990 at various concentrations for 10-30 minutes.

  • Uptake: Initiate lactate uptake by adding transport buffer containing ¹⁴C-L-Lactate (e.g., 10 µM).[12]

  • Stopping the Reaction: After a short incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold stop buffer to halt transport.

  • Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the lactate uptake in AR-C141990-treated cells to vehicle-treated cells in both control and MCT1 knockdown groups. A significant reduction in uptake should be observed in control cells treated with the inhibitor, while MCT1 knockdown cells should show low uptake regardless of treatment.

Logical Confirmation of Mechanism

The results from these experiments provide a logical framework for confirming the on-target mechanism of AR-C141990.

cluster_0 Hypothesis cluster_1 Experimental Groups & Predictions cluster_2 Conclusion H1 AR-C141990 inhibits cell viability by blocking MCT1 Control Control Cells (MCT1+) + AR-C141990 H1->Control Knockdown MCT1 Knockdown Cells (MCT1-) + AR-C141990 H1->Knockdown P1 Prediction: High Sensitivity (Low IC50, Lactate transport inhibited) Control->P1 P2 Prediction: Low Sensitivity / Resistance (High IC50, Lactate transport already low) Knockdown->P2 Conclusion If predictions are met, the hypothesis is confirmed: AR-C141990 is an on-target MCT1 inhibitor. P1->Conclusion P2->Conclusion

Caption: Logical framework for validating AR-C141990's mechanism.

By demonstrating that the removal of MCT1 protein renders cells insensitive to AR-C141990, researchers can confidently conclude that the drug's primary mechanism of action is through the specific inhibition of this transporter. This validation is a critical step in the preclinical development and characterization of targeted cancer therapies.

References

A Comparative Guide to the In Vivo Immunosuppressive Effects of AR-C141990 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo immunosuppressive performance of AR-C141990 hydrochloride against established immunosuppressive agents. The information presented is supported by experimental data from preclinical studies, with a focus on rodent models of organ transplantation.

Executive Summary

This compound is an inhibitor of the monocarboxylate transporter 1 (MCT1), a novel target for immunosuppression. By blocking MCT1, this compound disrupts the metabolic reprogramming essential for T-cell activation and proliferation, thereby exerting its immunosuppressive effects. In vivo studies in rat cardiac allograft models have demonstrated its potential to prolong graft survival, positioning it as a candidate for further investigation in the prevention of organ transplant rejection. This guide compares its efficacy with that of standard immunosuppressants such as calcineurin inhibitors (Cyclosporin A, Tacrolimus) and an inhibitor of inosine monophosphate dehydrogenase (Mycophenolate Mofetil).

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound and alternative immunosuppressive agents in rat cardiac allograft models. The data highlights the median graft survival time as a key performance indicator.

CompoundMechanism of ActionAnimal ModelDosageMedian Graft Survival (days)
This compound MCT1 InhibitorDA to PVG rat cardiac allograft (high-responder)100 mg/kg s.c.Moderate prolongation (similar to CsA)[1]
PVG to DA rat cardiac allograft (low-responder)30 mg/kg s.c.>100[1]
Cyclosporin A (CsA) Calcineurin InhibitorDA to PVG rat cardiac allograft (high-responder)10 mg/kg p.o.20.5[1]
PVG to DA rat cardiac allograft (low-responder)5 mg/kg s.c.>100[1]
Tacrolimus (FK506) Calcineurin InhibitorF344 to Lewis rat cardiac allograft0.1 mg/kg/day52
Mycophenolate Mofetil (MMF) IMPDH InhibitorACI to Lewis rat cardiac allograft45 mg/kg/dayProlonged survival over untreated controls

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Heterotopic Rat Heart Transplantation Model

This surgical procedure is fundamental to the in vivo assessment of immunosuppressive drugs in the context of organ transplantation.

1. Animal Models:

  • Donor and Recipient Strains: Commonly used strain combinations include Dark Agouti (DA) to Piebald Virol Glaxo (PVG) rats (a high-responder model) and PVG to DA rats (a low-responder model), as well as Fisher 344 (F344) to Lewis and ACI to Lewis combinations.

  • Animal Characteristics: Male rats weighing between 250-300g are typically used.

2. Surgical Procedure:

  • Anesthesia: The donor and recipient rats are anesthetized, commonly with isoflurane or pentobarbital.

  • Donor Heart Procurement:

    • A midline thoracotomy is performed on the donor rat.

    • The aorta and pulmonary artery are isolated.

    • The heart is arrested using a cardioplegic solution (e.g., ice-cold University of Wisconsin solution) perfused through the aorta.

    • The heart is then excised and stored in the cold preservation solution.

  • Recipient Preparation and Transplantation:

    • A midline abdominal incision is made in the recipient rat.

    • The infra-renal abdominal aorta and inferior vena cava are isolated.

    • The donor aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava using fine sutures (e.g., 8-0 or 9-0 Prolene).

    • Vascular clamps are removed to allow blood flow to the transplanted heart.

  • Post-operative Care:

    • The abdominal wall is closed in layers.

    • Post-operative analgesia is administered to minimize pain and discomfort.

3. Graft Survival Assessment:

  • The viability of the transplanted heart is monitored daily by palpation of the abdomen for a heartbeat.

  • Cessation of a palpable heartbeat, often confirmed by electrocardiography (ECG), is considered the endpoint of graft survival.

Drug Administration Protocols
  • This compound: Administered subcutaneously (s.c.) at doses ranging from 30 mg/kg to 100 mg/kg, typically for a defined period post-transplantation.[1]

  • Cyclosporin A (CsA): Can be administered orally (p.o.) or subcutaneously (s.c.) at doses typically ranging from 5 mg/kg to 15 mg/kg daily.

  • Tacrolimus: Administered via various routes including intramuscularly or orally, with doses often in the range of 0.025 to 0.1 mg/kg/day.

  • Mycophenolate Mofetil (MMF): Typically administered orally at doses around 45 mg/kg/day.

Mechanism of Action and Signaling Pathways

The immunosuppressive effect of this compound stems from its inhibition of Monocarboxylate Transporter 1 (MCT1). This transporter is crucial for the efflux of lactate from activated T-cells, a byproduct of the metabolic shift to aerobic glycolysis that fuels their proliferation and effector functions.

MCT1_Inhibition_Pathway TCR T-Cell Receptor (TCR) Activation Glycolysis Increased Aerobic Glycolysis TCR->Glycolysis Lactate_Prod Lactate Production Glycolysis->Lactate_Prod MCT1 MCT1 Lactate_Prod->MCT1 Lactate_Efflux Lactate Efflux MCT1->Lactate_Efflux Intracellular_Lactate Increased Intracellular Lactate Proliferation T-Cell Proliferation & Effector Function Lactate_Efflux->Proliferation Suppression Immunosuppression ARC141990 AR-C141990 hydrochloride ARC141990->MCT1 Intracellular_Lactate->Proliferation Inhibition Intracellular_Lactate->Suppression

Caption: Mechanism of this compound-mediated immunosuppression.

Experimental Workflow

The following diagram illustrates the typical workflow for in vivo validation of an immunosuppressive agent using the rat cardiac allograft model.

Experimental_Workflow Animal_Prep Animal Preparation (Donor & Recipient Rats) Transplant Heterotopic Heart Transplantation Animal_Prep->Transplant Drug_Admin Drug Administration (e.g., AR-C141990 HCl) Transplant->Drug_Admin Monitoring Daily Monitoring of Graft Survival (Palpation/ECG) Drug_Admin->Monitoring Endpoint Endpoint Determination (Cessation of Heartbeat) Monitoring->Endpoint Data_Analysis Data Analysis (Graft Survival Curves) Endpoint->Data_Analysis

Caption: In vivo validation workflow for immunosuppressive agents.

Conclusion

This compound demonstrates significant immunosuppressive activity in preclinical models of organ transplantation. Its novel mechanism of action, targeting T-cell metabolism via MCT1 inhibition, offers a potential alternative or complementary approach to existing immunosuppressive regimens. The data presented in this guide suggests that this compound is a promising compound for further development in the field of transplantation immunology. Further studies are warranted to fully elucidate its long-term efficacy and safety profile.

References

Comparative Analysis of MCT1 Inhibitors in Preclinical Cancer Models: A Focus on AR-C141990 Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to MCT1 Inhibition in Oncology

Cancer cells exhibit altered metabolic pathways, often relying on aerobic glycolysis even in the presence of oxygen (the Warburg effect). This metabolic shift leads to the production and efflux of large amounts of lactate, which contributes to an acidic tumor microenvironment, promotes angiogenesis, and facilitates immune evasion. Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a key transporter responsible for the efflux of lactate from glycolytic cancer cells. Inhibition of MCT1 is a promising therapeutic strategy to disrupt cancer cell metabolism, leading to intracellular acidification and cell death. AR-C141990 hydrochloride is identified as an inhibitor of MCT1.

Comparative Efficacy of MCT1 Inhibitors

While specific in vitro and in vivo efficacy data for this compound is limited in publicly available literature, extensive research has been conducted on alternative MCT1 inhibitors, providing a benchmark for potential efficacy.

In Vitro Potency and Activity

The following table summarizes the in vitro potency and activity of selected MCT1 inhibitors against various cancer cell lines.

CompoundTarget(s)AssayCell LinePotency (nM)Reference
This compound MCT1Data not publicly available---
AZD3965 MCT1 (Ki = 1.6)Lactate Efflux IC50Raji (Burkitt's lymphoma)5.12[1]
Growth Inhibition GI50Raji (Burkitt's lymphoma)3 - 39[2]
Growth Inhibition GI50SCLC cell linesVaries[3]
Lactate Uptake IC504T1 (Breast cancer)17.0
Cell Growth IC504T1 (Breast cancer)22.2
AR-C155858 MCT1 (Ki = 2.3), MCT2 (Ki < 10)Growth Inhibition EC50Raji (Burkitt's lymphoma)18
In Vivo Anti-Tumor Efficacy

The table below outlines the in vivo efficacy of AZD3965 in preclinical xenograft models. Data for this compound is not currently available.

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
This compound Data not publicly available----
AZD3965 Raji (Burkitt's lymphoma) XenograftMice100 mg/kg, twice daily (oral)85%[1]
COR-L103 (SCLC) XenograftMice100 mg/kg, twice dailySignificant reduction
4T1 (Breast cancer) SyngeneicMice100 mg/kg, twice daily (i.p.)Minimal effect on tumor growth, but decreased Ki67 expression and increased intra-tumor lactate

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

MCT1 Inhibition Signaling Pathway

MCT1_Inhibition Mechanism of MCT1 Inhibition in Cancer Cells cluster_cell Glycolytic Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux Acidification Intracellular Acidification Lactate_in->Acidification Lactate_out Lactate (extracellular) H_out H+ (extracellular) H_in H+ (intracellular) H_in->MCT1 Efflux Cell_Death Apoptosis / Necrosis Acidification->Cell_Death AR-C141990 AR-C141990 (or other MCT1 inhibitor) AR-C141990->MCT1 Inhibits

Caption: Signaling pathway of MCT1 inhibition leading to cancer cell death.

In Vitro Cytotoxicity Assay Workflow

in_vitro_workflow Workflow for In Vitro Cytotoxicity Assessment Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (cell adherence) Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of MCT1 inhibitor (e.g., AR-C141990) Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubate_72h->Viability_Assay Read_Plate Measure absorbance/ luminescence Viability_Assay->Read_Plate Data_Analysis Calculate IC50 values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for determining the IC50 of an MCT1 inhibitor in vitro.

In Vivo Xenograft Study Workflow

in_vivo_workflow Workflow for In Vivo Xenograft Efficacy Study Start Start Implant_Cells Subcutaneously implant cancer cells into immunodeficient mice Start->Implant_Cells Tumor_Growth Monitor tumor growth Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups (when tumors reach a specific size) Tumor_Growth->Randomize Treat Administer MCT1 inhibitor or vehicle control Randomize->Treat Monitor_Tumors Measure tumor volume periodically Treat->Monitor_Tumors Monitor_Health Monitor animal health (body weight, etc.) Treat->Monitor_Health Endpoint Continue treatment until predefined endpoint Monitor_Tumors->Endpoint Monitor_Health->Endpoint Data_Analysis Analyze tumor growth inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for assessing in vivo efficacy of an MCT1 inhibitor.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the MCT1 inhibitor in culture medium. Replace the existing medium with 100 µL of medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Growth Inhibition Study
  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups. Administer the MCT1 inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the predetermined dosing schedule.

  • Efficacy Evaluation: Continue treatment and tumor monitoring for a specified period (e.g., 21-28 days). Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare the mean tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

Inhibition of MCT1 presents a compelling strategy for the treatment of various cancers. While direct comparative data for this compound is not yet widely available, the extensive preclinical data for other MCT1 inhibitors like AZD3965 and AR-C155858 demonstrate the potential of this therapeutic approach. The provided data tables, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers dedicated to advancing cancer metabolism-targeted therapies. Further studies are warranted to elucidate the specific preclinical profile of this compound and its potential for clinical development.

References

A Comparative Guide to the Efficacy of AR-C141990 Hydrochloride and Established Immunosuppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel immunosuppressant AR-C141990 hydrochloride with established immunosuppressive agents: tacrolimus, cyclosporine, and sirolimus. The information is curated to assist researchers and professionals in drug development in understanding the relative efficacy and mechanisms of action of these compounds, supported by available experimental data.

Executive Summary

Mechanism of Action

A fundamental difference between this compound and the established immunosuppressants lies in their molecular targets and downstream effects on T-cell signaling pathways.

  • This compound: This compound is a novel inhibitor of the monocarboxylate transporter 1 (MCT-1), also known as SLC16A1. MCT-1 is essential for the transport of lactate and other monocarboxylates across the plasma membrane. By inhibiting MCT-1, this compound selectively and profoundly disrupts the rapid proliferation of T-lymphocytes, a critical process in the adaptive immune response. This unique mechanism of action suggests that it may offer a different safety and efficacy profile compared to existing immunosuppressants.

  • Tacrolimus (FK-506) and Cyclosporine: These drugs are classified as calcineurin inhibitors. They function by binding to intracellular proteins, FKBP12 (tacrolimus) and cyclophilin (cyclosporine), respectively.[1][2] These drug-protein complexes then bind to and inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus.[3][4] This ultimately leads to a reduction in the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is a key growth factor for T-cells.[1][3][4]

  • Sirolimus (Rapamycin): Sirolimus is a mammalian target of rapamycin (mTOR) inhibitor. It binds to FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[5][6] Unlike calcineurin inhibitors, sirolimus does not block T-cell activation or IL-2 production. Instead, it inhibits the signal transduction pathway downstream of the IL-2 receptor, thereby blocking T-cell proliferation in response to cytokine signaling.[5][6][7] This results in the arrest of the cell cycle in the G1-S phase.[8]

Signaling Pathway Diagrams

Immunosuppressant Signaling Pathways cluster_0 Calcineurin Inhibitors (Tacrolimus, Cyclosporine) cluster_1 mTOR Inhibitor (Sirolimus) cluster_2 MCT-1 Inhibitor (AR-C141990) T-Cell Receptor T-Cell Receptor Ca2+ Ca2+ T-Cell Receptor->Ca2+ Calcineurin Calcineurin Ca2+->Calcineurin NFAT-P NFAT-P Calcineurin->NFAT-P NFAT NFAT NFAT-P->NFAT Nucleus Nucleus NFAT->Nucleus IL-2 Gene Transcription IL-2 Gene Transcription Nucleus->IL-2 Gene Transcription Tacrolimus/Cyclosporine Tacrolimus/Cyclosporine Tacrolimus/Cyclosporine->Calcineurin Inhibition IL-2 Receptor IL-2 Receptor mTORC1 mTORC1 IL-2 Receptor->mTORC1 Cell Cycle Progression (G1->S) Cell Cycle Progression (G1->S) mTORC1->Cell Cycle Progression (G1->S) T-Cell Proliferation T-Cell Proliferation Cell Cycle Progression (G1->S)->T-Cell Proliferation Sirolimus Sirolimus Sirolimus->mTORC1 Inhibition MCT-1 MCT-1 Lactate Efflux Lactate Efflux MCT-1->Lactate Efflux Rapid T-Cell Proliferation Rapid T-Cell Proliferation Lactate Efflux->Rapid T-Cell Proliferation Supports Glycolysis Glycolysis Glycolysis->Lactate Efflux AR-C141990 AR-C141990 AR-C141990->MCT-1 Inhibition

Caption: Signaling pathways of calcineurin, mTOR, and MCT-1 inhibitors.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and established immunosuppressants.

In Vitro Efficacy: T-Cell Proliferation
CompoundAssayIC50SpeciesNotes
AR-C141990 HCl T-Cell ProliferationData not available--
Tacrolimus T-Cell Proliferation0.0075 - 1042 ng/mLHumanWide inter-individual variability observed.[8]
Cyclosporine T-Cell Proliferation294 µg/LHumanIC50 can be influenced by costimulatory signals.[7][9]
Sirolimus CMV-specific CD8+ T-cell expansion10 ng/mL (IC50)HumanInhibits generation frequency more than proliferation capacity.[5]
In Vitro Efficacy: Cytokine Inhibition
CompoundCytokine(s) InhibitedIC50SpeciesNotes
AR-C141990 HCl Data not availableData not available--
Tacrolimus IL-2, IFN-γ, IL-4, IL-5, IL-3, GM-CSF0.02 - 0.11 ng/mLHumanPotent inhibition of both Th1 and Th2 cytokines.[1]
Cyclosporine IFN-γ, LT/TNF8.0 ng/mL (IFN-γ), 9.5 ng/mL (LT/TNF)HumanSimilar dose-dependent inhibition for both cytokines.[3]
Sirolimus Downregulates pro-inflammatory cytokines (TNF-α, IL-6, IL-17A)Not specifiedMurineUpregulates the regulatory cytokine TGF-β.[10]
In Vivo Efficacy: Allograft Survival
CompoundAnimal ModelDosingMedian Graft Survival TimeNotes
AR-C141990 HCl Rat Cardiac Transplant (DA to PVG)100 mg/kg s.c. (10 days)Moderate prolongation, similar to CsA-
Cyclosporine A Rat Cardiac Transplant (DA to PVG)Oral (10 days)20.5 days-
Untreated Control Rat Cardiac Transplant (DA to PVG)-7 days-

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation

The MLR assay is a standard in vitro method to assess the proliferative response of T-cells to alloantigens.

  • Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two genetically different donors. The T-cells from one donor (responder) recognize the allogeneic major histocompatibility complex (MHC) molecules on the cells of the other donor (stimulator) and undergo proliferation.

  • One-Way MLR Protocol:

    • Cell Isolation: Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.

    • Stimulator Cell Inactivation: Treat the stimulator PBMCs with a proliferation inhibitor (e.g., mitomycin C or irradiation) to prevent their division.

    • Co-culture: Culture the responder PBMCs with the inactivated stimulator PBMCs at a specific ratio (e.g., 1:1) in a 96-well plate.

    • Drug Treatment: Add various concentrations of the immunosuppressive drugs to be tested to the co-cultures.

    • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

    • Proliferation Measurement: Assess T-cell proliferation using methods such as:

      • [³H]-thymidine incorporation: Add [³H]-thymidine for the final 18-24 hours of culture. Measure the incorporated radioactivity using a scintillation counter.

      • CFSE or CellTrace Violet staining: Label responder cells with a fluorescent dye before co-culture. Proliferation is measured by the dilution of the dye using flow cytometry.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) of the drugs on T-cell proliferation.

Cytokine Release Assay

This assay measures the effect of immunosuppressants on the production and secretion of cytokines by immune cells.

  • Principle: Immune cells (e.g., PBMCs) are stimulated in vitro to produce cytokines, and the concentration of these cytokines in the culture supernatant is measured in the presence and absence of the test compounds.

  • Protocol:

    • Cell Preparation: Isolate human PBMCs from healthy donors.

    • Cell Stimulation: Plate the PBMCs and stimulate them with a mitogen (e.g., phytohemagglutinin (PHA)) or with anti-CD3 and anti-CD28 antibodies to activate T-cells.

    • Drug Treatment: Add serial dilutions of the immunosuppressive drugs to the stimulated cells.

    • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).

    • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

    • Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using techniques like:

      • ELISA (Enzyme-Linked Immunosorbent Assay): A specific and sensitive method for detecting a single cytokine.

      • Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines in a small sample volume.

  • Data Analysis: Determine the IC50 values for the inhibition of each cytokine by the test compounds.

Rat Heterotopic Cardiac Transplant Model

This in vivo model is used to evaluate the efficacy of immunosuppressive drugs in preventing organ transplant rejection.

  • Principle: A donor heart is transplanted into the abdomen of a recipient rat of a different strain (allogeneic transplant). The survival of the transplanted heart is monitored as a measure of the recipient's immune response and the efficacy of the immunosuppressive treatment.

  • Protocol:

    • Animal Strains: Use genetically distinct rat strains (e.g., Donor: DA, Recipient: PVG) to ensure a strong allogeneic immune response.

    • Surgical Procedure:

      • Anesthetize both donor and recipient rats.

      • In the donor, cannulate the aorta and pulmonary artery. Perfuse the heart with a cold preservation solution.

      • In the recipient, expose the abdominal aorta and inferior vena cava.

      • Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

    • Drug Administration: Administer the immunosuppressive drugs to the recipient rats according to the desired dosing regimen (e.g., daily subcutaneous or oral administration for a defined period).

    • Graft Survival Monitoring: Palpate the transplanted heart daily to assess its viability (presence of a heartbeat). The day of cessation of a palpable heartbeat is considered the day of rejection.

    • Data Analysis: Record the graft survival time for each animal. Compare the median survival times between different treatment groups and the untreated control group.

Experimental Workflow Visualization

Experimental Workflow cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Efficacy Assessment PBMC Isolation PBMC Isolation MLR_Assay Mixed Lymphocyte Reaction (MLR) PBMC Isolation->MLR_Assay Cytokine_Assay Cytokine Release Assay PBMC Isolation->Cytokine_Assay Rat_Model Rat Cardiac Transplant Model T_Cell_Proliferation T-Cell Proliferation (IC50) MLR_Assay->T_Cell_Proliferation Cytokine_Inhibition Cytokine Inhibition (IC50) Cytokine_Assay->Cytokine_Inhibition Drug_Admin Drug Administration Rat_Model->Drug_Admin Graft_Monitoring Graft Survival Monitoring Drug_Admin->Graft_Monitoring Graft_Survival_Data Median Graft Survival Time Graft_Monitoring->Graft_Survival_Data

Caption: General workflow for assessing immunosuppressant efficacy.

Conclusion

This compound represents a promising new class of immunosuppressants with a mechanism of action centered on the inhibition of MCT-1. This novel approach to modulating T-cell proliferation warrants further investigation to fully characterize its efficacy and safety profile. While direct in vivo comparisons with cyclosporine are encouraging, the lack of comprehensive in vitro data for this compound makes a complete head-to-head comparison with established agents like tacrolimus and sirolimus challenging at this time. Future studies should focus on generating quantitative in vitro data, including IC50 values for T-cell proliferation and cytokine inhibition, to better position this compound within the landscape of immunosuppressive therapies. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Validating On-Target Effects of AR-C141990 Hydrochloride Using Genetic Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AR-C141990 hydrochloride and other alternative Monocarboxylate Transporter 1 (MCT1) inhibitors. It details the use of genetic controls to validate the on-target effects of these compounds and includes supporting experimental data and detailed protocols for key validation assays.

Introduction to MCT1 and its Inhibition

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-linked plasma membrane transporter crucial for the transport of monocarboxylates such as lactate, pyruvate, and ketone bodies. In pathological contexts, particularly in cancer and inflammatory diseases, MCT1 plays a critical role in cellular metabolism. For instance, in the tumor microenvironment, MCT1 facilitates the "lactate shuttle," where glycolytic cancer cells export lactate, which is then taken up by oxidative cancer cells as a fuel source. Similarly, activated T lymphocytes upregulate MCT1 to export lactate produced during aerobic glycolysis, a process essential for their proliferation and effector function.[1][2][3][4]

Given its role in disease progression, MCT1 has emerged as a promising therapeutic target. Small molecule inhibitors of MCT1, such as this compound, are being investigated for their potential as anti-cancer and immunosuppressive agents.[1] Validating that the observed effects of these inhibitors are indeed due to the specific inhibition of MCT1 is paramount. The use of genetic controls, such as siRNA-mediated knockdown of SLC16A1, provides a gold-standard method for on-target validation.

Comparison of MCT1 Inhibitors

A critical aspect of utilizing a chemical probe like this compound is understanding its potency and selectivity compared to other available tools. The following table summarizes the inhibitory constants (Kᵢ or pKᵢ) of this compound and two common alternatives, AZD3965 and AR-C155858, against various MCT isoforms.

CompoundTargetKᵢ (nM)pKᵢSelectivity ProfileReference
This compound MCT14.87.6~10-fold selective for MCT1 over MCT2; no significant activity against MCT3 or MCT4.[5][6][7]
MCT2-6.6[6]
AZD3965 MCT11.68.8~6-fold selective for MCT1 over MCT2; no activity against MCT3 or MCT4.[8][8][9]
MCT2~9.6-[8]
AR-C155858 MCT12.3-Potent inhibitor of MCT1 and MCT2; no activity at MCT4.[10][11][12][9][10][11][12][13][14]
MCT2<10-[10][11][12][14]

Experimental Validation Workflow

A robust workflow for validating the on-target effects of an MCT1 inhibitor involves comparing the inhibitor's effects in wild-type cells versus cells where MCT1 expression has been genetically silenced.

G wt Wild-Type Cells (Expressing MCT1) inhibitor AR-C141990 HCl or Alternative Inhibitor wt->inhibitor vehicle Vehicle Control (e.g., DMSO) wt->vehicle kd MCT1 Knockdown Cells (siRNA targeting SLC16A1) kd->inhibitor kd->vehicle western Western Blot for MCT1 kd->western Confirmation of Knockdown lactate Lactate Transport Assay inhibitor->lactate viability Cell Viability/Proliferation Assay inhibitor->viability vehicle->lactate vehicle->viability

Fig. 1: Experimental workflow for validating on-target MCT1 inhibition.

Detailed Experimental Protocols

siRNA-Mediated Knockdown of MCT1 (SLC16A1)

This protocol describes the transient knockdown of MCT1 in a suitable cell line (e.g., a cancer cell line with high MCT1 expression).

Materials:

  • MCT1-targeting siRNA (pool of 3-5 sequences) and non-targeting control siRNA.

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Opti-MEM™ I Reduced Serum Medium.

  • Complete cell culture medium.

  • 6-well plates.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 30-50 pmol of siRNA (MCT1-targeting or control) into 100 µL of Opti-MEM™.

    • In a separate tube, dilute 3-5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.

    • Combine the diluted siRNA and Lipofectamine™ solutions, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells in 1.8 mL of fresh complete medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Validation of Knockdown: After incubation, harvest the cells to assess MCT1 protein levels by Western blotting.

Western Blot for MCT1 Protein Expression

This protocol is to confirm the successful knockdown of MCT1 protein following siRNA treatment.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against MCT1.

  • Primary antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-MCT1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Lactate Transport Assay

This assay measures the uptake of radiolabeled lactate to quantify MCT1 activity.

Materials:

  • [¹⁴C]-L-Lactate.

  • Transport buffer (e.g., Krebs-Ringer-HEPES buffer, pH 6.0 and 7.4).

  • Ice-cold stop solution (e.g., PBS with 0.5% BSA).

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate cells in 24-well plates and grow to confluency.

  • Pre-incubation: Wash the cells with transport buffer (pH 7.4).

  • Inhibitor Treatment: Pre-incubate the cells with this compound, an alternative inhibitor, or vehicle control in transport buffer (pH 7.4) for a specified time (e.g., 30 minutes).

  • Uptake Initiation: Remove the pre-incubation buffer and add transport buffer (pH 6.0) containing [¹⁴C]-L-Lactate and the respective inhibitor or vehicle.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly wash the cells three times with ice-cold stop solution to terminate the uptake.

  • Cell Lysis and Counting: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to a scintillation vial with scintillation cocktail.

  • Quantification: Measure the radioactivity using a scintillation counter. Normalize the counts to the protein concentration of each well.

Cell Viability Assay (MTT Assay)

This assay assesses the impact of MCT1 inhibition on cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the MCT1 inhibitor or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Signaling Pathways and Molecular Interactions

MCT1 in the Tumor Microenvironment: The Lactate Shuttle

MCT1 is a key player in the metabolic symbiosis between glycolytic and oxidative cancer cells.

G cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer Cell glucose_in Glucose glycolysis Glycolysis glucose_in->glycolysis pyruvate_g Pyruvate glycolysis->pyruvate_g lactate_g Lactate pyruvate_g->lactate_g LDHA mct4 MCT4 lactate_g->mct4 lactate_o Lactate mct4->lactate_o Lactate Export mct1 MCT1 lactate_o->mct1 pyruvate_o Pyruvate mct1->pyruvate_o LDHB tca TCA Cycle & Oxidative Phosphorylation pyruvate_o->tca atp ATP tca->atp arc AR-C141990 HCl arc->mct1 Inhibits

Fig. 2: The role of MCT1 in the tumor lactate shuttle.
MCT1 in T-Cell Activation and Proliferation

Activated T-cells undergo a metabolic switch to aerobic glycolysis, leading to increased lactate production that must be exported via MCT1 to sustain proliferation.

G cluster_tcell Activated T-Cell activation TCR Activation (e.g., anti-CD3/CD28) metabolism Metabolic Reprogramming (Aerobic Glycolysis) activation->metabolism lactate_t Lactate metabolism->lactate_t glucose_t Glucose glucose_t->metabolism mct1_t MCT1 lactate_t->mct1_t proliferation Proliferation mct1_t->proliferation Lactate Export acidification Intracellular Acidification mct1_t->acidification Blockade leads to inhibition Inhibition of Glycolysis & Proliferation acidification->inhibition arc_t AR-C141990 HCl arc_t->mct1_t Inhibits

References

A Head-to-Head Battle of MCT Inhibitors: AR-C141990 Hydrochloride vs. α-cyano-4-hydroxycinnamate (CHC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism and drug development, the choice of a suitable monocarboxylate transporter (MCT) inhibitor is critical. This guide provides a comprehensive comparison of two commonly used MCT inhibitors, AR-C141990 hydrochloride and α-cyano-4-hydroxycinnamate (CHC), to aid in the selection of the most appropriate tool for your research needs.

This comparison delves into their selectivity, potency, and off-target effects, supported by quantitative data and detailed experimental protocols. We aim to provide an objective overview to inform your experimental design and data interpretation.

At a Glance: Key Differences

FeatureThis compoundα-cyano-4-hydroxycinnamate (CHC)
Primary Target Potent inhibitor of MCT1 and MCT2.[1]Broad-spectrum inhibitor of MCTs, also targets the mitochondrial pyruvate carrier.[2]
Selectivity Selective for MCT1 over MCT2.[1]Shows some selectivity for MCT1, but inhibits MCT1, MCT2, and MCT4.[2]
Potency High potency for MCT1.[1]Lower potency compared to AR-C141990.
Off-Target Effects Fewer documented off-target effects.Known to inhibit the mitochondrial pyruvate carrier and aldose reductase.[2]

Performance Data: A Quantitative Comparison

The following table summarizes the available quantitative data on the inhibitory activity of this compound and CHC against various monocarboxylate transporters.

InhibitorTargetpKiIC50KiNotes
This compound MCT17.6[1]Exhibits approximately 10-fold selectivity for MCT1 over MCT2. No significant activity against MCT3 or MCT4.[1]
MCT26.6
α-cyano-4-hydroxycinnamate (CHC) MCT1Transport by MCT1, 2, and 4 is competitively inhibited. MCT3 is insensitive. Ki values for MCT4 are 5-10 times higher than for MCT1.
Mitochondrial Pyruvate Carrier1.5 µM (for pyruvate transport)6.3 µMAlso a non-competitive inhibitor of MCTs.

Mechanism of Action and Signaling Pathways

Both this compound and CHC inhibit the transport of monocarboxylates like lactate and pyruvate across the cell membrane. This disruption of metabolic flux has significant downstream effects on cellular signaling and survival.

cluster_cell Intracellular Space Lactate_out Lactate Lactate_in Lactate Lactate_out->Lactate_in MCT Pyruvate_out Pyruvate Pyruvate_in Pyruvate Pyruvate_out->Pyruvate_in MCT Warburg_Effect Warburg Effect (Lactate Production) Lactate_in->Warburg_Effect Pyruvate_in->Lactate_in LDH TCA_Cycle TCA Cycle Pyruvate_in->TCA_Cycle MPC Glycolysis Glycolysis Glycolysis->Pyruvate_in pH_Regulation Intracellular pH Regulation Warburg_Effect->pH_Regulation Cell_Death Apoptosis/Cell Death pH_Regulation->Cell_Death MCT MCT1/2/4 MPC Mitochondrial Pyruvate Carrier AR_C141990 AR-C141990 AR_C141990->MCT CHC CHC CHC->MCT CHC->MPC

Caption: Signaling pathway affected by AR-C141990 and CHC.

Experimental Workflows

To assess and compare the efficacy of these inhibitors, standardized experimental protocols are essential.

cluster_workflow Experimental Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Inhibitor_Treatment Treat with AR-C141990 or CHC (Dose-Response) Cell_Culture->Inhibitor_Treatment Lactate_Uptake_Assay [14C]-Lactate Uptake Assay Inhibitor_Treatment->Lactate_Uptake_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Inhibitor_Treatment->Cell_Viability_Assay Metabolic_Flux_Analysis Metabolic Flux Analysis (e.g., Seahorse) Inhibitor_Treatment->Metabolic_Flux_Analysis Data_Analysis Data Analysis (IC50, Ki determination) Lactate_Uptake_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Metabolic_Flux_Analysis->Data_Analysis

Caption: A typical experimental workflow for comparing MCT inhibitors.

Logical Relationship of Inhibition

The choice between AR-C141990 and CHC often depends on the specific research question and the desired level of target specificity.

Research_Question Research Question Specific_MCT1_Inhibition Investigate specific role of MCT1 Research_Question->Specific_MCT1_Inhibition Broad_MCT_Inhibition General inhibition of monocarboxylate transport Research_Question->Broad_MCT_Inhibition Mitochondrial_Metabolism Study impact on mitochondrial pyruvate uptake Research_Question->Mitochondrial_Metabolism AR_C141990_Choice Choose AR-C141990 Specific_MCT1_Inhibition->AR_C141990_Choice CHC_Choice Choose CHC Broad_MCT_Inhibition->CHC_Choice Mitochondrial_Metabolism->CHC_Choice

Caption: Decision tree for selecting an MCT inhibitor.

Detailed Experimental Protocols

[¹⁴C]-L-Lactate Uptake Assay

This assay directly measures the inhibition of lactate transport into cells.

Materials:

  • Cells of interest cultured in appropriate plates (e.g., 12-well or 24-well)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES)

  • [¹⁴C]-L-Lactate

  • Unlabeled L-Lactate

  • This compound and/or CHC

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to achieve a confluent monolayer on the day of the experiment.

  • Inhibitor Pre-incubation: Wash cells once with uptake buffer. Pre-incubate the cells with various concentrations of the inhibitor (AR-C141990 or CHC) in uptake buffer for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Lactate Uptake: To initiate the uptake, add uptake buffer containing [¹⁴C]-L-Lactate (final concentration typically in the low µM range) and the respective inhibitor concentration. For determining non-specific uptake, a parallel set of wells should contain a high concentration of unlabeled L-Lactate (e.g., 10 mM).

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold uptake buffer to stop the transport and remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration of each lysate to normalize the counts per minute (CPM). Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cell proliferation and viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound and/or CHC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitor or vehicle control.

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Addition of Reagent:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

    • MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Metabolic Flux Analysis

This analysis provides a dynamic view of how MCT inhibition affects cellular metabolic pathways, such as glycolysis and mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine as required)

  • This compound and/or CHC

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

  • Glucose, 2-Deoxyglucose (2-DG) (for glycolysis stress test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Inhibitor Treatment: On the day of the assay, replace the culture medium with the assay medium containing the desired concentration of the inhibitor or vehicle control and incubate for a specified time.

  • Instrument Setup and Calibration: Hydrate the sensor cartridge and calibrate the Seahorse XF Analyzer.

  • Assay Execution:

    • Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

    • Glycolysis Stress Test: Sequentially inject glucose, oligomycin, and 2-DG to measure key parameters of glycolysis (glycolysis, glycolytic capacity, and glycolytic reserve).

  • Data Analysis: The Seahorse XF software calculates the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time. Analyze these parameters to determine the impact of the inhibitors on cellular metabolism.

Conclusion: Making the Right Choice

The selection between this compound and α-cyano-4-hydroxycinnamate depends heavily on the experimental goals.

  • For studies requiring specific inhibition of MCT1 and MCT2 with minimal off-target effects, this compound is the superior choice. Its higher potency and selectivity allow for more precise dissection of the roles of these specific transporters.

  • When a broader inhibition of monocarboxylate transport is desired, or when investigating the interplay between plasma membrane and mitochondrial pyruvate transport, CHC can be a useful tool. However, researchers must be mindful of its off-target effects and interpret the data accordingly. The lower potency of CHC may also necessitate the use of higher concentrations, which could increase the likelihood of off-target effects.

By carefully considering the data and protocols presented in this guide, researchers can make an informed decision and generate more robust and reliable data in their investigations of cellular metabolism.

References

Safety Operating Guide

Proper Disposal of AR-C141990 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of AR-C141990 hydrochloride, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of hydrochloride salts and similar research chemicals. It is crucial to adhere to all applicable federal, state, and local regulations regarding hazardous waste disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with general laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to a well-ventilated area.

  • Ingestion: Seek immediate medical attention.

Step-by-Step Disposal Procedures

The following procedures are based on general guidelines for the disposal of hazardous chemical waste.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials), as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing and reactions.

  • Containerization:

    • Use a dedicated, clearly labeled, and leak-proof waste container. The container should be made of a material compatible with hydrochloride salts.

    • The label should include the full chemical name: "this compound," the hazard characteristics (e.g., "Hazardous Chemical Waste," "Toxic"), and the date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Ensure that all disposal activities are in compliance with the regulations set forth by the Environmental Protection Agency (EPA) under 40 CFR part 261.

Quantitative Data Summary

This compound is a known inhibitor of monocarboxylate transporters. The following table summarizes its inhibitory activity.

TargetInhibitory Potency (pKi)
MCT17.6
MCT26.6

Experimental Protocols

While the mechanism of action of this compound as an MCT1 inhibitor is established, specific, detailed experimental protocols for its use were not found in the public domain during the literature search for this document. Researchers should develop their own protocols based on the compound's known properties and in accordance with institutional guidelines.

Visualization of the MCT1-Mediated Lactate Transport Pathway

The following diagram illustrates the role of MCT1 in cellular metabolism and the inhibitory effect of this compound.

MCT1_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT1 MCT1 Transporter Lactate_out->MCT1 Co-transport H_out H+ H_out->MCT1 Lactate_in Lactate MCT1->Lactate_in H_in H+ MCT1->H_in Pyruvate Pyruvate Lactate_in->Pyruvate LDH TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PDH ARC141990 AR-C141990 hydrochloride ARC141990->MCT1 Inhibition

Caption: Mechanism of MCT1-mediated lactate transport and its inhibition by this compound.

Navigating the Safe Handling of AR-C141990 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of AR-C141990 hydrochloride, a potent P2Y2 receptor antagonist. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on general best practices for handling potent pharmaceutical compounds and available data for this compound.[1][2][3] It is imperative to supplement this guide with a thorough risk assessment specific to your laboratory's operational context.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Given the potent nature of this compound, stringent adherence to safety protocols is mandatory to minimize exposure risk. The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment (PPE)Rationale
Receiving and Unpacking - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Glasses with Side ShieldsTo protect against potential contamination on external packaging.
Weighing and Aliquoting (Solid Form) - Powered Air-Purifying Respirator (PAPR) or a certified fume hood/biological safety cabinet- Disposable Gown with tight-fitting cuffs- Double Nitrile Gloves- Safety GogglesHigh risk of aerosol generation. Engineering controls are crucial to prevent inhalation.
Solution Preparation - Chemical Fume Hood- Lab Coat or Disposable Gown- Double Nitrile Gloves- Safety Goggles or Face ShieldTo contain any potential splashes or generation of aerosols during dissolution.
Handling of Solutions - Lab Coat- Nitrile Gloves- Safety Glasses with Side ShieldsStandard PPE for handling solutions of potent compounds.
Spill Cleanup - Appropriate Respirator (based on spill size and potential for aerosolization)- Chemical-Resistant Gown- Double Nitrile Gloves- Safety Goggles and Face Shield- Chemical-Resistant Shoe CoversTo ensure full protection during spill containment and decontamination procedures.
Waste Disposal - Lab Coat- Nitrile Gloves- Safety Glasses with Side ShieldsTo protect against accidental contact with contaminated waste materials.

Operational Workflow for Safe Handling

A systematic approach is critical to ensure safety at every stage of handling this compound. The following workflow diagram outlines the key steps from receipt to disposal.

cluster_0 Preparation cluster_1 Experimental Procedure cluster_2 Post-Experiment cluster_3 Disposal Receiving Receiving and Verification Storage Secure and Designated Storage (-20°C) Receiving->Storage Weighing Weighing and Aliquoting (in containment) Storage->Weighing Dissolution Solution Preparation (in fume hood) Weighing->Dissolution Experiment Experimental Use Dissolution->Experiment Decontamination Decontamination of Work Surfaces and Equipment Experiment->Decontamination Waste_Segregation Waste Segregation (Solid and Liquid) Decontamination->Waste_Segregation Waste_Disposal Hazardous Waste Disposal (via certified vendor) Waste_Segregation->Waste_Disposal

Safe handling workflow for this compound.

First Aid Measures in Case of Exposure

Immediate and appropriate action is crucial in the event of accidental exposure. The following diagram outlines the recommended first aid procedures.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Accidental Exposure cluster_skin cluster_skin cluster_eye cluster_eye cluster_inhalation cluster_inhalation cluster_ingestion cluster_ingestion Remove_Clothing Immediately remove contaminated clothing. Wash_Skin Wash skin thoroughly with soap and water for at least 15 minutes. Remove_Clothing->Wash_Skin Seek_Medical Seek medical attention. Wash_Skin->Seek_Medical Rinse_Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get_Medical Get medical attention immediately. Rinse_Eyes->Get_Medical Move_Fresh_Air Move person to fresh air. Rest Keep comfortable and at rest. Move_Fresh_Air->Rest Medical_Help Seek immediate medical attention. Rest->Medical_Help Do_Not_Vomit Do NOT induce vomiting. Rinse_Mouth Rinse mouth with water. Do_Not_Vomit->Rinse_Mouth Immediate_Medical Seek immediate medical attention. Rinse_Mouth->Immediate_Medical

First aid procedures for exposure to this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.[4][5]

  • Solid Waste: This includes contaminated PPE (gloves, gowns, etc.), disposable labware (pipette tips, tubes), and any unused solid compound.[1] All solid waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[1]

  • Decontamination: All work surfaces and non-disposable equipment should be thoroughly decontaminated using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if compatible with the materials). All materials used for decontamination should be disposed of as hazardous waste.

  • Final Disposal: All hazardous waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.[5][6]

Understanding the Mechanism: P2Y2 Receptor Signaling Pathway

This compound is an antagonist of the P2Y2 receptor, a G protein-coupled receptor (GPCR).[7][8] Understanding its mechanism of action is crucial for comprehending its biological effects. The following diagram illustrates a simplified P2Y2 receptor signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ATP_UTP ATP / UTP (Agonists) P2Y2 P2Y2 Receptor ATP_UTP->P2Y2 Binds to Gq_11 Gq/11 Protein P2Y2->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Responses (e.g., Inflammation, Proliferation) Ca_ER->Cellular_Response PKC->Cellular_Response AR_C141990 AR-C141990 Hydrochloride (Antagonist) AR_C141990->P2Y2 Blocks

Simplified P2Y2 receptor signaling pathway and the antagonistic action of this compound.

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling the potent compound this compound, ensuring a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.